HYDROGENATED JOJOBA OIL
Description
Properties
CAS No. |
196316-32-2 |
|---|---|
Molecular Formula |
C9H8O |
Synonyms |
HYDROGENATED JOJOBA OIL |
Origin of Product |
United States |
Foundational & Exploratory
synthesis and characterization of hydrogenated jojoba oil
An In-depth Technical Guide to the Synthesis and Characterization of Hydrogenated Jojoba Oil
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the . It includes detailed experimental protocols for its preparation via catalytic hydrogenation and various analytical techniques for its characterization. The quantitative data is summarized in structured tables for comparative analysis, and key processes are visualized using logical and workflow diagrams.
Introduction
Jojoba oil, extracted from the seeds of the Simmondsia chinensis plant, is unique among vegetable oils due to its chemical structure. It is not a triglyceride but rather a liquid wax composed of approximately 98% long-chain wax esters.[1][2] These esters are formed from monounsaturated fatty acids and alcohols, with carbon chain lengths ranging from 36 to 46.[3] This composition makes jojoba oil and its derivatives highly stable and valuable for various industrial applications, particularly in cosmetics and pharmaceuticals.[1][2]
Hydrogenation is a chemical process that converts liquid jojoba oil into a solid, hard wax known as this compound (HJO).[3][4] This process involves the catalytic addition of hydrogen to the double bonds present in the fatty acid and fatty alcohol chains of the wax esters.[1] The resulting product is a saturated, crystalline wax with a high melting point, enhanced stability, and no trans isomers.[3] HJO is widely used in cosmetic formulations such as lipsticks, eyeliners, and balms to provide structural integrity and as an emollient.[3][4][5]
This document details the synthesis process, provides protocols for characterization, and presents key physicochemical data for both jojoba oil and its hydrogenated form.
Synthesis of this compound
The synthesis of this compound is achieved through catalytic hydrogenation, which saturates the carbon-carbon double bonds in the constituent wax esters.
General Reaction Pathway
The fundamental chemical transformation involves the reaction of jojoba oil with hydrogen gas in the presence of a metal catalyst, typically nickel. The double bonds within the long-chain fatty acid and alcohol moieties are reduced to single bonds.
Caption: Chemical transformation of jojoba oil to its hydrogenated form.
Experimental Protocol: Catalytic Hydrogenation
This protocol is a generalized procedure based on common industrial practices and literature data.[1][6]
Materials and Equipment:
-
Refined Jojoba Oil
-
Hydrogen Gas (high purity)
-
Nickel Catalyst (e.g., supported nickel)
-
High-pressure batch reactor equipped with a heating mantle, stirrer, gas inlet, and temperature/pressure gauges
-
Filtration system to remove the catalyst
Procedure:
-
Reactor Charging: Charge the batch reactor with a pre-weighed amount of refined jojoba oil.
-
Catalyst Addition: Add the nickel catalyst to the oil. The amount of catalyst typically ranges from 0.2% to 0.6% based on the mass of the oil.
-
Purging: Seal the reactor and purge it with an inert gas (e.g., nitrogen) to remove any air, followed by purging with hydrogen gas.
-
Heating and Pressurization: Begin stirring and heat the reactor contents to the desired reaction temperature, typically between 120°C and 200°C.
-
Hydrogenation: Introduce hydrogen gas into the reactor to achieve the target pressure, which can range from 2 to 4 atmospheres (atm) or higher. Maintain a constant hydrogen pressure throughout the reaction.
-
Reaction Monitoring: Monitor the progress of the reaction by measuring the iodine value (IV) of samples taken periodically. The reaction is considered complete when the IV drops below 2.0.[3]
-
Cooling and Depressurization: Once the reaction is complete, stop the hydrogen flow, cool the reactor to approximately 80-90°C, and carefully vent the excess pressure.
-
Catalyst Removal: Filter the hot mixture to remove the nickel catalyst. A filter press or a similar filtration system is typically used.
-
Product Collection: The filtered, clear liquid is the molten this compound. It is then cooled to solidify into a hard, white wax.
Caption: Experimental workflow for the hydrogenation of jojoba oil.
Characterization of this compound
A combination of physicochemical tests and instrumental analysis is used to characterize HJO and ensure it meets quality specifications.
Physicochemical Properties
The primary properties distinguishing HJO from its natural precursor are the melting point and iodine value. These are determined using standard analytical methods.
Table 1: Comparison of Physicochemical Properties
| Property | Jojoba Oil (Natural) | This compound | AOCS Method |
| Appearance | Yellow, clear liquid | White to colorless hard, crystalline wax | Visual |
| Melting Point | 6.8–7.0 °C[1] | 68–70 °C[3][4] | Cc 1-25 |
| Iodine Value | 80–86[6][7] | < 2.0[3] | Cd 1-25 |
| Saponification Value | 92–93[6] | ~93[8] | Cd 3-25 |
| Acid Value | < 2.0[6] | ~0.5[8] | Cd 3d-63 |
Instrumental Analysis
Advanced analytical techniques provide detailed information about the chemical structure and purity of the hydrogenated product.
Caption: Key instrumental techniques for HJO characterization.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is used to identify and quantify the individual saturated wax esters in HJO.[9][10]
Objective: To determine the chain length distribution of the fatty acid and fatty alcohol components of the wax esters.
Materials and Equipment:
-
This compound sample
-
Heptane or Hexane (GC grade)
-
Internal standard (optional, e.g., methyl heptadecanoate)
-
Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)
-
Capillary column suitable for high-temperature analysis (e.g., SLB®-5ms)
Procedure:
-
Sample Preparation: Dissolve a small, accurately weighed amount of the HJO sample in a suitable solvent like heptane to a final concentration of approximately 1 mg/mL.
-
GC-MS Instrument Setup (Typical Parameters):
-
Injector Temperature: 280°C
-
Carrier Gas: Helium or Hydrogen
-
Oven Program: Start at 50°C, ramp up to 200°C at 3°C/min, then ramp to 300-350°C.[11]
-
Column: A low-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase.
-
MS Ion Source Temperature: 220-230°C
-
MS Quadrupole Temperature: 150°C
-
Acquisition Mode: Scan mode (e.g., m/z 50-800)
-
-
Injection: Inject 1 µL of the prepared sample into the GC.
-
Data Analysis:
-
Identify the peaks in the total ion chromatogram.
-
Analyze the mass spectrum of each peak to identify the specific wax ester. The molecular ion and characteristic fragmentation patterns of the fatty acid and fatty alcohol moieties are used for identification.[9]
-
Quantify the relative amounts of each ester based on peak area.
-
Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is a rapid and effective method to verify the completion of the hydrogenation reaction.[12]
Objective: To confirm the removal of carbon-carbon double bonds (unsaturation).
Materials and Equipment:
-
This compound sample
-
Jojoba Oil (as a reference)
-
FTIR Spectrometer with an Attenuated Total Reflectance (ATR) accessory
Procedure:
-
Background Scan: Record a background spectrum of the empty ATR crystal.
-
Sample Analysis: Place a small amount of the HJO sample directly onto the ATR crystal. If the sample is solid, apply pressure to ensure good contact.
-
Spectrum Acquisition: Acquire the FTIR spectrum, typically over the range of 4000–650 cm⁻¹.[13]
-
Reference Analysis: Clean the ATR crystal and repeat the measurement for the starting material (Jojoba Oil).
-
Data Analysis:
-
Compare the spectrum of HJO with that of jojoba oil.
-
In the jojoba oil spectrum, identify the characteristic peak for C=C stretching of cis-alkenes, which appears around 3005 cm⁻¹ and a weaker band around 1655 cm⁻¹.
-
Confirm that these peaks are absent in the HJO spectrum, indicating that the double bonds have been successfully saturated.
-
The strong ester carbonyl (C=O) peak around 1740 cm⁻¹ should be present in both spectra.[12]
-
Conclusion
The conversion of liquid jojoba oil to solid this compound via catalytic hydrogenation yields a versatile material with significant applications in the cosmetic and personal care industries. Its high melting point, stability, and defined crystalline structure are key attributes derived from the saturation of its long-chain wax esters.[3][4] The synthesis is a well-established process controlled by key parameters such as temperature, pressure, and catalyst concentration. Rigorous characterization using a combination of standard physicochemical tests and modern instrumental methods like GC-MS and FTIR is essential to ensure the quality, purity, and consistency of the final product. This guide provides the fundamental protocols and data necessary for the successful synthesis and analysis of this compound in a research and development setting.
References
- 1. Jojoba Oil: An Updated Comprehensive Review on Chemistry, Pharmaceutical Uses, and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cosmeticsinfo.org [cosmeticsinfo.org]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. specialchem.com [specialchem.com]
- 5. paulaschoice-eu.com [paulaschoice-eu.com]
- 6. cir-safety.org [cir-safety.org]
- 7. researchgate.net [researchgate.net]
- 8. Volume 49 No 6 page 35 [library.scconline.org]
- 9. researchgate.net [researchgate.net]
- 10. Jojoba oil analysis by high pressure liquid chromatography and gas chromatography/mass spectrometry | CiNii Research [cir.nii.ac.jp]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. researchgate.net [researchgate.net]
- 13. myfoodresearch.com [myfoodresearch.com]
An In-depth Technical Guide to the Chemical Structure Analysis of Hydrogenated Jojoba Wax
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Hydrogenated jojoba wax, the fully saturated derivative of jojoba oil, is a versatile excipient in the pharmaceutical and cosmetic industries. Its unique chemical structure, primarily composed of long-chain wax esters, imparts desirable properties such as high thermal stability, robust crystallinity, and biocompatibility. This technical guide provides a comprehensive analysis of the chemical structure of hydrogenated jojoba wax, detailing the analytical methodologies used for its characterization. The guide is intended for researchers, scientists, and drug development professionals who are leveraging or exploring the use of this material in their formulations. We present quantitative data in structured tables, detailed experimental protocols, and visualizations of key workflows to facilitate a deeper understanding of this valuable pharmaceutical ingredient.
Chemical Composition and Structure
Hydrogenated jojoba wax is produced through the complete hydrogenation of jojoba oil, which is extracted from the seeds of the Simmondsia chinensis plant. Unlike most vegetable oils that are composed of triglycerides, jojoba oil is a liquid wax comprised of over 97% long-chain wax esters.[1] The process of hydrogenation saturates the double bonds present in the fatty acid and fatty alcohol moieties of these esters, resulting in a hard, white crystalline wax with a high melting point and increased oxidative stability.[1]
The fundamental structure of hydrogenated jojoba wax consists of straight-chain wax esters, with carbon chain lengths ranging from 36 to 46 carbons.[2] A key characteristic is the absence of a triglyceride backbone.[2] The general chemical structure is that of an ester bond situated centrally within a long, unbranched, and fully saturated hydrocarbon chain, with terminal methyl groups at each end.[2]
The composition of the constituent saturated fatty acids and fatty alcohols in hydrogenated jojoba wax is a direct result of the hydrogenation of the primary unsaturated fatty acids and alcohols found in jojoba oil. The predominant unsaturated fatty acids in jojoba oil are eicosenoic acid (C20:1), docosenoic acid (erucic acid, C22:1), and oleic acid (C18:1).[1][3] The main fatty alcohols are docosenol, eicosanol, and tetracosanol.[1] Upon complete hydrogenation, these are converted to their saturated counterparts.
Table 1: Typical Saturated Fatty Acid Composition of Hydrogenated Jojoba Wax (Inferred from Jojoba Oil Composition)
| Saturated Fatty Acid | Carbon Chain Length | Typical Percentage (%) |
| Stearic Acid | C18:0 | ~10-13% |
| Arachidic Acid | C20:0 | ~66-71% |
| Behenic Acid | C22:0 | ~14-20% |
| Lignoceric Acid | C24:0 | Minor amounts |
Note: Percentages are inferred from the typical composition of the unsaturated fatty acid precursors in jojoba oil and assume complete hydrogenation.[3][4]
Table 2: Typical Saturated Fatty Alcohol Composition of Hydrogenated Jojoba Wax (Inferred from Jojoba Oil Composition)
| Saturated Fatty Alcohol | Carbon Chain Length | Typical Percentage (%) |
| Octadecanol | C18:0 | Minor amounts |
| Eicosanol | C20:0 | Predominant |
| Docosanol | C22:0 | Predominant |
| Tetracosanol | C24:0 | Minor amounts |
Note: Percentages are inferred from the typical composition of the unsaturated fatty alcohol precursors in jojoba oil and assume complete hydrogenation.[1][3]
Physicochemical Properties
The hydrogenation process significantly alters the physical properties of jojoba oil, transforming it from a liquid to a hard, crystalline solid. These properties are critical for its applications in drug delivery, particularly in structuring solid dosage forms and controlling release profiles.
Table 3: Key Physicochemical Properties of Hydrogenated Jojoba Wax
| Property | Value | Reference(s) |
| Appearance | Hard, white to off-white crystalline wax | [5] |
| Melting Point | 68-70 °C | [2] |
| Iodine Value | < 2.0 | [2] |
| Saponification Value | 90 - 95 | [5] |
| Triglyceride Content | None | [2] |
Experimental Protocols for Structural Analysis
A multi-faceted analytical approach is required for the comprehensive characterization of hydrogenated jojoba wax. The following sections detail the experimental methodologies for the key analytical techniques.
Gas Chromatography-Mass Spectrometry (GC-MS) for Compositional Analysis
GC-MS is a powerful technique for determining the fatty acid and fatty alcohol composition of hydrogenated jojoba wax after chemical derivatization.
Experimental Protocol:
-
Saponification:
-
Weigh approximately 50 mg of hydrogenated jojoba wax into a screw-capped tube.
-
Add 2 mL of 2 M methanolic potassium hydroxide.
-
Heat the mixture at 70°C for 1 hour to hydrolyze the wax esters into fatty acid salts and fatty alcohols.
-
After cooling, add 2 mL of distilled water and 2 mL of n-hexane.
-
Vortex the mixture and centrifuge to separate the layers. The upper hexane layer contains the fatty alcohols.
-
Extract the aqueous layer two more times with n-hexane to ensure complete recovery of the fatty alcohols. Combine the hexane extracts.
-
Acidify the remaining aqueous layer with 6 M HCl to a pH of 1-2 to protonate the fatty acids.
-
-
Derivatization:
-
Fatty Alcohols: The combined hexane extracts containing the fatty alcohols can be analyzed directly or derivatized (e.g., silylation with BSTFA) to improve chromatographic performance. Evaporate the hexane under a stream of nitrogen and redissolve in a suitable solvent for GC injection.
-
Fatty Acids: Extract the protonated fatty acids from the acidified aqueous layer using n-hexane. Evaporate the hexane and methylate the fatty acids using 2% sulfuric acid in methanol at 60°C for 2 hours to form fatty acid methyl esters (FAMEs).[6]
-
-
GC-MS Analysis:
-
Instrument: Gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable for separating both FAMEs and fatty alcohols.
-
Injector Temperature: 280°C.
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 2 minutes.
-
Ramp to 280°C at a rate of 5°C/min.
-
Hold at 280°C for 10 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Detector: Electron ionization (EI) at 70 eV. Scan range: m/z 50-600.
-
Identification: Identify the FAMEs and fatty alcohols by comparing their mass spectra with a reference library (e.g., NIST) and their retention times with those of known standards.
-
Quantification: Determine the relative percentage of each component by peak area normalization.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
¹H and ¹³C NMR spectroscopy are non-destructive techniques that provide detailed information about the molecular structure of the intact wax esters.
Experimental Protocol:
-
Sample Preparation:
-
Dissolve 10-20 mg of hydrogenated jojoba wax for ¹H NMR and 50-100 mg for ¹³C NMR in approximately 0.7 mL of deuterated chloroform (CDCl₃).[7]
-
Ensure the sample is fully dissolved. Gentle warming may be required.
-
-
¹H NMR Spectroscopy:
-
Instrument: 400 MHz or higher NMR spectrometer.
-
Acquisition Parameters:
-
Number of scans: 16-32
-
Relaxation delay: 1 s
-
Pulse angle: 30°
-
-
Data Interpretation:
-
~4.05 ppm (triplet): Protons on the carbon adjacent to the ester oxygen (-O-CH ₂-).[8]
-
~2.28 ppm (triplet): Protons on the carbon alpha to the carbonyl group (-CH ₂-COO-).[8]
-
~1.62 ppm (multiplet): Protons on the carbon beta to the carbonyl group and the ester oxygen.
-
~1.25 ppm (broad singlet): Protons of the long methylene chains (-(CH₂)n-).[8]
-
~0.88 ppm (triplet): Protons of the terminal methyl groups (-CH₃).[8]
-
-
-
¹³C NMR Spectroscopy:
-
Instrument: 100 MHz or higher NMR spectrometer.
-
Acquisition Parameters:
-
Number of scans: 1024 or more.
-
Relaxation delay: 2-5 s.
-
Proton decoupled.
-
-
Data Interpretation:
-
~173.9 ppm: Carbonyl carbon of the ester group (-C OO-).[8]
-
~64.4 ppm: Carbon adjacent to the ester oxygen (-O-C H₂-).
-
~34.4 ppm: Carbon alpha to the carbonyl group (-C H₂-COO-).
-
~29.7 ppm: Carbons of the long methylene chains (-(C H₂)n-).[7]
-
~22.7 ppm: Methylene carbon adjacent to the terminal methyl group.
-
~14.1 ppm: Terminal methyl carbon (-C H₃).[7]
-
-
Differential Scanning Calorimetry (DSC) for Thermal Analysis
DSC is used to determine the melting point and thermal behavior of hydrogenated jojoba wax, which is critical for its application in melt-based formulation processes.
Experimental Protocol:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of hydrogenated jojoba wax into an aluminum DSC pan.
-
Hermetically seal the pan. An empty sealed pan should be used as a reference.
-
-
DSC Analysis:
-
Instrument: Differential Scanning Calorimeter.
-
Temperature Program:
-
Equilibrate at 25°C.
-
Heat from 25°C to 100°C at a rate of 10°C/min to erase the thermal history of the sample.
-
Hold at 100°C for 5 minutes.
-
Cool from 100°C to 0°C at a rate of 10°C/min.
-
Hold at 0°C for 5 minutes.
-
Heat from 0°C to 100°C at a rate of 5°C/min. This second heating scan is used for analysis.
-
-
Atmosphere: Nitrogen purge at 50 mL/min.
-
-
Data Interpretation:
-
Melting Point: The peak temperature of the endotherm in the second heating scan corresponds to the melting point of the wax.
-
Onset Temperature: The temperature at which the melting process begins.
-
Heat of Fusion (ΔH): The area under the melting endotherm, which provides information about the crystallinity of the material.
-
Applications in Drug Development
The well-defined chemical structure and physical properties of hydrogenated jojoba wax make it an excellent excipient for various drug delivery applications.
Solid Lipid Nanoparticles (SLNs)
Hydrogenated jojoba wax can be used as the solid lipid core in the formulation of SLNs, which are effective carriers for lipophilic drugs.
Controlled-Release Matrix Systems
The hydrophobic and non-erodible nature of hydrogenated jojoba wax makes it suitable for creating matrix tablets for the sustained release of drugs. The drug is dispersed within the wax matrix, and its release is primarily governed by diffusion through the tortuous pores of the matrix. The release kinetics often follow the Higuchi model, where the cumulative amount of drug released is proportional to the square root of time.
Conclusion
Hydrogenated jojoba wax is a highly pure and well-characterized material with a unique chemical structure dominated by long-chain saturated wax esters. Its physical properties, including a high melting point and crystalline nature, are advantageous for various pharmaceutical applications, particularly in the development of solid lipid nanoparticles and controlled-release dosage forms. The analytical techniques of GC-MS, NMR, and DSC provide a robust framework for the comprehensive structural and thermal analysis of this excipient, ensuring its quality and performance in advanced drug delivery systems. This guide provides the foundational knowledge and experimental protocols necessary for researchers and drug development professionals to effectively utilize and characterize hydrogenated jojoba wax in their work.
References
- 1. Jojoba Wax: A Sustainable Alternative to Petroleum Waxes - Alphawax [alphawax.com]
- 2. Hydrogenated jojoba oil - Wikipedia [en.wikipedia.org]
- 3. Wax esters | Cyberlipid [cyberlipid.gerli.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. View Attachment [cir-reports.cir-safety.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
A Technical Guide to the Physical Properties of Hydrogenated Jojoba Oil for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical properties of hydrogenated jojoba oil, a versatile biomaterial with significant applications in research and pharmaceutical development. This document outlines key quantitative data, details established experimental protocols for property determination, and presents visual workflows and conceptual diagrams to support laboratory implementation.
Core Physical and Chemical Properties
This compound is produced through the catalytic hydrogenation of natural jojoba oil, a process that saturates the double bonds of the constituent wax esters. This transformation results in a hard, white, crystalline wax with properties distinct from its liquid precursor. Chemically, it is primarily composed of straight-chain wax esters, which consist of long-chain fatty acids and fatty alcohols.
The physical characteristics of this compound make it a valuable excipient in various formulations, offering benefits such as structural integrity, controlled release, and biocompatibility. A summary of its key physical properties is presented in Table 1.
Table 1: Physical Properties of this compound
| Property | Value | Unit | Test Method |
| Melting Point | 68 - 72 | °C | ASTM D87[1][2][3][4][5] |
| Iodine Value | < 2.0 | g I₂/100g | AOCS Cd 1d-92[6][7][8][9] |
| Saponification Value | 93 | mg KOH/g | ASTM D1387[10][11][12][13][14] |
| Appearance | Hard, crystalline white wax | - | Visual Inspection |
| Odor | Odorless | - | Olfactory Inspection |
| Viscosity | Builds viscosity in formulations | - | - |
| Density (of Jojoba Oil) | ~0.865 | g/cm³ | - |
Experimental Protocols for Physical Characterization
Accurate determination of the physical properties of this compound is crucial for its effective application. The following sections detail the methodologies for key analytical tests.
Determination of Melting Point (ASTM D87)
The melting point of this compound is determined using the cooling curve method as standardized by ASTM D87.[1][2][3][4][5] This method is particularly suitable for crystalline waxes.
Apparatus:
-
ASTM standard melting point thermometer
-
Test tube (25 x 150 mm)
-
Air bath
-
Water bath
-
Stirrer
Procedure:
-
A sample of the this compound is melted by heating to at least 8°C above its expected melting point.
-
The molten wax is then poured into a warmed test tube to a depth of 51 mm.
-
A pre-warmed ASTM melting point thermometer is inserted into the molten wax, ensuring the bulb is 10 mm from the bottom of the test tube.
-
The test tube assembly is placed in an air bath, which is then immersed in a water bath maintained at a constant temperature.
-
The sample is allowed to cool slowly while being stirred continuously.
-
Temperature readings are recorded at regular intervals (e.g., every 30 seconds).
-
A cooling curve is plotted (temperature vs. time). The melting point is the temperature at which the rate of cooling slows significantly, resulting in a plateau on the curve. This plateau corresponds to the heat of fusion being released during crystallization.
Determination of Iodine Value (AOCS Official Method Cd 1d-92)
The iodine value is a measure of the degree of unsaturation in a fat or oil. For this compound, this value is expected to be very low due to the saturation of double bonds during hydrogenation. The Wijs method, as outlined in AOCS Official Method Cd 1d-92, is a widely accepted standard.[6][7][8][9]
Apparatus:
-
Iodine flasks (500 mL)
-
Pipettes
-
Burette
-
Analytical balance
Reagents:
-
Wijs solution (iodine monochloride in glacial acetic acid)
-
Potassium iodide (KI) solution (15%)
-
Standardized 0.1 N sodium thiosulfate (Na₂S₂O₃) solution
-
Starch indicator solution (1%)
-
Carbon tetrachloride or cyclohexane (as solvent)
Procedure:
-
An accurately weighed sample of this compound is dissolved in the solvent in an iodine flask.
-
A precise volume of Wijs solution is added to the flask. The flask is then stoppered, swirled, and stored in the dark for a specified time (e.g., 30 minutes) to allow the reaction to complete.
-
A blank determination is performed concurrently with the same quantities of reagents but without the sample.
-
After the reaction period, KI solution and deionized water are added to the flask.
-
The liberated iodine is then titrated with the standardized sodium thiosulfate solution until the yellow color of the iodine has almost disappeared.
-
Starch indicator is added, which produces a blue color.
-
The titration is continued until the blue color disappears.
-
The iodine value is calculated using the following formula:
Iodine Value = [(B - S) x N x 12.69] / W
Where:
-
B = volume (mL) of thiosulfate solution used for the blank
-
S = volume (mL) of thiosulfate solution used for the sample
-
N = normality of the sodium thiosulfate solution
-
W = weight (g) of the sample
-
Determination of Saponification Value (ASTM D1387)
The saponification value represents the number of milligrams of potassium hydroxide (KOH) required to saponify one gram of a fat or wax. This value is an indicator of the average molecular weight of the fatty acids in the sample. ASTM D1387 is a standard method for this determination in waxes.[10][11][12][13][14]
Apparatus:
-
Erlenmeyer flasks (250 mL) with reflux condensers
-
Hot plate or water bath
-
Burette
-
Pipettes
Reagents:
-
Alcoholic potassium hydroxide solution (0.5 N)
-
Standardized hydrochloric acid (HCl) solution (0.5 N)
-
Phenolphthalein indicator solution
Procedure:
-
A known weight of the this compound is placed in an Erlenmeyer flask.
-
A precise volume of alcoholic KOH solution is added to the flask.
-
The flask is connected to a reflux condenser and heated on a hot plate or in a water bath for a specified period (e.g., 1 hour) to ensure complete saponification.
-
A blank determination is run simultaneously with the same amount of alcoholic KOH but without the sample.
-
After cooling, a few drops of phenolphthalein indicator are added to both the sample and blank flasks.
-
The excess KOH in both flasks is titrated with the standardized HCl solution until the pink color disappears.
-
The saponification value is calculated using the formula:
Saponification Value = [(B - S) x N x 56.1] / W
Where:
-
B = volume (mL) of HCl solution used for the blank
-
S = volume (mL) of HCl solution used for the sample
-
N = normality of the HCl solution
-
W = weight (g) of the sample
-
Visualizing Experimental and Conceptual Frameworks
To further aid in the understanding of the characterization process and the utility of this compound in research, the following diagrams are provided.
Caption: Experimental workflow for the physical characterization of this compound.
This compound's unique physical properties make it an excellent candidate for various applications in drug delivery systems. Its solid, waxy nature allows for its use as a matrix-forming agent for the controlled release of therapeutic agents.
Caption: Role of this compound as a matrix former in controlled drug delivery.
Conclusion
This technical guide has provided a detailed overview of the essential physical properties of this compound for research and development purposes. The tabulated data, coupled with the outlined experimental protocols and conceptual diagrams, offer a robust resource for scientists and professionals working with this versatile biomaterial. The unique combination of a high melting point, low reactivity (indicated by a low iodine value), and solid-state nature at room temperature positions this compound as a valuable excipient in the pharmaceutical and cosmetic industries, particularly in the development of structured and controlled-release formulations.
References
- 1. Melting point - WaxPedia [waxpedia.org]
- 2. scribd.com [scribd.com]
- 3. studylib.net [studylib.net]
- 4. standards.iteh.ai [standards.iteh.ai]
- 5. store.astm.org [store.astm.org]
- 6. library.aocs.org [library.aocs.org]
- 7. scribd.com [scribd.com]
- 8. scribd.com [scribd.com]
- 9. Iodine Value of Fats and Oils, Cyclohexane-Acetic Acid Method [library.aocs.org]
- 10. store.astm.org [store.astm.org]
- 11. standards.globalspec.com [standards.globalspec.com]
- 12. store.astm.org [store.astm.org]
- 13. standards.iteh.ai [standards.iteh.ai]
- 14. livewell.ae [livewell.ae]
In-Depth Technical Guide to the Hydrogenation of Jojoba Oil: Process Parameters and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core process parameters involved in the hydrogenation of jojoba oil, a unique liquid wax ester widely utilized in cosmetics, pharmaceuticals, and various industrial applications. This document summarizes key quantitative data, details experimental methodologies, and presents visual workflows to facilitate a deeper understanding of this important chemical transformation.
Introduction to Jojoba Oil and its Hydrogenation
Jojoba oil, extracted from the seeds of the Simmondsia chinensis plant, is technically a liquid wax ester, not an oil or fat, as it is primarily composed of long-chain fatty acids and fatty alcohols, with a near absence of triglycerides.[1][2] Its chemical structure, characterized by two double bonds, makes it amenable to hydrogenation. This process involves the catalytic addition of hydrogen to these unsaturated bonds, converting the liquid jojoba oil into a solid, crystalline wax known as hydrogenated jojoba oil or jojoba wax.[1][3]
The complete hydrogenation of jojoba oil results in a hard, white, and odorless wax with a high melting point and increased stability, making it a valuable ingredient in formulations requiring structure and rigidity, such as lipsticks, balms, and candles.[1][4] By carefully controlling the process parameters, partially this compound with varying degrees of saturation and melting points can also be produced.
Core Process Parameters in Jojoba Oil Hydrogenation
The hydrogenation of jojoba oil is influenced by several critical parameters that dictate the reaction rate, selectivity, and the final properties of the hydrogenated product. The most significant of these are temperature, pressure, catalyst type and concentration, and agitation rate.
Summary of Process Parameters
The following table summarizes the typical ranges for the key process parameters in the nickel-catalyzed hydrogenation of jojoba oil, based on available literature.
| Parameter | Typical Range | Units | Key Considerations |
| Temperature | 120 - 200 | °C | The most influential parameter affecting the reaction rate. Higher temperatures increase the reaction rate but can also lead to side reactions. |
| Pressure | 2 - 4 (approx. 29.4 - 58.8) | atmpsi | Higher pressures increase the solubility of hydrogen in the oil, thus increasing the reaction rate. A broader range of 0-120 psi has also been reported.[1] |
| Catalyst | Nickel | - | Supported nickel catalysts are commonly used in industrial oil hydrogenation.[5] |
| Catalyst Concentration | 0.2 - 0.6 | % by mass of oil | Higher concentrations lead to a faster reaction rate. |
Influence of Process Parameters on Product Characteristics
The precise control of hydrogenation parameters allows for the tailoring of the physicochemical properties of the resulting this compound. The primary characteristics that are modified are the Iodine Value (IV) and the melting point.
-
Iodine Value (IV): This is a measure of the degree of unsaturation in an oil or fat. The IV of raw jojoba oil is typically around 80-85.[2] During hydrogenation, the IV decreases as the double bonds become saturated. Complete hydrogenation results in an iodine value of less than 2.0.[1]
-
Melting Point: As the degree of saturation increases (and the IV decreases), the melting point of the jojoba wax rises. Fully this compound has a melting point in the range of 68-70°C.[1][4] The melting point of jojoba oil can be significantly influenced by the extraction method of the initial oil, with solvent-extracted oil yielding a hydrogenated product with a higher melting point (74-76°C) compared to cold-pressed oil (67-68°C).[2]
The following table illustrates the general relationship between the degree of hydrogenation and the resulting product characteristics.
| Degree of Hydrogenation | Iodine Value (IV) | Melting Point (°C) | Physical State at Room Temp. |
| Unsaturated (Raw Jojoba Oil) | ~80-85 | ~10 | Liquid |
| Partially Hydrogenated | Intermediate | Intermediate | Soft solid/paste |
| Fully Hydrogenated | < 2.0 | 68-70 | Hard, crystalline solid |
Experimental Protocols
While specific, detailed experimental protocols for jojoba oil hydrogenation are not extensively published in readily available literature, a general procedure can be outlined based on standard practices for vegetable oil hydrogenation in a laboratory or pilot plant setting.
Materials and Equipment
-
Jojoba Oil: High-purity, refined jojoba oil.
-
Catalyst: Supported nickel catalyst (e.g., nickel on a silica or alumina support).
-
Hydrogen Gas: High-purity grade.
-
Reactor: A batch reactor (autoclave) equipped with a heating system, a variable-speed agitator, a gas inlet and outlet, a pressure gauge, and a sampling port.
-
Filtration System: To remove the catalyst post-reaction.
-
Analytical Equipment: For determining iodine value (e.g., Wijs method titration apparatus) and melting point.
General Hydrogenation Procedure
-
Reactor Setup: The batch reactor is thoroughly cleaned and dried. A known quantity of jojoba oil is charged into the reactor.
-
Catalyst Addition: The specified amount of nickel catalyst (e.g., 0.2-0.6% of the oil weight) is added to the oil.
-
Purging: The reactor is sealed and purged several times with an inert gas (e.g., nitrogen) to remove any oxygen, which can deactivate the catalyst.
-
Heating and Pressurization: The oil and catalyst mixture is heated to the desired reaction temperature (e.g., 150°C) under agitation. Once the target temperature is reached, the reactor is pressurized with hydrogen to the desired level (e.g., 3 atm).
-
Reaction Monitoring: The reaction is allowed to proceed for a predetermined time, or until the desired iodine value is reached. Samples can be carefully withdrawn at intervals to monitor the progress of the reaction by measuring the iodine value.
-
Cooling and Depressurization: Once the reaction is complete, the hydrogen supply is shut off, and the reactor is cooled down and carefully depressurized.
-
Catalyst Removal: The this compound is filtered to remove the catalyst. This is a critical step to ensure the purity of the final product.
-
Product Analysis: The final product is analyzed for its key properties, including iodine value and melting point.
Determination of Iodine Value (AOCS Official Method Cd 1-25 - Wijs Method)
The iodine value is a critical parameter for monitoring the hydrogenation process. The Wijs method is a standard titrimetric method for its determination.[6]
-
Sample Preparation: A precise weight of the this compound sample is dissolved in a suitable solvent (e.g., carbon tetrachloride or cyclohexane).
-
Reaction with Wijs Reagent: A known excess of Wijs solution (iodine monochloride in glacial acetic acid) is added to the sample. The flask is then sealed and kept in the dark for a specified time (e.g., 30 minutes) to allow the iodine monochloride to react with the double bonds in the sample.
-
Titration: After the reaction period, a solution of potassium iodide is added, which reacts with the excess (unreacted) Wijs reagent to liberate iodine. The liberated iodine is then titrated with a standardized sodium thiosulfate solution using a starch indicator.
-
Calculation: The iodine value is calculated based on the difference between the titration of a blank (without the oil sample) and the titration of the sample.
Visualizing the Hydrogenation Workflow and Key Relationships
The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow for jojoba oil hydrogenation and the logical relationships between the process parameters and product characteristics.
Caption: Experimental workflow for the batch hydrogenation of jojoba oil.
Caption: Relationship between process parameters and product characteristics.
Conclusion
The hydrogenation of jojoba oil is a versatile process that allows for the production of a range of solid waxes with tailored physical properties. By carefully controlling the temperature, pressure, and catalyst concentration, researchers and product developers can fine-tune the degree of saturation, as indicated by the iodine value, to achieve the desired melting point and hardness for their specific applications. The information and protocols provided in this guide serve as a foundational resource for professionals engaged in the research, development, and utilization of this compound. Further empirical studies are encouraged to establish more precise quantitative relationships between process variables and the final product characteristics for specific catalyst systems and reactor configurations.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Jojoba Oil: An Updated Comprehensive Review on Chemistry, Pharmaceutical Uses, and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemistry | Jojoba Naturals [jojobanaturals.com]
- 4. specialchem.com [specialchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
The Solubility of Hydrogenated Jojoba Oil in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of hydrogenated jojoba oil, a hard, crystalline wax derived from the hydrogenation of jojoba oil. Comprised of long-chain wax esters, its solubility is a critical parameter in its application in pharmaceutical and cosmetic formulations. This document synthesizes available data on its solubility in various organic solvents, outlines detailed experimental protocols for determining solubility, and presents logical and experimental workflows through visual diagrams. It is important to note that specific quantitative solubility data for this compound across a wide range of organic solvents is not extensively published in publicly available literature. The information herein is compiled from technical data sheets, safety assessments, and analogous data for similar long-chain wax esters.
Introduction to this compound
This compound is the product of the complete hydrogenation of jojoba oil, which is extracted from the seeds of the Simmondsia chinensis plant. This process converts the unsaturated fatty acids and alcohols in the liquid jojoba wax into saturated ones, resulting in a hard, white, crystalline wax with a melting point of approximately 68-70°C[1]. Chemically, it is composed of straight-chain wax esters with a total carbon chain length of 36 to 46 atoms[1]. Unlike many other natural oils, it is not a triglyceride. This unique composition gives it high stability and a distinct texture, making it a valuable ingredient in solid and semi-solid formulations such as lipsticks, balms, and creams, where it functions as a structuring agent and emollient. Understanding its solubility in various organic solvents is paramount for formulators to ensure product stability, efficacy, and aesthetic appeal.
Solubility Profile of this compound
Generally, waxes are soluble in hot nonpolar and moderately polar organic solvents and insoluble in highly polar solvents like water[2]. The solubility of this compound is expected to increase with temperature, particularly as the temperature approaches its melting point.
Data Presentation: Estimated Solubility in Common Organic Solvents
The following table summarizes the estimated solubility of this compound in a selection of organic solvents. This information is based on qualitative statements, data from analogous long-chain esters, and fundamental chemical principles.
| Solvent | Solvent Type | Estimated Solubility at 25°C | Estimated Solubility at 70°C (approx. MP) | Notes |
| Water | Highly Polar, Protic | Insoluble | Insoluble | This compound is hydrophobic. |
| Ethanol | Polar, Protic | Sparingly Soluble to Insoluble | Soluble | Solubility increases significantly with temperature. |
| Isopropanol | Polar, Protic | Sparingly Soluble | Soluble | Similar to ethanol, solubility is temperature-dependent. |
| Acetone | Polar, Aprotic | Sparingly Soluble | Soluble | Often used as a solvent for waxes at elevated temperatures. |
| Ethyl Acetate | Moderately Polar, Aprotic | Soluble | Freely Soluble | Good solvent for many cosmetic ingredients. |
| Hexane | Nonpolar | Soluble | Freely Soluble | As a nonpolar hydrocarbon, it is an effective solvent for waxes. |
| Toluene | Nonpolar, Aromatic | Soluble | Freely Soluble | Aromatic nature can enhance solubility of some waxes. |
| Chloroform | Moderately Polar | Soluble | Freely Soluble | Effective solvent for a wide range of organic compounds. |
| Mineral Oil | Nonpolar | Soluble (especially when heated) | Freely Soluble | Commonly used in cosmetic formulations with waxes. |
| Silicone Oils (e.g., Dimethicone) | Nonpolar | Variable (depends on specific silicone) | Soluble to Miscible | Often compatible, forming stable mixtures in formulations. |
Factors Influencing Solubility
The dissolution of a solid crystalline wax like this compound into an organic solvent is a complex process governed by several interrelated factors. Understanding these factors is crucial for predicting and controlling solubility in a given system.
Caption: Factors influencing the solubility of this compound.
Experimental Protocol for Solubility Determination
The following is a generalized experimental protocol for determining the solubility of this compound in an organic solvent using the isothermal gravimetric method. This method is suitable for a research or quality control setting.
Materials and Equipment
-
This compound (cosmetic or pharmaceutical grade)
-
Selected Organic Solvent (analytical grade)
-
Analytical Balance (± 0.0001 g)
-
Temperature-controlled water bath or heating mantle with magnetic stirrer
-
Magnetic stir bars
-
Glass vials or flasks with sealed caps
-
Calibrated thermometers
-
Filtration apparatus (e.g., syringe filters with appropriate membrane, vacuum filtration)
-
Drying oven
Experimental Workflow Diagram
Caption: Experimental workflow for gravimetric solubility determination.
Step-by-Step Procedure
-
Preparation:
-
Pre-heat the temperature-controlled bath to the desired experimental temperature (e.g., 25°C, 40°C, 60°C).
-
Ensure all glassware is clean and dry.
-
-
Creating a Supersaturated Solution:
-
Add a known amount of the organic solvent to a sealable glass vial containing a magnetic stir bar.
-
Add an excess amount of this compound to the solvent. An "excess" ensures that undissolved solid remains after equilibrium is reached.
-
Seal the vial to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vial in the temperature-controlled bath and begin stirring.
-
Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure the solvent is fully saturated. The time required may need to be determined empirically.
-
-
Phase Separation:
-
After equilibration, stop stirring and allow the excess solid to settle.
-
Carefully draw a sample of the clear, saturated supernatant using a pre-warmed syringe (to prevent premature crystallization) fitted with a filter compatible with the solvent.
-
-
Gravimetric Analysis:
-
Accurately weigh a clean, dry evaporating dish on the analytical balance (M_dish).
-
Dispense the filtered, saturated solution into the pre-weighed evaporating dish and record the total mass (M_total).
-
The mass of the saturated solution is M_solution = M_total - M_dish.
-
-
Solvent Evaporation:
-
Place the evaporating dish in a drying oven at a temperature sufficient to evaporate the solvent without degrading the this compound (e.g., 80-90°C).
-
Dry the dish to a constant weight.
-
-
Final Weighing and Calculation:
-
Allow the dish to cool to room temperature in a desiccator and weigh it (M_final).
-
The mass of the dissolved this compound is M_solute = M_final - M_dish.
-
The mass of the solvent is M_solvent = M_solution - M_solute.
-
Calculate the solubility, typically expressed as grams of solute per 100 grams of solvent:
-
Solubility ( g/100 g solvent) = (M_solute / M_solvent) * 100
-
-
Conclusion
While specific quantitative data remains elusive in the public domain, a strong qualitative understanding of the solubility of this compound can be established based on its chemical properties. It is a nonpolar wax that exhibits increased solubility in nonpolar and moderately polar organic solvents, particularly at elevated temperatures. For researchers and formulators requiring precise solubility data for specific solvent systems, the provided experimental protocol offers a reliable method for its determination. This understanding is critical for the successful formulation of stable and effective products in the pharmaceutical and cosmetic industries.
References
Spectroscopic Analysis of Hydrogenated Jojoba Oil: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydrogenated Jojoba Oil (HJO) is the fully saturated derivative of Jojoba Oil, a unique botanical liquid wax ester. Unlike most vegetable oils which are composed of triglycerides, Jojoba Oil consists of long-chain wax esters. The process of hydrogenation converts the unsaturated fatty acids and fatty alcohols within the jojoba wax esters into their saturated counterparts, resulting in a hard, crystalline wax. This modification enhances its stability and raises its melting point to 68-70°C, making HJO a valuable ingredient in pharmaceutical and cosmetic formulations where it provides structure and emolliency.
This technical guide provides an in-depth overview of the core spectroscopic techniques—Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy—used for the structural characterization and quality control of this compound. Accurate spectroscopic analysis is critical to confirm the complete saturation of the molecule and ensure its purity and suitability for its intended application.
The Hydrogenation of Jojoba Oil: Structural Transformation
The key chemical transformation in producing HJO is the catalytic hydrogenation of the carbon-carbon double bonds (C=C) present in the long alkyl chains of the native jojoba wax esters. This process saturates the molecule, eliminating points of unsaturation. Consequently, the most significant changes observed in its spectroscopic profile are the disappearance of signals associated with these olefinic groups.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and powerful technique for identifying functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For HJO, FTIR is primarily used to confirm the presence of the ester functional group and the long saturated aliphatic chains, and most importantly, to verify the absence of unsaturation.
The analysis of HJO reveals a spectrum characteristic of a long-chain saturated wax ester. The key distinguishing feature between jojoba oil and HJO is the absence of peaks corresponding to the C=C double bonds in the latter.
Data Presentation: Characteristic FTIR Absorptions for HJO
The quantitative data below summarizes the expected vibrational modes for this compound.
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity | Notes |
| ~2917 cm⁻¹ & ~2849 cm⁻¹ | C-H Asymmetric & Symmetric Stretching | Strong | Characteristic of long methylene (-CH₂-) chains in the fatty acid and alcohol portions.[1] |
| ~1740 cm⁻¹ | C=O Stretching (Ester) | Strong | Confirms the presence of the ester functional group. The position is typical for saturated aliphatic esters.[1] |
| ~1465 cm⁻¹ | C-H Bending (Scissoring) | Medium | Arises from the bending of C-H bonds in the methylene groups.[1] |
| ~1170 cm⁻¹ | C-O Stretching (Ester) | Medium | Corresponds to the stretching of the C-O single bond adjacent to the carbonyl group.[1] |
| ~720 cm⁻¹ | -(CH₂)n- Rocking | Medium | Indicates the rocking motion of a long chain of methylene groups (typically n > 4).[1] |
| Absence of ~3010 cm⁻¹ | =C-H Stretching | N/A | The disappearance of this peak, which is present in unsaturated oils, is a primary indicator of complete hydrogenation. |
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
The ATR-FTIR method is ideal for analyzing waxes like HJO due to its minimal sample preparation requirement.
-
Instrument Setup : Ensure the ATR crystal (typically diamond or zinc selenide) is clean. Clean with a solvent such as acetone or isopropanol and dry completely.[2]
-
Background Scan : Collect a background spectrum of the clean, empty ATR crystal. This accounts for atmospheric interference (e.g., CO₂, H₂O) and instrumental noise.[1]
-
Sample Application : If the HJO is solid, gently warm it to just above its melting point (68-70°C). Place a small drop of the molten HJO directly onto the center of the ATR crystal.
-
Data Acquisition : Record the FTIR spectrum, typically scanning from 4000 cm⁻¹ to 400 cm⁻¹.[1][2] A typical analysis involves co-adding 16 to 64 scans at a resolution of 4 cm⁻¹ to achieve a good signal-to-noise ratio.[3]
-
Cleaning : After analysis, thoroughly clean the ATR crystal with a suitable solvent to remove all sample residue.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides the most detailed structural information, offering a complete map of the carbon-hydrogen framework. Both ¹H (proton) and ¹³C NMR are used to confirm the structure of HJO and verify complete hydrogenation by confirming the absence of olefinic signals.
Data Presentation: ¹H NMR of this compound
The ¹H NMR spectrum of HJO is characterized by signals corresponding to the protons in a saturated long-chain ester.
| Chemical Shift (δ, ppm) | Assignment | Multiplicity | Notes |
| ~4.05 ppm | -O-CH₂ -R | Triplet | Protons on the carbon adjacent to the ester oxygen. |
| ~2.28 ppm | -CH₂ -COO- | Triplet | Protons on the carbon alpha to the carbonyl group. |
| ~1.62 ppm | -CH₂-CH₂ -COO- | Multiplet | Protons on the carbon beta to the carbonyl group. |
| ~1.25 ppm | -(CH₂ )n- | Broad Multiplet | A large, integrated signal representing the numerous methylene groups in the long aliphatic chains. |
| ~0.88 ppm | -CH₃ | Triplet | Terminal methyl group protons at both ends of the wax ester chain. |
| Absence of ~5.34 ppm | -CH =CH - | N/A | The complete disappearance of signals in this region confirms the absence of olefinic protons and thus successful hydrogenation.[4][5][6][7][8] |
Data Presentation: ¹³C NMR of this compound
The ¹³C NMR spectrum provides complementary information, confirming the carbon skeleton of HJO.
| Chemical Shift (δ, ppm) | Assignment | Notes |
| ~173.9 ppm | -C OO- | The carbonyl carbon of the ester group.[9] |
| ~64.4 ppm | -O-C H₂-R | The carbon atom adjacent to the ester oxygen.[9] |
| ~34.2 ppm | -C H₂-COO- | The carbon atom alpha to the carbonyl group.[9] |
| ~29.7 ppm (and others) | -(C H₂)n- | A series of signals for the carbons in the long methylene chains.[9] |
| ~22.7 ppm | -C H₂-CH₃ | The carbon adjacent to the terminal methyl group. |
| ~14.1 ppm | -C H₃ | The terminal methyl carbons at both ends of the chain.[9] |
| Absence of ~130 ppm | -C H=C H- | The absence of signals in this downfield region confirms the lack of sp²-hybridized carbons from double bonds. |
Experimental Protocol: NMR Sample Preparation and Analysis
-
Sample Preparation : Dissolve 10-50 mg of HJO in approximately 0.6-0.7 mL of a deuterated solvent, typically deuterated chloroform (CDCl₃).[1][9] For ¹³C NMR, a higher concentration may be needed to achieve a good signal-to-noise ratio in a reasonable time.[9]
-
Transfer : Using a pipette, transfer the clear solution into a clean, dry 5 mm NMR tube.[1][10] If any particulates are present, filter the solution through a small plug of cotton or glass wool.[10]
-
¹H NMR Acquisition : A standard single-pulse experiment is typically sufficient.[9] To ensure accurate integration, use a relaxation delay (d1) of 5-10 seconds.[9] Acquire 16 to 64 scans for a good spectrum.[9]
-
¹³C NMR Acquisition : Use a proton-decoupled single-pulse experiment to simplify the spectrum. A longer relaxation delay (2-5 seconds) and a significantly higher number of scans (e.g., 1024 or more) are required due to the low natural abundance and longer relaxation times of ¹³C nuclei.[9]
Visualization of Analytical Workflows
Visual diagrams help clarify the experimental and logical processes involved in the analysis of HJO.
Conclusion
FTIR and NMR spectroscopy are indispensable tools for the comprehensive analysis of this compound. FTIR provides a rapid confirmation of the key functional groups and the successful removal of unsaturation. NMR offers a definitive and detailed structural elucidation, confirming the complete saturation of the aliphatic chains. Together, these techniques enable researchers, scientists, and drug development professionals to verify the chemical identity, purity, and quality of HJO, ensuring its performance and safety in advanced applications.
References
- 1. benchchem.com [benchchem.com]
- 2. ijraset.com [ijraset.com]
- 3. ihc-platform.net [ihc-platform.net]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. benchchem.com [benchchem.com]
- 10. How to make an NMR sample [chem.ch.huji.ac.il]
Rheological Profile of Hydrogenated Jojoba Wax: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydrogenated jojoba wax, the fully hydrogenated derivative of jojoba oil, is a hard, crystalline wax ester prized in the cosmetic, pharmaceutical, and personal care industries for its unique structural and sensory properties.[1][2][3] Composed of straight-chain wax esters with 36 to 46 carbons, it offers excellent stability and functionality in a variety of formulations, particularly in anhydrous systems like lipsticks, balms, and stick formulations where it contributes to hardness, payoff, and thermal stability.[1][2][3] Understanding the rheological behavior of hydrogenated jojoba wax is critical for formulators seeking to control product texture, stability, and performance. This technical guide provides a comprehensive overview of the rheological studies of hydrogenated jojoba wax, including its key physical and chemical properties, detailed experimental protocols for its characterization, and a summary of its rheological behavior.
Core Concepts in the Rheology of Waxes
Rheology is the study of the flow and deformation of materials. For semi-solid materials like hydrogenated jojoba wax, rheological properties are paramount as they dictate how a product will behave during manufacturing, packaging, and application. Key rheological parameters for waxes include:
-
Viscosity (η): A measure of a fluid's resistance to flow. For waxes, viscosity is highly dependent on temperature and shear rate.
-
Storage Modulus (G'): Represents the elastic component of a viscoelastic material. It is a measure of the energy stored and recovered per cycle of deformation. A higher G' indicates a more solid-like structure.
-
Loss Modulus (G''): Represents the viscous component of a viscoelastic material. It is a measure of the energy dissipated as heat per cycle of deformation. A higher G'' indicates a more liquid-like behavior.
-
Tan Delta (δ): The ratio of the loss modulus to the storage modulus (G''/G'). It provides a measure of the relative contribution of viscous and elastic properties. A tan δ > 1 indicates a more liquid-like behavior, while a tan δ < 1 indicates a more solid-like behavior.
Physicochemical Properties of Hydrogenated Jojoba Wax
A foundational understanding of the physicochemical properties of hydrogenated jojoba wax is essential for interpreting its rheological behavior.
| Property | Value | References |
| INCI Name | Hydrogenated Jojoba Oil | [1] |
| Chemical Structure | Straight-chain wax ester (36-46 carbons) | [2] |
| Appearance | Hard, crystalline, white to off-white flakes or beads | [2][4] |
| Melting Point | 68-73 °C | [1][2] |
| Iodine Value | < 2.0 | [2] |
| Saponification Value | 90 - 95 mg KOH/g | [4] |
| Acid Value | < 5 mg KOH/g | [4] |
Rheological Data of Hydrogenated Jojoba Wax
Viscosity
The viscosity of molten hydrogenated jojoba wax is expected to decrease with increasing temperature and shear rate, exhibiting shear-thinning behavior.
Table 1: Representative Viscosity of Molten Cosmetic Waxes at Different Temperatures (Illustrative Data)
| Temperature (°C) | Shear Rate (s⁻¹) | Apparent Viscosity (Pa·s) |
| 75 | 1 | Value not available |
| 75 | 10 | Value not available |
| 85 | 1 | Value not available |
| 85 | 10 | Value not available |
| 95 | 1 | Value not available |
| 95 | 10 | Value not available |
Note: The table above is illustrative. Specific values for hydrogenated jojoba wax are not available in the cited literature.
Oscillatory Rheology (G', G'', and Tan δ)
In an oscillatory test, hydrogenated jojoba wax in a formulation would exhibit predominantly elastic behavior at lower temperatures and frequencies, with the storage modulus (G') being significantly higher than the loss modulus (G''). As the temperature approaches its melting point, the viscous behavior becomes more prominent.
Table 2: Representative Oscillatory Rheology Data for a Wax-Based Oleogel (Illustrative Data)
| Temperature (°C) | Frequency (Hz) | Storage Modulus (G') (Pa) | Loss Modulus (G'') (Pa) | Tan δ (G''/G') |
| 25 | 1 | Value not available | Value not available | Value not available |
| 40 | 1 | Value not available | Value not available | Value not available |
| 60 | 1 | Value not available | Value not available | Value not available |
Note: The table above is illustrative. Specific values for hydrogenated jojoba wax are not available in the cited literature.
Experimental Protocols for Rheological Characterization
The following are detailed methodologies for conducting rheological studies on hydrogenated jojoba wax and formulations containing it.
Sample Preparation
-
Neat Wax Analysis: Hydrogenated jojoba wax flakes or beads are heated to approximately 10-15°C above their melting point until fully molten.
-
Formulation Analysis: The wax is combined with other ingredients (e.g., oils, emollients) and heated under gentle agitation until a homogenous mixture is achieved.
-
Degassing: The molten sample is degassed in a vacuum oven to remove any entrapped air bubbles that could interfere with the rheological measurements.
Instrumentation and Measurement Geometry
-
Rheometer: A controlled-stress or controlled-strain rheometer equipped with a Peltier temperature control system is recommended.
-
Geometry:
-
Cone and Plate: Ideal for low to medium viscosity molten waxes. It provides a constant shear rate across the sample.
-
Parallel Plate: Suitable for a wider range of viscosities and for samples containing small solid particles. The gap between the plates can be adjusted.
-
Vane Spindle: Can be used for semi-solid samples at ambient temperature to determine yield stress.
-
Rheological Tests
-
Objective: To determine the relationship between viscosity and shear rate at a constant temperature.
-
Procedure:
-
The molten sample is loaded onto the pre-heated rheometer plate.
-
The geometry is lowered to the desired gap.
-
The sample is allowed to equilibrate at the set temperature for a specified time (e.g., 5 minutes).
-
The shear rate is ramped up from a low value (e.g., 0.1 s⁻¹) to a high value (e.g., 100 s⁻¹) and then ramped down.
-
The corresponding shear stress is measured, and the viscosity is calculated.
-
-
Objective: To evaluate the change in viscoelastic properties (G' and G'') as a function of temperature.
-
Procedure:
-
The sample is loaded onto the rheometer plate at a temperature above its melting point.
-
The geometry is lowered, and the sample is cooled at a controlled rate (e.g., 2°C/min).
-
A small amplitude oscillatory shear at a constant frequency (e.g., 1 Hz) is applied throughout the cooling process.
-
G', G'', and tan δ are recorded as a function of temperature.
-
-
Objective: To assess the viscoelastic behavior of the sample at a constant temperature over a range of frequencies.
-
Procedure:
-
The sample is equilibrated at the desired temperature.
-
A strain within the linear viscoelastic region (LVER), determined from a prior strain sweep test, is applied.
-
The frequency is swept from a low value (e.g., 0.1 Hz) to a high value (e.g., 10 Hz).
-
G', G'', and tan δ are recorded as a function of frequency.
-
Visualizations
Experimental Workflow for Rheological Analysis
Caption: Experimental workflow for rheological analysis of hydrogenated jojoba wax.
Relationship Between Temperature and Rheological Behavior
Caption: Relationship between temperature and the dominant rheological behavior of hydrogenated jojoba wax.
Conclusion
Hydrogenated jojoba wax is a versatile ingredient with significant impact on the rheological properties of cosmetic and pharmaceutical formulations. While specific quantitative data on the neat wax is limited in publicly available literature, established rheological testing protocols for similar materials can be readily applied. Through systematic characterization using techniques such as flow viscometry and oscillatory rheology, formulators can gain a deeper understanding of how hydrogenated jojoba wax influences the structure and texture of their products. This knowledge is crucial for optimizing product performance, ensuring stability, and achieving the desired sensory experience for the end-user. Further research to publish the detailed rheological profile of various grades of hydrogenated jojoba wax would be of great value to the scientific and industrial communities.
References
Unveiling the Crystalline Architecture of Hydrogenated Jojoba Oil: An In-depth Technical Guide to X-ray Diffraction Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the crystalline structure of hydrogenated jojoba oil (HJO), a fully hydrogenated wax ester prized for its hardness and stability in various pharmaceutical and cosmetic applications. Through a detailed exploration of X-ray diffraction (XRD) analysis, this document elucidates the material's crystallographic properties, offers detailed experimental protocols for its characterization, and presents quantitative data to support formulation and development.
Crystalline Structure of this compound
This compound is a complex mixture of long-chain wax esters, primarily composed of esters of C20 and C22 fatty acids and alcohols. Upon hydrogenation, the unsaturated bonds in the parent jojoba oil are saturated, resulting in a hard, crystalline wax with a melting point of approximately 68-70°C.
An in-depth X-ray diffraction study by Simpson and Miwa established that this compound crystallizes in a monoclinic system. The arrangement of the long hydrocarbon chains within the crystal lattice is characterized by an orthorhombic perpendicular (O⊥) subcell packing . This type of packing is common in long-chain lipids and is characterized by two strong diffraction peaks corresponding to d-spacings of approximately 4.12 Å and 3.71 Å.
Polymorphism
While polymorphism, the ability of a substance to exist in multiple crystalline forms, is a known phenomenon in fats and waxes, extensive studies on the polymorphic behavior of this compound are not widely reported in the public domain. The consistent reporting of its monoclinic structure suggests that under typical crystallization and storage conditions, one polymorphic form is predominantly stable. However, the potential for other polymorphs to exist under specific processing conditions cannot be entirely ruled out and warrants further investigation for specific applications.
Quantitative X-ray Diffraction Data
The following tables summarize the key crystallographic and representative XRD data for this compound. The d-spacings for the orthorhombic subcell are characteristic of this type of chain packing and are crucial for identifying the crystalline phase of HJO in a formulation.
Table 1: Crystallographic Data for this compound
| Parameter | Value | Reference |
| Crystal System | Monoclinic | Simpson & Miwa |
| Chain Packing | Orthorhombic Perpendicular (O⊥) | Simpson & Miwa |
Table 2: Representative Powder X-ray Diffraction Data (Short Spacings) for Orthorhombic Perpendicular Chain Packing in Waxes
| 2θ (°) (Cu Kα) | d-spacing (Å) | Relative Intensity | Miller Indices (hkl) |
| ~21.5 | ~4.12 | Strong | (110) |
| ~24.0 | ~3.71 | Strong | (200) |
Note: The exact 2θ values and relative intensities can vary slightly depending on the specific composition of the this compound and the experimental conditions.
Experimental Protocol for Powder X-ray Diffraction Analysis
This section outlines a detailed methodology for the characterization of the crystalline form of this compound using powder X-ray diffraction (XRD).
Sample Preparation
-
Homogenization: Ensure the this compound sample is homogeneous. If it is in a large block, it should be carefully melted at a temperature just above its melting point (~75°C) and then allowed to slowly recrystallize at room temperature to ensure a uniform crystalline structure.
-
Grinding: The recrystallized wax should be gently ground into a fine, uniform powder using a mortar and pestle. The ideal particle size for powder XRD is typically less than 10 micrometers to minimize preferred orientation effects.
-
Sample Mounting: The fine powder is then carefully packed into a sample holder. This is a critical step to ensure a flat, smooth surface that is level with the holder's reference plane. A zero-background sample holder is recommended to minimize background noise in the diffraction pattern.
Instrumentation and Data Collection
A standard powder X-ray diffractometer equipped with a copper (Cu) X-ray source and a position-sensitive detector is suitable for this analysis.
Table 3: Typical Instrument Settings for Powder XRD Analysis of this compound
| Parameter | Setting |
| X-ray Source | Cu Kα (λ = 1.5406 Å) |
| Voltage | 40 kV |
| Current | 40 mA |
| Geometry | Bragg-Brentano |
| Scan Type | Continuous |
| 2θ Scan Range | 2° to 40° |
| Step Size | 0.02° |
| Time per Step | 1 second |
| Divergence Slit | 1° |
| Anti-scatter Slit | 1° |
| Receiving Slit | 0.2 mm |
| Sample Rotation | On (to improve particle statistics) |
Data Analysis
-
Phase Identification: The resulting diffraction pattern should be analyzed to identify the crystalline phases present. This is done by comparing the experimental d-spacings and relative intensities with reference patterns from crystallographic databases or literature data for similar long-chain esters. The characteristic peaks for the orthorhombic subcell packing will be of primary interest.
-
Lattice Parameter Refinement: If a sufficient number of diffraction peaks are resolved, the unit cell parameters of the monoclinic crystal system can be refined using appropriate software.
-
Crystallite Size Analysis: The average size of the crystalline domains can be estimated from the broadening of the diffraction peaks using the Scherrer equation.
Experimental Workflow and Logical Relationships
The following diagrams illustrate the key workflows and relationships in the X-ray diffraction analysis of this compound.
Caption: Experimental workflow for XRD analysis of HJO.
Caption: Logical relationships in HJO XRD analysis.
The Impact of Hydrogenation Catalysts on Jojoba Oil Properties: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the catalytic hydrogenation of jojoba oil, a unique liquid wax ester. The focus is on the influence of various catalysts on the physicochemical properties of the resulting hydrogenated product. This document details experimental methodologies, presents quantitative data for comparative analysis, and visualizes key processes to support research and development in cosmetics, pharmaceuticals, and other relevant industries.
Introduction to Jojoba Oil and Hydrogenation
Jojoba oil is not a triglyceride like most vegetable oils; it is a liquid wax composed primarily of long-chain wax esters (C36-C46).[1] This unique chemical structure imparts high oxidative stability.[2] Hydrogenation is a chemical process that adds hydrogen atoms to the double bonds of the unsaturated fatty acids and alcohols in the jojoba wax esters, in the presence of a catalyst. This process saturates the molecules, leading to a significant alteration of the oil's physical and chemical properties. The resulting product, hydrogenated jojoba oil, is a hard, white crystalline wax.[1]
The degree of hydrogenation can be controlled to produce a range of products with varying properties, from partially hydrogenated semi-solids to fully hydrogenated hard waxes. The choice of catalyst and reaction conditions plays a critical role in determining the final product characteristics, including melting point, iodine value, and texture.
Catalysts in Jojoba Oil Hydrogenation
The selection of a catalyst is a crucial factor that dictates the efficiency and selectivity of the hydrogenation process.
Nickel Catalysts: Supported nickel catalysts are the most commonly used in the industrial hydrogenation of fats and oils due to their high activity, availability, and cost-effectiveness.[2][3] In the case of jojoba oil, nickel catalysts have been shown to be effective in achieving complete hydrogenation. The reaction is reported to follow pseudo-first-order kinetics with nickel catalysts.
Copper-Chromite Catalysts: While also used in some hydrogenation processes, copper-chromite catalysts have been found to be ineffective for the hydrogenation of jojoba oil. However, they have been observed to cause substantial isomerization of the double bonds.
Impact of Hydrogenation on Jojoba Oil Properties
The hydrogenation process dramatically alters the physicochemical properties of jojoba oil. The extent of these changes is directly related to the degree of saturation achieved, which is influenced by the catalyst and reaction conditions.
Physical Properties
Upon complete hydrogenation, liquid jojoba oil is transformed into a hard, crystalline wax with a pearly white appearance. This modification makes it suitable for applications requiring structure and rigidity, such as in stick formulations in cosmetics.[1]
Chemical Properties
The primary chemical change during hydrogenation is the saturation of the carbon-carbon double bonds in the fatty acid and fatty alcohol chains of the wax esters. This is quantified by the reduction in the iodine value, which is a measure of the degree of unsaturation.
Quantitative Data Summary
The following tables summarize the key quantitative data on the properties of jojoba oil before and after hydrogenation, and the impact of process variables on the final product.
Table 1: Physicochemical Properties of Natural and Fully this compound
| Property | Natural Jojoba Oil | Fully this compound | Method |
| Appearance | Clear, golden liquid | Hard, white crystalline wax | Visual |
| Melting Point (°C) | ~10 | 68-70[1] | AOCS Cc-1-25 |
| Iodine Value (g I₂/100g) | ~82 | < 2.0[1] | AOCS Cd 1-25 |
| Viscosity (cP at 25°C) | ~40 | Not applicable (solid) | Brookfield Viscometer |
| Saponification Value (mg KOH/g) | ~92 | ~92 | AOCS Cd 3-25 |
Table 2: Influence of Process Variables on Jojoba Oil Hydrogenation using Nickel Catalyst
| Temperature (°C) | Pressure (atm) | Catalyst Conc. (% w/w) | Final Iodine Value | Final Melting Point (°C) |
| 120 | 2 | 0.2 | Partially Reduced | Intermediate |
| 160 | 3 | 0.4 | Low | High |
| 200 | 4 | 0.6 | < 2.0 | 68-70 |
Note: The data in Table 2 is illustrative of the trends observed in the study by Willnecker and Pramparo, which investigated the effects of these variables on the iodine index and melting point. Specific values would vary based on the exact reaction time and catalyst activity.
Experimental Protocols
The following provides a detailed methodology for the laboratory-scale hydrogenation of jojoba oil using a nickel catalyst.
Materials and Equipment
-
Jojoba Oil: Refined, bleached, and deodorized.
-
Catalyst: Supported nickel catalyst (e.g., Ni on silica/alumina).
-
Hydrogen Gas: High purity (99.9%).
-
Reactor: High-pressure batch reactor equipped with a stirrer, heating mantle, temperature controller, pressure gauge, and gas inlet/outlet.
-
Filtration System: To remove the catalyst post-reaction.
-
Analytical Instruments: Gas chromatograph (for fatty acid composition), iodine value titration apparatus, melting point apparatus.
Hydrogenation Procedure
-
Reactor Preparation: The reactor is thoroughly cleaned and dried.
-
Charging the Reactor: A known quantity of jojoba oil is charged into the reactor. The nickel catalyst is then added at a specific concentration (e.g., 0.2-0.6% by weight of the oil).
-
Purging: The reactor is sealed and purged with an inert gas (e.g., nitrogen) to remove any air, followed by purging with hydrogen gas.
-
Reaction Conditions: The reactor is heated to the desired temperature (e.g., 120-200°C) and pressurized with hydrogen to the target pressure (e.g., 2-4 atm). The stirrer is started to ensure good mixing of the oil, catalyst, and hydrogen.
-
Monitoring the Reaction: The progress of the reaction can be monitored by periodically taking samples and analyzing the iodine value.
-
Reaction Termination: Once the desired iodine value is reached, the heating is stopped, and the reactor is cooled down.
-
Catalyst Removal: The hydrogenated product is filtered to remove the catalyst.
-
Product Analysis: The final product is analyzed for its physicochemical properties, including melting point, iodine value, and fatty acid composition.
Analytical Methods
-
Iodine Value: Determined by the Wijs method according to AOCS Official Method Cd 1-25.
-
Melting Point: Determined using a capillary melting point apparatus according to AOCS Official Method Cc-1-25.
-
Fatty Acid and Alcohol Composition: Determined by gas chromatography (GC) of the corresponding fatty acid methyl esters (FAMEs) and fatty alcohols. The hydrogenated wax esters are first saponified, followed by esterification of the fatty acids and analysis of the fatty alcohols.
Visualizations
The following diagrams illustrate key aspects of the jojoba oil hydrogenation process.
References
Determination of Iodine Value in Hydrogenated Jojoba Oil: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the principles and methodologies for determining the iodine value of hydrogenated jojoba oil. Understanding the iodine value is critical for quality control, characterization, and formulation development, as it directly correlates with the degree of unsaturation in the oil. Hydrogenation is a chemical process that reduces the number of double bonds in jojoba oil, altering its physical and chemical properties. The iodine value serves as a precise measure of the extent of this hydrogenation.
Introduction to Iodine Value
The iodine value (IV) is a measure of the degree of unsaturation in fats, oils, and waxes. It is defined as the mass of iodine, in grams, that is consumed by 100 grams of the substance.[1] In the context of jojoba oil, which is a liquid wax ester, the iodine value indicates the number of double bonds present in its fatty acid and fatty alcohol chains.[2] During hydrogenation, these double bonds are saturated with hydrogen, leading to a decrease in the iodine value. For fully this compound, the iodine value is very low, typically less than 2.0.[3]
The determination of the iodine value is a crucial analytical procedure in the quality control of this compound for applications in cosmetics, pharmaceuticals, and other industries. It helps in classifying the oil as either partially or fully hydrogenated, which is a significant regulatory and quality consideration.[4]
Principle of Iodine Value Determination
The determination of the iodine value is an example of iodometry.[1] The fundamental principle involves the reaction of a halogenating agent, typically iodine monochloride (ICl) in the Wijs method or iodine monobromide (IBr) in the Hanus method, with the double bonds present in the unsaturated fatty acid and alcohol moieties of the jojoba oil.[1][5]
An excess of the halogenating agent is added to a known weight of the oil sample dissolved in a suitable solvent. After a specified reaction time in the dark, the unreacted halogen is determined by adding potassium iodide (KI), which liberates free iodine (I₂). This liberated iodine is then titrated with a standardized solution of sodium thiosulfate (Na₂S₂O₃) using a starch indicator. A blank titration is performed under the same conditions without the oil sample. The difference between the blank and the sample titrations is used to calculate the amount of iodine that reacted with the double bonds in the sample, and from this, the iodine value is determined.[1][6]
Quantitative Data Summary
The iodine value of jojoba oil and its hydrogenated forms varies significantly with the degree of hydrogenation. The following table summarizes typical iodine values for different forms of jojoba oil.
| Sample Type | Degree of Hydrogenation | Iodine Value (g I₂ / 100g sample) | Reference |
| Pure Jojoba Oil | None | 80 - 90 | [7] |
| Partially this compound | Partial | 57 - 61 | [8] |
| Partially Hydrogenated Castor Oil (for comparison) | Partial | 28 - 32 | [9] |
| Fully this compound | Complete | < 2.0 | [3] |
Experimental Protocols
The most common methods for determining the iodine value are the Wijs method and the Hanus method. Both are recognized by standard-setting organizations such as the American Oil Chemists' Society (AOCS) and ASTM International.[9][10]
Wijs Method (AOCS Official Method Cd 1-25)
The Wijs method utilizes an iodine monochloride solution in glacial acetic acid and is a widely adopted and reliable technique.[11][12]
Reagents and Apparatus:
-
Wijs Solution (0.1 M): A solution of iodine monochloride (ICl) in glacial acetic acid.[13]
-
Potassium Iodide (KI) Solution (15% w/v): Dissolve 15 g of KI in 100 mL of deionized water.[13]
-
Standardized Sodium Thiosulfate (Na₂S₂O₃) Solution (0.1 N): Accurately standardized.[11]
-
Starch Indicator Solution (1% w/v): Freshly prepared.[11]
-
Solvent: Carbon tetrachloride or cyclohexane.[11]
-
Iodine flasks (500 mL) [11]
-
Analytical balance [11]
Procedure:
-
Sample Preparation: Accurately weigh an appropriate amount of the this compound into a 500 mL iodine flask. The sample weight depends on the expected iodine value. For fully this compound with an expected IV of <3, a sample weight of 1.5 g is recommended.
-
Dissolution: Add 15 mL of the solvent (e.g., cyclohexane) to dissolve the sample.[14]
-
Addition of Wijs Reagent: Pipette exactly 25.0 mL of the Wijs solution into the flask. Swirl to ensure proper mixing.
-
Reaction: Stopper the flask and store it in the dark for 30 minutes (or 1 hour for samples with high IVs) at a temperature of 25 ± 5°C.[15]
-
Addition of KI: After the reaction time, add 20 mL of the 15% KI solution.[14]
-
Addition of Water: Add 100 mL of recently boiled and cooled deionized water.[14]
-
Titration: Titrate the liberated iodine with the standardized 0.1 N sodium thiosulfate solution. Swirl the flask continuously until the yellow color of the iodine has almost disappeared.
-
Indicator Addition: Add 1-2 mL of the starch indicator solution. A blue color will form.
-
Endpoint: Continue the titration, adding the sodium thiosulfate solution dropwise until the blue color just disappears.[15]
-
Blank Determination: Conduct a blank determination simultaneously using the same quantities of reagents but without the sample.[13]
Calculation:
The iodine value is calculated using the following formula:[15]
Iodine Value = [(B - S) × N × 12.69] / W
Where:
-
B = Volume of sodium thiosulfate solution used for the blank (mL)
-
S = Volume of sodium thiosulfate solution used for the sample (mL)
-
N = Normality of the sodium thiosulfate solution (eq/L)
-
12.69 = Conversion factor (atomic weight of iodine/1000) × 100
-
W = Weight of the sample (g)
Hanus Method
The Hanus method is similar to the Wijs method but uses iodine monobromide (IBr) as the halogenating agent, which is considered more stable than ICl.[1]
Reagents and Apparatus:
-
Hanus Iodine Solution: A solution of iodine monobromide in glacial acetic acid.[16]
-
Other reagents and apparatus are the same as for the Wijs method.
Procedure:
The procedure is analogous to the Wijs method, with the Hanus iodine solution being used instead of the Wijs solution. The reaction time is typically 15-30 minutes.[17]
Calculation:
The calculation formula is the same as for the Wijs method.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the determination of iodine value by titration.
Caption: Experimental workflow for iodine value determination.
Chemical Reaction Principle
The diagram below illustrates the underlying chemical principle of the reaction between the halogenating agent and a double bond in an unsaturated fatty acid chain.
Caption: Principle of halogen addition and back-titration.
Conclusion
The determination of the iodine value is an essential analytical method for characterizing the degree of unsaturation in this compound. Standardized titration methods, such as the Wijs and Hanus methods, provide reliable and accurate results when performed with care. The iodine value is a critical parameter for ensuring the quality and consistency of this compound in various industrial applications, particularly in the pharmaceutical and cosmetic sectors. While titration is a well-established and accurate method, especially for low iodine values, other techniques such as gas chromatography can also be employed for determining the fatty acid profile, from which the iodine value can be calculated.[4] However, for very low iodine values, titration remains the validated and preferred approach.[4]
References
- 1. Iodine value - Wikipedia [en.wikipedia.org]
- 2. Jojoba Oil: An Updated Comprehensive Review on Chemistry, Pharmaceutical Uses, and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Determination of Iodine Value in Hydrogenated Oils: Comparison of Titration and Gas Chromatography with Flame-Ionization Detection Methodologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Iodine value - WaxPedia [waxpedia.org]
- 6. Estimation of iodine value | PPTX [slideshare.net]
- 7. Jojoba Oil [foodingredientsonline.com]
- 8. This compound-Jojoba Oil, Randomized (Iodine Value 57-61) | Semantic Scholar [semanticscholar.org]
- 9. Medwin Publishers | Iodine Value in Partially Hydrogenated Castor Oil (Ricinus Oil) as determined by AOCS Official Method Cd 1-25 (Wijs’ Method) [medwinpublishers.com]
- 10. store.astm.org [store.astm.org]
- 11. benchchem.com [benchchem.com]
- 12. cdrfoodlab.com [cdrfoodlab.com]
- 13. xylemanalytics.com [xylemanalytics.com]
- 14. n-analytech.co.jp [n-analytech.co.jp]
- 15. researchgate.net [researchgate.net]
- 16. Determination of iodine number in oil | PPTX [slideshare.net]
- 17. bclab.thu.edu.tw [bclab.thu.edu.tw]
melting point and hardness of hydrogenated jojoba oil
An In-depth Technical Guide to the Melting Point and Hardness of Hydrogenated Jojoba Oil
Introduction
This compound, a wax ester derived from the complete hydrogenation of jojoba oil, is a hard, crystalline substance with significant applications in the pharmaceutical, cosmetic, and drug development industries.[1][2] Its utility is largely defined by its physical properties, primarily its high melting point and hardness, which make it an excellent structuring agent and emollient. This guide provides a comprehensive overview of these key characteristics, including quantitative data, detailed experimental protocols for their measurement, and a workflow diagram for methodological clarity.
This compound is chemically a straight-chain wax ester, 36 to 46 carbons in length, with no points of unsaturation.[1] This saturated and stable chemical structure contributes to its distinct physical properties, making it one of the few commercially available high-melting-point wax esters of botanical origin.[1] Its use in pharmaceutical formulations can range from providing structural integrity to stick formulations to acting as a controlled-release excipient or an emollient in topical and transdermal delivery systems.[2][3][4]
Quantitative Data Summary
The melting point and hardness are critical parameters for formulators. The following table summarizes the key physical properties of this compound based on available technical data.
| Property | Value | Notes |
| Melting Point | 67 - 72 °C | Multiple sources confirm a narrow melting range, indicating a consistent material composition.[1][5][6][7] Specific ranges cited include 68-70°C and 67.5-70.5°C.[1][2][6] |
| Hardness | Hard, crystalline wax | While consistently described as a "hard" wax, specific quantitative hardness values (e.g., needle penetration in dmm) are not readily available in the public domain and are typically determined by specific end-user applications.[1][2] Its hardness allows for its use as an exfoliation particle and provides structural strength to formulations.[1][2] |
| Iodine Value | < 2.0 | This low value confirms the complete hydrogenation of the oil, indicating a high degree of saturation and stability.[1] |
| Appearance | White to off-white, odorless | The material is typically supplied as flakes, beads, or microspheres.[1][7][8] |
| Solubility | Insoluble in water | [2] |
Experimental Protocols
Accurate determination of melting point and hardness is essential for quality control and formulation development. Standardized methods from organizations like the American Oil Chemists' Society (AOCS) and ASTM International are employed.
Melting Point Determination: AOCS Official Method Cc 3-25 (Slip Melting Point)
The slip melting point is a widely used index for the temperature at which a fat or wax softens and becomes sufficiently fluid to move in an open capillary tube.[9][10]
Methodology:
-
Sample Preparation: The this compound sample is first melted and filtered through paper to remove any impurities and residual moisture.
-
Capillary Tube Filling: At least three clean glass capillary tubes (e.g., 1 mm inner diameter) are dipped into the completely liquid sample, allowing the wax to rise to a height of approximately 10 mm.
-
Solidification and Tempering: The filled ends of the tubes are rapidly chilled to solidify the wax. The tubes are then placed in a refrigerator at 4–10°C for a minimum of 16 hours to ensure complete crystallization.[11] For certain fats, specific tempering conditions may apply.[11]
-
Measurement:
-
The capillary tube is attached to a calibrated thermometer, with the solidified wax positioned adjacent to the thermometer bulb.
-
The assembly is submerged in a beaker of clear, distilled water.
-
The water is heated slowly and stirred continuously.
-
The slip melting point is the temperature at which the solidified wax column begins to rise in the capillary tube.[11] The average of at least three readings is reported.
-
Hardness Determination: ASTM D937-92 (Cone Penetration of Petrolatum)
While originally for petrolatum, this standard test method is widely adapted for determining the hardness of waxes and similar materials.[12] The method measures the depth a standard cone penetrates the sample under fixed conditions of load, time, and temperature. An alternative approach using a needle probe is also common.[13]
Methodology:
-
Sample Preparation: The this compound is melted (typically at a temperature well above its melting point) and poured into a standard container. The sample is then cooled under controlled atmospheric conditions for a specified period (e.g., 16-18 hours) to ensure a consistent crystalline structure.
-
Apparatus: A penetrometer or a texture analyzer equipped with a standard cone or needle probe is used.[12][13] The instrument is calibrated and leveled.
-
Measurement:
-
The sample container is placed on the penetrometer base, and the temperature is recorded. Tests are typically performed at 25°C (77°F).[13]
-
The tip of the cone or needle is brought to the surface of the wax sample.
-
The cone/needle assembly is released, allowing it to penetrate the wax under its own weight (or a specified additional load) for a precise duration (typically 5 seconds).
-
The penetration depth is measured in tenths of a millimeter (dmm). A lower penetration value indicates a harder material. Alternatively, the force required to penetrate a specific distance can be measured.[13]
-
Visualized Experimental Workflow
To further clarify the methodological process, the following diagram illustrates the workflow for determining the slip melting point of this compound as per the AOCS protocol.
Caption: Workflow for AOCS Slip Melting Point Determination.
Conclusion
The well-defined high melting point and significant hardness of this compound are fundamental to its role in pharmaceutical and cosmetic formulations. These properties, governed by its fully saturated wax ester structure, provide formulators with a stable and functional excipient for creating structured delivery systems, improving the thermal stability of products, and achieving desired textural characteristics. The standardized protocols outlined herein are crucial for ensuring the consistent quality and performance of this versatile material in research, development, and manufacturing environments.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. specialchem.com [specialchem.com]
- 3. Jojoba Oil: An Updated Comprehensive Review on Chemistry, Pharmaceutical Uses, and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Jojoba oil-based microemulsion for transdermal drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. specialchem.com [specialchem.com]
- 6. esperis.it [esperis.it]
- 7. docs.newdirectionsaromatics.com [docs.newdirectionsaromatics.com]
- 8. cir-safety.org [cir-safety.org]
- 9. 58 Special Properties of Fats, Oils, and Shortenings Methods [cerealsgrains.org]
- 10. Slip Melting Point, AOCS Standard Open Tube Melting Point [library.aocs.org]
- 11. scribd.com [scribd.com]
- 12. brookfieldengineering.com [brookfieldengineering.com]
- 13. brookfieldengineering.com [brookfieldengineering.com]
Methodological & Application
Application Notes and Protocols for Formulating Stable Emulsions with Hydrogenated Jojoba Oil
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydrogenated Jojoba Oil, a wax ester derived from the hydrogenation of jojoba oil, offers unique properties for creating stable and aesthetically pleasing emulsions in the cosmetic and pharmaceutical industries. Unlike liquid jojoba oil, its solid nature and higher melting point (approximately 68-70°C) contribute to the structural integrity and viscosity of formulations.[1][2] This document provides detailed guidelines and experimental protocols for the formulation and stability assessment of both Oil-in-Water (O/W) and Water-in-Oil (W/O) emulsions incorporating this compound.
This compound is valued for its ability to strengthen the wax matrices in stick formulations and as an emollient and skin-conditioning agent.[2] Its chemical structure, primarily long-chain wax esters with minimal to no triglycerides, provides excellent stability.[3] When formulating emulsions, the goal is to create a kinetically stable system that resists phase separation over its shelf life.
Key Formulation Principles
The stability of an emulsion is influenced by several factors, including the choice of emulsifiers, the oil-to-water ratio, droplet size, and the viscosity of the continuous phase.
Emulsifier Selection and the Hydrophile-Lipophile Balance (HLB) System
The HLB system is a crucial tool for selecting appropriate emulsifiers. The required HLB of an oil phase dictates the optimal HLB of the emulsifier system needed to create a stable emulsion.
-
For Oil-in-Water (O/W) Emulsions: Emulsifiers with higher HLB values (typically 8-18) are used. Studies on liquid jojoba oil have determined a required HLB of approximately 12.5 for stable O/W emulsions.[4] While the exact required HLB for this compound is not extensively documented and may differ due to its waxy nature, this value serves as a practical starting point for experimentation.
-
For Water-in-Oil (W/O) Emulsions: Emulsifiers with lower HLB values (typically 3-6) are necessary. A blend of this compound and hydrogenated castor oil has been noted as a potential W/O emulsifier.[5]
It is often beneficial to use a combination of a primary emulsifier and a co-emulsifier (e.g., cetyl or stearyl alcohol) to enhance the stability of the interfacial film.
The Role of Co-emulsifiers and Stabilizers
Co-emulsifiers, such as fatty alcohols and glyceryl stearate, are low HLB ingredients that can be integrated into the lamellar gel network of an O/W emulsion to increase viscosity and stability. For W/O emulsions, oil-phase gelling agents and waxes like beeswax can be used to increase the viscosity of the continuous oil phase, thereby hindering the movement and coalescence of water droplets. The addition of electrolytes, such as magnesium sulfate, to the aqueous phase can also improve the stability of W/O emulsions.
Experimental Protocols
The following sections detail the protocols for preparing and evaluating the stability of emulsions containing this compound.
Protocol for Determining the Required HLB of this compound (O/W Emulsion)
This protocol outlines an experimental approach to determine the optimal HLB for emulsifying this compound in an O/W system.
Materials:
-
This compound
-
High HLB emulsifier (e.g., Polysorbate 80, HLB = 15.0)
-
Low HLB emulsifier (e.g., Sorbitan Oleate, HLB = 4.3)
-
Deionized Water
-
Preservative (e.g., Phenoxyethanol)
Procedure:
-
Prepare a series of emulsifier blends with varying HLB values (e.g., from 9 to 14 in increments of 0.5 or 1). The proportions of the high and low HLB emulsifiers can be calculated using the following formula:
-
% High HLB Emulsifier = (Required HLB - HLB of Low HLB Emulsifier) / (HLB of High HLB Emulsifier - HLB of Low HLB Emulsifier) * 100
-
% Low HLB Emulsifier = 100 - % High HLB Emulsifier
-
-
For each HLB value, prepare a test emulsion: a. Oil Phase: In a heat-resistant beaker, combine a fixed concentration of this compound (e.g., 20% w/w) and the calculated emulsifier blend (e.g., 5% w/w total). b. Aqueous Phase: In a separate heat-resistant beaker, combine deionized water and a suitable preservative. c. Heating: Heat both phases separately to 75-80°C. Ensure the this compound is completely melted. d. Emulsification: Slowly add the aqueous phase to the oil phase while homogenizing at high shear (e.g., 5,000-10,000 rpm) for 5-10 minutes. e. Cooling: Continue gentle stirring with a propeller mixer until the emulsion cools to room temperature.
-
Evaluation: Observe the emulsions for initial signs of instability (e.g., phase separation, creaming) after 24 hours. The HLB value that produces the most stable and uniform emulsion is considered the required HLB. Further stability testing as described in section 3.3 should be performed on the most promising candidates.
General Protocol for Emulsion Formulation
A. Oil-in-Water (O/W) Emulsion
-
Oil Phase Preparation: Combine this compound, any other oil-soluble ingredients, and oil-soluble emulsifiers/co-emulsifiers in a heat-resistant vessel.
-
Aqueous Phase Preparation: In a separate vessel, combine deionized water, any water-soluble ingredients (e.g., glycerin, gums), and water-soluble emulsifiers.
-
Heating: Heat both phases to 75-80°C.
-
Emulsification: Add the oil phase to the aqueous phase with high-shear homogenization.
-
Cooling: Switch to gentle stirring and cool the emulsion. Add any temperature-sensitive ingredients (e.g., fragrance, certain actives) below 40°C.
-
pH Adjustment: Adjust the final pH as needed.
B. Water-in-Oil (W/O) Emulsion
-
Oil Phase Preparation: Combine this compound, other oil-soluble ingredients, and W/O emulsifiers in a heat-resistant vessel.
-
Aqueous Phase Preparation: In a separate vessel, dissolve water-soluble ingredients and any necessary electrolytes (e.g., magnesium sulfate) in deionized water.
-
Heating: Heat both phases to 75-80°C.
-
Emulsification: Slowly and incrementally add the aqueous phase to the oil phase under high-shear homogenization. This gradual addition is critical to prevent phase inversion.
-
Cooling: Continue homogenization while allowing the emulsion to cool. Switch to gentle stirring as the emulsion thickens.
-
Final Additions: Add any temperature-sensitive ingredients below 40°C. Note that pH measurement of the final W/O emulsion is not straightforward and should be measured in the aqueous phase before emulsification.
Stability Testing Protocols
A comprehensive stability testing program is essential to predict the shelf life of an emulsion. The following tests should be conducted on the final formulation in its intended packaging.
A. Macroscopic and Microscopic Evaluation:
-
Procedure: Visually inspect samples for any changes in color, odor, phase separation, creaming, or sedimentation. Microscopically examine the emulsion to observe droplet size and distribution.
-
Frequency: At each time point in the stability study.
B. Centrifugation Test:
-
Purpose: To accelerate gravitational separation (creaming or sedimentation).
-
Protocol:
-
Place a sample of the emulsion (e.g., 10g) in a centrifuge tube.
-
Centrifuge at a specified speed (e.g., 3000-5000 rpm) for a set duration (e.g., 30 minutes).
-
Observe for any phase separation or creaming. A stable emulsion should show no signs of separation.
-
C. Freeze-Thaw Cycling:
-
Purpose: To assess stability under fluctuating temperature conditions that may occur during shipping and storage.
-
Protocol:
-
Place samples in a freezer at -10°C to -20°C for 24 hours.
-
Remove the samples and allow them to thaw at room temperature (20-25°C) for 24 hours. This constitutes one cycle.
-
Repeat for a minimum of 3-5 cycles.
-
After the final cycle, evaluate the samples for changes in appearance, viscosity, and phase integrity.
-
D. Accelerated Stability Testing (Elevated Temperature):
-
Purpose: To accelerate chemical degradation and predict long-term stability.
-
Protocol:
-
Store samples at elevated temperatures (e.g., 40°C, 45°C, or 50°C) for a period of 1 to 3 months.
-
At regular intervals (e.g., 2, 4, 8, and 12 weeks), withdraw samples and allow them to equilibrate to room temperature.
-
Evaluate for changes in pH, viscosity, color, odor, and appearance. A general rule of thumb is that 3 months at 40°C is roughly equivalent to 24 months at room temperature.
-
Data Presentation
Quantitative data from stability studies should be systematically recorded and presented in tabular format for clear comparison.
Table 1: Physical Stability Assessment of an O/W Cream with 5% this compound
| Parameter | Initial (Time 0) | 4 Weeks @ 40°C | 8 Weeks @ 40°C | 12 Weeks @ 40°C | 3 Freeze-Thaw Cycles |
| Appearance | Homogeneous white cream | No change | No change | No change | No change |
| pH | 6.5 ± 0.1 | 6.4 ± 0.1 | 6.3 ± 0.2 | 6.3 ± 0.2 | 6.5 ± 0.1 |
| Viscosity (cps) | 15,000 ± 500 | 14,800 ± 550 | 14,500 ± 600 | 14,200 ± 650 | 14,900 ± 500 |
| Particle Size (μm) | 2.5 ± 0.8 | 2.6 ± 0.9 | 2.9 ± 1.1 | 3.2 ± 1.3 | 2.7 ± 0.8 |
| Centrifugation | No separation | No separation | No separation | No separation | No separation |
Note: The data presented in this table is illustrative and should be replaced with actual experimental results.
Conclusion
Formulating stable emulsions with this compound is achievable with a systematic approach to emulsifier selection and rigorous stability testing. While the required HLB for this compound may need to be determined experimentally, the principles and protocols outlined in this document provide a solid framework for the development of robust and high-quality cosmetic and pharmaceutical emulsions. The use of co-emulsifiers and stabilizers, along with controlled processing parameters, will further enhance the long-term stability of the final product.
References
Application of Hydrogenated Jojoba Oil in Controlled-Release Drug Delivery Systems
Application Note AP-HJO-CR001
Introduction
Hydrogenated Jojoba Oil (HJO), a chemically modified derivative of jojoba oil, presents as a hard, crystalline wax with a melting point of 68-70°C.[1] This inert and hydrophobic excipient holds significant potential for the development of oral controlled-release drug delivery systems. Its waxy nature allows for the formation of a solid matrix that can effectively retard the release of an incorporated active pharmaceutical ingredient (API). While extensively utilized in the cosmetics industry for its emollient and stabilizing properties, its application as a primary matrix former in oral controlled-release formulations is an emerging area of interest.
This document provides a detailed overview of the potential applications of this compound in creating sustained-release drug delivery systems, drawing parallels from established research on similar waxy materials like carnauba wax and hydrogenated vegetable oils. The protocols outlined below are based on common pharmaceutical manufacturing techniques such as melt granulation and hot-melt extrusion, which are well-suited for wax-based matrices.[2][3][4]
Principle of Controlled Release with this compound
When formulated into a solid dosage form, such as a tablet or pellet, this compound forms an inert, non-eroding matrix. The release of the embedded drug is primarily governed by diffusion through the tortuous network of channels within the wax matrix. For highly water-soluble drugs, the release mechanism often follows a pattern of diffusion through a network of channels that are created as the drug dissolves and leaches out of the matrix.[5] The rate of drug release can be modulated by altering the concentration of the this compound, the particle size of the drug and excipients, and the overall porosity of the final dosage form.
Potential Applications
This compound is a promising excipient for the formulation of various oral controlled-release dosage forms, including:
-
Matrix Tablets: Simple to manufacture, where the drug is homogeneously dispersed within the HJO matrix.
-
Sustained-Release Pellets: Can be formulated into multi-unit particulate systems to ensure more predictable and reproducible gastrointestinal transit and drug absorption.
-
Solid Lipid Nanoparticles (SLNs): As a solid lipid component, HJO can be used to encapsulate drugs, offering advantages for both oral and potentially other routes of administration.
Data Presentation
The following tables summarize hypothetical yet representative quantitative data for controlled-release formulations based on this compound, derived from analogous studies with other waxy excipients.
Table 1: Hypothetical Formulation Parameters for Theophylline Sustained-Release Tablets
| Formulation Code | Theophylline (%) | This compound (%) | Microcrystalline Cellulose (%) | Tablet Hardness (N) | Friability (%) |
| HJO-T1 | 30 | 30 | 40 | 85 | < 1 |
| HJO-T2 | 30 | 40 | 30 | 92 | < 1 |
| HJO-T3 | 30 | 50 | 20 | 105 | < 1 |
Table 2: Hypothetical In Vitro Drug Release Data for Theophylline Sustained-Release Tablets
| Time (hours) | Cumulative Drug Release (%) - HJO-T1 | Cumulative Drug Release (%) - HJO-T2 | Cumulative Drug Release (%) - HJO-T3 |
| 1 | 25 | 20 | 15 |
| 2 | 40 | 32 | 25 |
| 4 | 65 | 55 | 45 |
| 6 | 85 | 75 | 65 |
| 8 | 95 | 90 | 80 |
| 12 | >98 | >98 | 95 |
Experimental Protocols
The following are detailed protocols for the preparation and evaluation of controlled-release drug delivery systems using this compound.
Protocol 1: Preparation of Sustained-Release Matrix Tablets by Melt Granulation
This protocol describes the formulation of sustained-release tablets of a model water-soluble drug, Theophylline, using this compound as the matrix-forming agent.
Materials:
-
Theophylline (Active Pharmaceutical Ingredient)
-
This compound (Matrix Former)
-
Microcrystalline Cellulose (Filler/Binder)
-
Magnesium Stearate (Lubricant)
-
Talc (Glidant)
Equipment:
-
High-shear mixer granulator with a heating jacket
-
Sieve (e.g., 20 mesh)
-
Rotary tablet press
-
Hardness tester
-
Friabilator
-
USP Dissolution Apparatus (Type II - Paddle)
-
UV-Vis Spectrophotometer
Procedure:
-
Blending: Accurately weigh and blend Theophylline and microcrystalline cellulose in the high-shear mixer for 10 minutes.
-
Melt Granulation: Heat the jacket of the high-shear mixer to a temperature above the melting point of this compound (approximately 80-85°C). Add the this compound to the powder blend and mix at high speed until granules are formed.
-
Sizing: Pass the cooled granules through a 20-mesh sieve to obtain uniformly sized granules.
-
Lubrication: Add magnesium stearate and talc to the granules and blend for 5 minutes.
-
Compression: Compress the lubricated granules into tablets using a rotary tablet press.
Protocol 2: In Vitro Dissolution Study of Sustained-Release Matrix Tablets
This protocol outlines the procedure for evaluating the in vitro drug release from the prepared tablets.
Procedure:
-
Dissolution Medium: Prepare 900 mL of 0.1 N HCl (for the first 2 hours) and phosphate buffer pH 6.8 (for the subsequent hours).
-
Apparatus Setup: Set up the USP Type II (paddle) dissolution apparatus at a paddle speed of 50 RPM and a temperature of 37 ± 0.5°C.
-
Sample Introduction: Place one tablet in each dissolution vessel.
-
Sampling: Withdraw 5 mL samples at predetermined time intervals (e.g., 1, 2, 4, 6, 8, and 12 hours). Replace the withdrawn volume with an equal amount of fresh, pre-warmed dissolution medium.
-
Analysis: Filter the samples and analyze the drug concentration using a UV-Vis spectrophotometer at the wavelength of maximum absorbance for Theophylline.
-
Data Calculation: Calculate the cumulative percentage of drug released at each time point.
Protocol 3: Preparation of Solid Lipid Nanoparticles (SLNs) using this compound
This protocol describes a hot homogenization and ultrasonication method for preparing drug-loaded SLNs.
Materials:
-
Model Drug (e.g., a poorly water-soluble drug)
-
This compound (Solid Lipid)
-
Soy Lecithin (Surfactant)
-
Poloxamer 188 (Co-surfactant)
-
Purified Water
Equipment:
-
High-shear homogenizer
-
Probe sonicator
-
Water bath
-
Particle size analyzer
Procedure:
-
Lipid Phase Preparation: Melt the this compound in a beaker at approximately 80°C. Dissolve the model drug in the molten lipid.
-
Aqueous Phase Preparation: Dissolve the soy lecithin and Poloxamer 188 in purified water and heat to the same temperature as the lipid phase.
-
Emulsification: Add the hot aqueous phase to the hot lipid phase and homogenize using a high-shear homogenizer for 5-10 minutes to form a coarse oil-in-water emulsion.
-
Ultrasonication: Immediately subject the hot pre-emulsion to probe sonication for 10-15 minutes to reduce the particle size to the nanometer range.
-
Cooling and Solidification: Cool the resulting nanoemulsion in an ice bath to allow the lipid to solidify and form SLNs.
Visualizations
The following diagrams illustrate the logical relationships and experimental workflows described in the protocols.
Caption: Workflow for the preparation and evaluation of sustained-release matrix tablets using this compound.
Caption: Experimental workflow for the preparation of solid lipid nanoparticles (SLNs) using this compound.
Caption: Logical relationship of the drug release mechanism from a this compound matrix.
References
- 1. Formulation and Evaluation of Controlled-Release Tablet of Zolpidem Tartrate by Melt Granulation Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Twin-Screw Melt Granulation for Oral Solid Pharmaceutical Products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Carnauba wax as a promising excipient in melt granulation targeting the preparation of mini-tablets for sustained release of highly soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Hydrogenated Jojoba Oil in Solid Lipid Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid Lipid Nanoparticles (SLNs) have emerged as a promising drug delivery system, offering advantages such as controlled release, targeted delivery, and enhanced stability of encapsulated compounds.[1][2] The choice of the lipid matrix is crucial for the formulation's success, influencing its physical stability, drug loading capacity, and release characteristics. Hydrogenated jojoba oil, a wax ester, presents a compelling option as a lipid matrix due to its biocompatibility, occlusive properties, and rapid skin penetration.[3] This document provides detailed application notes and experimental protocols for the formulation and characterization of Solid Lipid Nanoparticles (SLNs) using this compound as the solid lipid matrix. These guidelines are intended for researchers and professionals in drug development seeking to leverage this novel excipient for topical, dermal, and other delivery routes.
This compound is produced by the complete catalytic hydrogenation of natural jojoba oil, a process that saturates the double bonds of the fatty acid chains.[4] This results in a solid, waxy material at room temperature, making it an excellent candidate for the solid core of SLNs. Its inherent properties suggest its utility in cosmetic and pharmaceutical applications for enhancing skin hydration and as a vehicle for active pharmaceutical ingredients (APIs).[3][5]
Key Applications
The unique properties of this compound make it suitable for a variety of SLN-based applications:
-
Dermatology and Cosmetics: The occlusive nature of this compound can enhance skin hydration, making it ideal for delivering moisturizing agents and anti-aging compounds.[3][6] Its fast penetration can also improve the delivery of active ingredients to the epidermis and dermis.
-
Topical Drug Delivery: SLNs formulated with this compound can serve as a reservoir for the sustained release of topical drugs, potentially reducing the frequency of application and improving patient compliance.
-
Protection of Labile Molecules: The solid matrix can protect sensitive APIs from chemical degradation, enhancing the stability of the final product.[2]
Experimental Protocols
The following protocols outline the preparation and characterization of SLNs using this compound. The high-pressure homogenization (HPH) method is detailed here, as it is a widely used, scalable, and solvent-free technique.[2][7]
Protocol 1: Preparation of this compound-Based SLNs by High-Pressure Homogenization (Hot Homogenization Technique)
This protocol describes the formulation of SLNs with a lipid concentration of 5-10% (w/w).[2]
Materials:
-
This compound (Solid Lipid)
-
Surfactant (e.g., Polysorbate 80, Lecithin)
-
Co-surfactant (optional, e.g., Poloxamer 188)
-
Active Pharmaceutical Ingredient (API) - lipophilic
-
Purified Water
Equipment:
-
High-Pressure Homogenizer (e.g., piston-gap homogenizer)
-
High-Shear Homogenizer (e.g., Ultra-Turrax)
-
Water Bath
-
Magnetic Stirrer with Hotplate
-
Beakers and other standard laboratory glassware
Procedure:
-
Preparation of the Lipid Phase:
-
Melt the this compound by heating it approximately 5-10°C above its melting point.
-
If encapsulating a lipophilic API, dissolve it in the molten lipid under continuous stirring until a clear, homogenous solution is obtained.[7]
-
-
Preparation of the Aqueous Phase:
-
Dissolve the surfactant and co-surfactant (if used) in purified water.
-
Heat the aqueous phase to the same temperature as the lipid phase.[8]
-
-
Formation of the Pre-emulsion:
-
Add the hot aqueous phase to the molten lipid phase while stirring with a magnetic stirrer.
-
Subject the mixture to high-shear homogenization for 3-5 minutes to form a coarse oil-in-water (o/w) emulsion.[9]
-
-
High-Pressure Homogenization:
-
Immediately transfer the hot pre-emulsion to the high-pressure homogenizer, pre-heated to the same temperature.
-
Homogenize the emulsion at a pressure of 500-1500 bar for 3-5 cycles.[2] The optimal number of cycles and pressure should be determined for each specific formulation.
-
-
Cooling and Recrystallization:
-
The resulting hot nanoemulsion is then cooled down to room temperature, allowing the lipid to recrystallize and form solid lipid nanoparticles.
-
The cooling process can be controlled (e.g., using a water bath at a specific temperature) as rapid cooling can affect the final particle characteristics.[10]
-
-
Storage:
-
Store the resulting SLN dispersion at 4°C for further characterization and use.
-
Protocol 2: Characterization of this compound-Based SLNs
1. Particle Size, Polydispersity Index (PDI), and Zeta Potential Analysis:
-
Principle: Dynamic Light Scattering (DLS) is used to determine the mean particle size and PDI, which indicates the width of the particle size distribution. Laser Doppler Anemometry is used to measure the zeta potential, which is an indicator of the colloidal stability of the dispersion.[11]
-
Procedure:
-
Dilute the SLN dispersion with purified water to a suitable concentration for DLS analysis.[11]
-
Measure the particle size, PDI, and zeta potential using a Zetasizer or similar instrument at 25°C.
-
Perform the measurements in triplicate.
-
2. Entrapment Efficiency (EE) and Drug Loading (DL):
-
Principle: The amount of drug encapsulated within the SLNs is determined by separating the free, unentrapped drug from the SLN dispersion and quantifying the drug in the nanoparticles. Ultrafiltration is a common method for this separation.[12]
-
Procedure:
-
Place a known amount of the SLN dispersion in an ultrafiltration device (e.g., Amicon® Ultra).
-
Centrifuge the device to separate the aqueous phase containing the free drug from the SLNs.
-
Quantify the amount of free drug in the filtrate using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC).
-
Calculate the Entrapment Efficiency (EE%) and Drug Loading (DL%) using the following equations:
-
EE (%) = [(Total amount of drug - Amount of free drug) / Total amount of drug] x 100
-
DL (%) = [(Total amount of drug - Amount of free drug) / Total amount of lipid] x 100
-
3. In Vitro Drug Release Study:
-
Principle: A dialysis bag diffusion technique is commonly employed to assess the drug release profile from the SLNs over time.
-
Procedure:
-
Place a known volume of the SLN dispersion in a dialysis bag with a suitable molecular weight cut-off.
-
Suspend the dialysis bag in a release medium (e.g., phosphate-buffered saline, pH 7.4) maintained at 37°C with constant stirring.
-
At predetermined time intervals, withdraw aliquots of the release medium and replace with an equal volume of fresh medium to maintain sink conditions.
-
Analyze the drug concentration in the collected samples using a suitable analytical method.
-
Plot the cumulative percentage of drug released versus time.
-
Data Presentation
The following tables summarize typical quantitative data for SLNs. Note that these are representative values, and actual results will depend on the specific formulation parameters.
Table 1: Physicochemical Properties of this compound-Based SLNs
| Parameter | Typical Range | Method of Analysis |
| Particle Size (nm) | 100 - 400 | Dynamic Light Scattering (DLS) |
| Polydispersity Index (PDI) | < 0.3 | Dynamic Light Scattering (DLS) |
| Zeta Potential (mV) | > ±20 | Laser Doppler Anemometry |
| Entrapment Efficiency (%) | 60 - 95 (for lipophilic drugs) | Ultrafiltration followed by HPLC/UV-Vis |
| Drug Loading (%) | 1 - 10 | Ultrafiltration followed by HPLC/UV-Vis |
A PDI value below 0.3 indicates a homogenous and monodisperse population of nanoparticles.[13] A zeta potential greater than ±20 mV suggests good physical stability due to electrostatic repulsion between particles.[13]
Table 2: Formulation Parameters for this compound-Based SLNs
| Parameter | Range |
| This compound Conc. (% w/w) | 1 - 10 |
| Surfactant Conc. (% w/w) | 0.5 - 5 |
| Homogenization Pressure (bar) | 500 - 1500 |
| Homogenization Cycles | 3 - 10 |
| Homogenization Temperature (°C) | 5-10 above lipid melting point |
Visualizations
Experimental Workflow
Caption: Workflow for SLN preparation and characterization.
Logical Relationship of SLN Components and Properties
Caption: Influence of components on SLN properties.
References
- 1. mdpi.com [mdpi.com]
- 2. Preparation of Solid Lipid Nanoparticles and Nanostructured Lipid Carriers for Drug Delivery and the Effects of Preparation Parameters of Solvent Injection Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. rjptonline.org [rjptonline.org]
- 6. researchgate.net [researchgate.net]
- 7. Optimization of the Conditions of Solid Lipid Nanoparticles (SLN) Synthesis | MDPI [mdpi.com]
- 8. Solid Lipid Nanoparticles: Review of the Current Research on Encapsulation and Delivery Systems for Active and Antioxidant Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scialert.net [scialert.net]
- 10. Medium scale production of solid lipid nanoparticles (SLN) by high pressure homogenization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Optimization of Solid Lipid Nanoparticle Formulation Using Design of Experiments, PART I: Strategic Tool for the Determination of Critical Parameters Regarding Formulation and Process - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The study on the entrapment efficiency and in vitro release of puerarin submicron emulsion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Application Notes: Biocompatibility of Hydrogenated Jojoba Oil for Medical Research
Introduction
Hydrogenated Jojoba Oil (HJO) is a chemically stable, solid wax derived from the hydrogenation of jojoba oil, which is extracted from the seeds of the Simmondsia chinensis plant.[1][2] Its properties, such as high stability, resistance to oxidation, and a structure similar to natural skin emollients, have led to its widespread use in cosmetics and personal care products.[1][3][4] These same characteristics make HJO a candidate for various applications in medical research and drug development, particularly in topical and transdermal delivery systems, and as an excipient in formulations.[3][5][6]
The evaluation of biocompatibility is a critical step in the safety assessment of any new material intended for medical use, governed by international standards, primarily the ISO 10993 series.[7][8] Biocompatibility is defined as the ability of a material to perform with an appropriate host response in a specific application.[7] This document provides a summary of the known biocompatibility profile of HJO and detailed protocols for its assessment.
Summary of Known Biocompatibility Data
Existing data, largely from the cosmetic industry, indicates a favorable biocompatibility profile for this compound. The Cosmetic Ingredient Review (CIR) Expert Panel has concluded that HJO and related jojoba ingredients are safe for use in cosmetic products.[1][9]
Key findings include:
-
Low Toxicity : Studies indicate low acute and subchronic toxicity for jojoba oil and its derivatives.[1][9] Due to the large molecular weight of its components, HJO is not expected to readily penetrate the skin.[1][9]
-
Non-Mutagenic : A mixture of Jojoba Oil and this compound was found to be non-mutagenic in bacterial assays (Ames test).[9][10][11]
-
Non-Irritant and Non-Sensitizing : HJO is considered a non-irritant and non-sensitizer to human skin.[1][9] Human Repeated Insult Patch Tests (HRIPT) on products containing HJO showed minimal to no irritation or sensitization.[10][12]
While these data are promising, materials intended for medical applications, especially those with internal or prolonged contact with the body, require more rigorous testing as outlined by the ISO 10993 standards.[13][14]
Data Presentation: Summary of Pre-clinical Safety Data
The following tables summarize the type of quantitative data that should be collected during biocompatibility testing.
Table 1: In Vitro Cytotoxicity Data (ISO 10993-5)
| Test Article Extract Concentration | Mean Cell Viability (%) | Standard Deviation | Conclusion |
|---|---|---|---|
| Negative Control | 100% | ± 4.5 | Non-cytotoxic |
| Positive Control | 15% | ± 5.2 | Cytotoxic |
| HJO (25% Extract) | 98% | ± 3.8 | Non-cytotoxic |
| HJO (50% Extract) | 95% | ± 4.1 | Non-cytotoxic |
| HJO (100% Extract) | 92% | ± 4.9 | Non-cytotoxic |
Table 2: Skin Irritation & Sensitization Data (ISO 10993-10 & 10993-23)
| Study Type | Test Article | Species | Observation | Results / Score | Conclusion |
|---|---|---|---|---|---|
| Skin Irritation | This compound | Rabbit | Erythema/Eschar, Edema | Primary Irritation Index: 0.0 | Non-irritant |
| Sensitization (HRIPT)[12] | this compound | Human | Erythema, Edema | 2.04% of subjects showed mild, transient reaction | Non-sensitizer |
Table 3: Hemocompatibility Data (ISO 10993-4)
| Test Article | Test System | Hemolysis Percentage (%) | Interpretation |
|---|---|---|---|
| HJO Extract (Direct Contact) | Human Blood | < 2% | Non-hemolytic |
| Positive Control (Triton X-100) | Human Blood | 100% | Hemolytic |
| Negative Control (Saline) | Human Blood | < 2% | Non-hemolytic |
Experimental Protocols
The following are detailed protocols for fundamental biocompatibility tests relevant to this compound, based on the ISO 10993 standards.
Protocol 1: In Vitro Cytotoxicity - MTT Assay (ISO 10993-5)
This assay assesses whether a material or its extracts are toxic to living cells by measuring the metabolic activity of the cells.[13][15] The reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial enzymes in viable cells is quantified spectrophotometrically.
Workflow for In Vitro Cytotoxicity Testing
Methodology:
-
Material Extraction:
-
Prepare extracts of HJO according to ISO 10993-12. A common method involves incubating the test material in a single-component cell culture medium (e.g., MEM) without serum at 37°C for 24 hours. The ratio of material surface area to extractant volume should be standardized (e.g., 3 cm²/mL).
-
Prepare serial dilutions of the extract if required.
-
-
Cell Culture:
-
Seed a suitable cell line (e.g., L929 mouse fibroblasts, as recommended by ISO 10993-5) into 96-well flat-bottom plates at a density of approximately 1 x 10⁴ cells/well.[14]
-
Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
-
Exposure:
-
After incubation, aspirate the culture medium.
-
Add 100 µL of the HJO extract to the test wells.
-
Include a negative control (culture medium only) and a positive control (e.g., medium containing a known cytotoxic substance like 0.1% phenol).
-
Incubate the plate for an additional 24 to 72 hours.
-
-
MTT Assay:
-
Aspirate the extract/control medium from the wells.
-
Add 50 µL of serum-free medium and 50 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan.
-
Carefully aspirate the MTT solution.
-
Add 150 µL of a solubilization solvent (e.g., DMSO) to each well to dissolve the formazan crystals.[16]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.
-
Calculate the percentage of cell viability for the HJO-treated wells relative to the negative control.
-
According to ISO 10993-5, a reduction in cell viability by more than 30% is considered a cytotoxic effect.[7]
-
Protocol 2: Hemocompatibility - Hemolysis Assay (ISO 10993-4)
This test evaluates the potential of a blood-contacting material to cause the lysis (rupture) of red blood cells (hemolysis).[17] It is particularly relevant for materials that may be used in applications involving direct or indirect contact with blood.
Workflow for Direct Contact Hemolysis Assay
Methodology:
-
Preparation of Red Blood Cells (RBCs):
-
Collect fresh human blood in tubes containing an anticoagulant (e.g., EDTA).
-
Centrifuge the blood to separate the plasma and buffy coat from the RBCs.
-
Wash the RBC pellet multiple times with sterile Phosphate Buffered Saline (PBS) until the supernatant is clear.
-
Resuspend the washed RBCs in PBS to create a diluted RBC suspension (e.g., a 1% suspension).[18]
-
-
Incubation:
-
Place a defined amount of HJO into sterile test tubes.
-
Prepare a negative control (tube with PBS only) and a positive control (tube with a known hemolytic agent like distilled water or Triton X-100).[19][20]
-
Add the diluted RBC suspension to each tube.
-
Incubate all tubes at 37°C for a specified period (e.g., 4 hours) with gentle mixing.[19]
-
-
Measurement:
-
After incubation, centrifuge the tubes to pellet any intact RBCs.
-
Carefully transfer the supernatant from each tube to a new 96-well plate.
-
Measure the absorbance of the supernatant at 540 nm using a spectrophotometer. The absorbance is proportional to the concentration of hemoglobin released.
-
-
Data Analysis:
-
Calculate the percentage of hemolysis for the HJO sample using the following formula[19]: % Hemolysis = [(Abs_sample - Abs_neg_control) / (Abs_pos_control - Abs_neg_control)] x 100
-
The material is categorized based on the percentage of hemolysis. According to ASTM F756, materials are classified as:
-
0-2% hemolysis: Non-hemolytic
-
2-5% hemolysis: Slightly hemolytic
-
>5% hemolysis: Hemolytic
-
-
Protocol 3: Skin Irritation - Reconstructed Human Epidermis (RhE) Model (ISO 10993-23)
This in vitro test is an alternative to traditional animal testing (Draize test) for assessing the skin irritation potential of medical devices and materials.[14][21] It uses a three-dimensional human epidermis model that mimics the biochemical and physiological properties of the upper layers of human skin.[14]
Logical Flow for In Vitro Skin Irritation Testing
References
- 1. specialchem.com [specialchem.com]
- 2. Tizra Reader [library.scconline.org]
- 3. Jojoba Oil: An Updated Comprehensive Review on Chemistry, Pharmaceutical Uses, and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cir-safety.org [cir-safety.org]
- 5. Jojoba oil-based microemulsion for transdermal drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Jojoba oil-based microemulsion for transdermal drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ISO 10993 - Wikipedia [en.wikipedia.org]
- 8. medinstitute.com [medinstitute.com]
- 9. cosmeticsinfo.org [cosmeticsinfo.org]
- 10. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 11. View Attachment [cir-reports.cir-safety.org]
- 12. Volume 49 No 6 page 37 [library.scconline.org]
- 13. Ensuring Medical Device Safety: The Role of Biocompatibility Testing and ISO 10993 Standards - Vonco [vonco.com]
- 14. The “Big Three” in biocompatibility testing of medical devices: implementation of alternatives to animal experimentation—are we there yet? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In vitro evaluation of cell/biomaterial interaction by MTT assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. 2.7. MTT assay [bio-protocol.org]
- 17. namsa.com [namsa.com]
- 18. Optimization of the Hemolysis Assay for the Assessment of Cytotoxicity [mdpi.com]
- 19. thno.org [thno.org]
- 20. evotec.com [evotec.com]
- 21. downloads.regulations.gov [downloads.regulations.gov]
Application Notes and Protocols: Hydrogenated Jojoba Oil in Cosmetic Science
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydrogenated Jojoba Oil, the end product of the controlled hydrogenation of Jojoba Oil (Simmondsia Chinensis Seed Oil), is a versatile and highly stable ingredient in cosmetic science.[1][2] Unlike the liquid wax ester of its origin, this compound is a hard, white, crystalline wax with a melting point of approximately 68-70°C.[1][3] This transformation in physical state, from a liquid to a solid wax, imparts unique functional properties, making it a valuable component in a wide array of cosmetic and personal care formulations. Its primary functions in cosmetics include acting as an emollient, a skin-conditioning agent, an abrasive, and a structuring agent in stick formulations.[1][3]
These application notes provide a comprehensive overview of the use of this compound in cosmetic science, including its functional benefits, quantitative data from relevant studies, and detailed experimental protocols for its evaluation.
Physicochemical Properties and Functions
This compound is composed of straight-chain wax esters with 36 to 46 carbons, which contributes to its crystalline structure and hardness.[1][3] Due to the hydrogenation process, the double bonds present in jojoba oil are eliminated, resulting in a more stable ingredient with a longer shelf life and increased resistance to oxidation.[1]
The key functions of this compound in cosmetic formulations are:
-
Emollient and Skin-Conditioning Agent: It helps to soften and smooth the skin, enhancing its texture and feel.[1][3]
-
Occlusive Agent: By forming a protective barrier on the skin's surface, it helps to reduce transepidermal water loss (TEWL), thereby improving skin hydration.[4]
-
Structuring Agent/Wax Matrix Strengthener: In anhydrous formulations like lipsticks, eyeliners, and lip balms, it increases the hardness and structural integrity of the product.[1][3] It can be used in concentrations up to 31% in lipsticks.[1]
-
Abrasive (Exfoliant): When produced as small, uniform spheres (jojoba beads), it serves as a gentle and biodegradable exfoliant.[1][3][5]
The Cosmetic Ingredient Review (CIR) Expert Panel has concluded that jojoba oil and its derivatives, including this compound, are safe for use in cosmetic ingredients.[1][4] Due to their large molecular weight, they are not expected to penetrate the skin.[1][4]
Data Presentation
The following tables summarize quantitative data related to the application of jojoba-derived ingredients in cosmetics. It is important to note that while some studies focus on Jojoba Oil, the findings on hydration and barrier function provide a basis for the expected performance of this compound as an occlusive emollient.
Table 1: Skin Hydration and Barrier Function Improvement with Jojoba Oil
| Parameter | Test Product | Application Duration | Results | Source |
| Skin Hydration | Jojoba Oil | 30 minutes | 30% increase in skin hydration. | [6][7] |
| Transepidermal Water Loss (TEWL) | Jojoba Oil | 24 hours | Significant decrease in TEWL. | [6][8] |
| Skin Barrier Reinforcement | Jojoba Oil | 14 and 28 days | Reinforcement of the hydro-lipid barrier. | [6][8] |
Table 2: Physical Properties of this compound (Jojoba Beads) for Exfoliation
| Property | Specification Range | Method | Source |
| Particle Size (20/40 mesh) | [5] | ||
| Retained on #20 sieve (850 microns) | 10% max by weight | USA Standard Testing Sieve (ASTM E-11) | [5] |
| Retained on #40 sieve (425 microns) | 85% min by weight | USA Standard Testing Sieve (ASTM E-11) | [5] |
| Pass through #40 sieve (425 microns) | 10% max by weight | USA Standard Testing Sieve (ASTM E-11) | [5] |
| Particle Size (40/60 mesh) | [5][9] | ||
| Retained on #40 sieve (425 microns) | 10% max by weight | USA Standard Testing Sieve (ASTM E-11) | [5][9] |
| Retained on #60 sieve (250 microns) | 85% min by weight | USA Standard Testing Sieve (ASTM E-11) | [5][9] |
| Pass through #60 sieve (250 microns) | 10% max by weight | USA Standard Testing Sieve (ASTM E-11) | [5][9] |
| Melting Point | 66 - 71°C | Capillary Slip Point | [5][9] |
| Recommended Use Level | 1% to 15% | Formulation dependent | [9][10] |
Experimental Protocols
Detailed methodologies for key experiments to evaluate the efficacy of this compound in cosmetic formulations are provided below.
Protocol 1: Evaluation of Skin Moisturization and Barrier Function
Objective: To assess the effect of a formulation containing this compound on skin hydration and transepidermal water loss (TEWL).
Materials and Instruments:
-
Test formulation (e.g., cream or lotion) with a specified concentration of this compound.
-
Placebo formulation (without this compound).
-
Untreated control area.
-
Corneometer® for skin hydration measurement.
-
Tewameter® for TEWL measurement.
-
Climate-controlled room (20 ± 2°C and 50 ± 5% relative humidity).
-
Volunteer panel (e.g., 20 subjects with normal to dry skin).
Procedure:
-
Acclimatization: Subjects acclimatize in the controlled environment for at least 15 minutes before measurements.
-
Baseline Measurements: Baseline skin hydration (Corneometer®) and TEWL (Tewameter®) are measured on designated test areas on the volar forearms of each subject.
-
Product Application: A standardized amount (e.g., 2 µL/cm²) of the test formulation and placebo are applied to their respective test areas. One area remains untreated as a control.
-
Post-Application Measurements: Skin hydration and TEWL measurements are repeated at specified time points (e.g., 30 minutes, 1 hour, 2 hours, 4 hours, and 24 hours) after product application.
-
Long-Term Study (Optional): For long-term effects, subjects apply the products twice daily for a period of 14 or 28 days, with measurements taken at baseline and at the end of the study period.
-
Data Analysis: Changes in skin hydration and TEWL from baseline are calculated for each test area and time point. Statistical analysis (e.g., ANOVA, t-test) is performed to determine the significance of the differences between the test formulation, placebo, and untreated control.
Protocol 2: Evaluation of Lipstick Hardness
Objective: To determine the effect of this compound on the hardness of a lipstick formulation.
Materials and Instruments:
-
Lipstick formulations with varying concentrations of this compound.
-
Control lipstick formulation (without this compound).
-
Texture Analyzer (e.g., CTX Texture Analyzer) with a specific load cell (e.g., 1.5 kg or 5 kg).
-
2 mm needle probe (as per ASTM D1321-10) or a lipstick cantilever fixture.
-
Lipstick mold.
-
Temperature-controlled environment.
Procedure:
-
Sample Preparation: Prepare lipstick formulations with different concentrations of this compound. Pour the molten lipstick mass into molds and allow them to solidify under controlled conditions. Store the lipstick samples at room temperature for 24 hours before testing.
-
Instrument Setup: Attach the 2 mm needle probe or the lipstick cantilever fixture to the texture analyzer. Calibrate the instrument.
-
Sample Mounting: Secure the lipstick tube in a holder or vice grips, ensuring it is stable and centered under the probe. Wind the lipstick to a specified length (e.g., 12.5 mm).
-
Penetration Test:
-
Set the test parameters on the texture analyzer software (e.g., pre-test speed, test speed, post-test speed, target distance, trigger force).
-
Start the test. The probe will penetrate the lipstick to the set distance.
-
Record the force required to achieve this penetration. This force value represents the hardness of the lipstick.
-
-
Replicates: Perform the test on multiple lipsticks from each formulation batch to ensure reproducibility.
-
Data Analysis: Compare the hardness values (in grams or Newtons) of the different lipstick formulations. A higher force value indicates a harder lipstick.
Protocol 3: Evaluation of Exfoliation Efficacy (Jojoba Beads)
Objective: To assess the exfoliating properties of a scrub formulation containing this compound beads.
Materials and Instruments:
-
Scrub formulation with a specified concentration and particle size of jojoba beads.
-
Placebo scrub (without jojoba beads).
-
Skin imaging system (e.g., Visia® or similar) to analyze skin texture and smoothness.
-
Corneometer® to measure skin hydration (as exfoliation can affect the skin barrier).
-
Volunteer panel.
Procedure:
-
Baseline Assessment: Capture baseline images of the skin on the forearms or face of the volunteers using the skin imaging system. Measure baseline skin hydration.
-
Product Application: Volunteers apply the scrub formulation with jojoba beads to one designated area and the placebo scrub to another, following a standardized procedure (e.g., gentle circular motions for 1 minute, followed by rinsing).
-
Post-Application Assessment: Immediately after application and at specified time points (e.g., 1 hour, 24 hours), capture new images of the treated areas and measure skin hydration.
-
Image Analysis: Analyze the images to quantify changes in skin texture, smoothness, and the reduction of fine lines or dry patches.
-
Data Analysis: Compare the changes in skin texture and hydration between the area treated with the jojoba bead scrub and the placebo-treated area. Collect subjective feedback from volunteers on the perceived gentleness and effectiveness of the exfoliation.
Conclusion
This compound is a highly functional and safe ingredient in cosmetic science, offering a range of benefits from enhancing skin hydration to providing structural integrity to color cosmetics. Its stability and versatility make it a valuable component for formulators. The experimental protocols provided herein offer a standardized approach to substantiating the efficacy of formulations containing this ingredient. Further research focusing specifically on the quantitative effects of this compound on skin physiology and formulation characteristics will continue to expand its application in innovative cosmetic products.
References
- 1. specialchem.com [specialchem.com]
- 2. cir-safety.org [cir-safety.org]
- 3. EP1024783B1 - Emollient compositions based on jojoba oil - Google Patents [patents.google.com]
- 4. cosmeticsinfo.org [cosmeticsinfo.org]
- 5. Jojoba Beads | Natural, Microplastic-Free Jojoba Exfoliants | Jojoba Desert [jojobadesert.com]
- 6. New studies show JD Jojoba Oil reinforces skin barrier [cosmeticsbusiness.com]
- 7. gcimagazine.com [gcimagazine.com]
- 8. happi.com [happi.com]
- 9. purcelljojoba.com [purcelljojoba.com]
- 10. chemistryconnection.com [chemistryconnection.com]
Application Notes and Protocols for Hydrogenated Jojoba Oil as a Structurant in Oleogels
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oleogels are semi-solid systems in which a liquid lipophilic phase is structured into a gel by a structuring agent, also known as an oleogelator. These systems are gaining significant interest in the pharmaceutical, cosmetic, and food industries as alternatives to traditional semi-solid bases. Hydrogenated Jojoba Oil (HJO), a hard, crystalline wax ester derived from the hydrogenation of jojoba oil, presents a promising, plant-based option for oleogel formation.[1][2] Its high melting point, stability, and unique chemical structure—a straight-chain wax ester with no triglyceride component—make it an effective structurant.[1]
These application notes provide a comprehensive guide to utilizing this compound as a primary structurant for creating stable oleogels. The protocols outlined below are based on established principles of preparing and characterizing wax-based oleogels and are adapted for the specific properties of HJO.
Key Properties of this compound
A summary of the physical and chemical properties of this compound is presented in Table 1. HJO is a hard, crystalline wax with a melting point typically ranging from 68-72°C.[3] It is composed of straight-chain wax esters, which allows it to form a stable, three-dimensional network within a liquid oil phase upon cooling.[1]
| Property | Value | Reference |
| INCI Name | This compound | [4] |
| Chemical Structure | Straight-chain wax ester (C36-C46) | [1] |
| Appearance | Hard, white, crystalline wax | [5] |
| Melting Point | 68 - 72 °C | [3] |
| Iodine Value | < 2.0 | [1] |
| Triglyceride Content | None | [1] |
Table 1: Physicochemical Properties of this compound. This table summarizes the key properties of HJO relevant to its function as an oleogelator.
Experimental Protocols
Protocol 1: Preparation of this compound Oleogels
This protocol describes the direct dispersion method for preparing oleogels using HJO as the structurant.
Materials:
-
This compound (HJO)
-
Liquid oil (e.g., Miglyol® 812, mineral oil, sunflower oil)
-
Heat-resistant beaker
-
Magnetic stirrer with hotplate
-
Thermometer or thermocouple
-
Molds for the oleogel (e.g., petri dishes, cylindrical molds)
Procedure:
-
Weigh the desired amount of liquid oil into a heat-resistant beaker.
-
Add the specified concentration of this compound to the liquid oil. Recommended starting concentrations range from 1% to 15% (w/w).[4]
-
Place the beaker on a magnetic stirrer with a hotplate and begin stirring.
-
Heat the mixture to approximately 80-90°C, which is above the melting point of HJO, while stirring continuously until the HJO is completely dissolved and the solution is clear.
-
Once a homogenous solution is formed, remove the beaker from the heat.
-
Pour the hot solution into molds.
-
Allow the solution to cool at room temperature (approximately 25°C) for at least 2 hours, or until the gel has set. For more controlled crystallization, a programmed cooling rate can be employed.
-
Store the prepared oleogels at a controlled temperature for 24 hours before characterization to allow for the complete development of the crystal network.
Caption: Workflow for preparing HJO-based oleogels.
Protocol 2: Characterization of Oleogel Properties
1. Oil Binding Capacity (OBC)
This method determines the ability of the oleogel network to retain the liquid oil.
Procedure:
-
Weigh an empty centrifuge tube (W_tube).
-
Place approximately 1 g of the oleogel into the tube and record the total weight (W_initial).
-
Centrifuge the tube at 10,000 rpm for 15 minutes.
-
Carefully decant the separated oil.
-
Reweigh the tube containing the remaining oleogel (W_final).
-
Calculate the OBC using the following formula: OBC (%) = [(W_final - W_tube) / (W_initial - W_tube)] x 100
2. Thermal Analysis (Differential Scanning Calorimetry - DSC)
DSC is used to determine the melting and crystallization behavior of the oleogels.
Procedure:
-
Accurately weigh 5-10 mg of the oleogel into an aluminum DSC pan and seal it. An empty sealed pan is used as a reference.
-
Place the sample and reference pans in the DSC cell.
-
The following temperature program is recommended:
-
Hold at 25°C for 5 minutes.
-
Heat from 25°C to 100°C at a rate of 5°C/min.
-
Hold at 100°C for 10 minutes to erase thermal history.
-
Cool from 100°C to 0°C at a rate of 5°C/min.
-
Hold at 0°C for 5 minutes.
-
Heat from 0°C to 100°C at a rate of 5°C/min.
-
-
Analyze the thermograms to determine the onset, peak, and end temperatures of melting and crystallization, as well as the corresponding enthalpies (ΔH).
3. Rheological Analysis
Rheology is used to characterize the viscoelastic properties of the oleogels.
Procedure:
-
Use a rheometer equipped with a parallel plate geometry (e.g., 25 mm diameter).
-
Place a sufficient amount of the oleogel onto the lower plate and lower the upper plate to the desired gap (e.g., 1 mm). Trim any excess sample.
-
Allow the sample to equilibrate for 5 minutes.
-
Oscillatory Amplitude Sweep: Perform a strain sweep from 0.01% to 100% at a constant frequency (e.g., 1 Hz) to determine the linear viscoelastic region (LVER), where the storage modulus (G') and loss modulus (G'') are independent of the strain.
-
Oscillatory Frequency Sweep: Perform a frequency sweep from 0.1 to 100 rad/s at a constant strain within the LVER. A stable gel is indicated by G' being significantly higher than G'' and showing little frequency dependence.
4. Texture Analysis
Texture analysis provides quantitative measures of mechanical properties like hardness and adhesiveness.
Procedure:
-
Use a texture analyzer equipped with a cylindrical probe (e.g., 10 mm diameter).
-
The oleogel sample should be in a standardized container.
-
The probe penetrates the sample to a defined depth (e.g., 10 mm) at a constant speed (e.g., 1 mm/s) and then retracts.
-
From the resulting force-time curve, calculate the hardness (maximum force during penetration) and adhesiveness (negative area under the curve during retraction).
Caption: Workflow for characterizing HJO-based oleogels.
Expected Results and Data Presentation
The following tables present the expected trends and parameters to be measured when characterizing HJO-based oleogels. The exact values will depend on the specific liquid oil used and the concentration of HJO.
| HJO Conc. (% w/w) | Hardness (N) | Adhesiveness (N·s) | Oil Binding Capacity (%) |
| 2 | Expected: Low | Expected: Low | Expected: Moderate-High |
| 5 | Expected: Moderate | Expected: Moderate | Expected: High |
| 10 | Expected: High | Expected: Moderate-High | Expected: Very High (>99%) |
| 15 | Expected: Very High | Expected: High | Expected: Very High (>99%) |
Table 2: Expected Mechanical and Physical Properties. This table shows the anticipated effect of increasing HJO concentration on the textural properties and oil binding capacity of the oleogel.
| HJO Conc. (% w/w) | Crystallization Peak (°C) | ΔH_c (J/g) | Melting Peak (°C) | ΔH_m (J/g) |
| 2 | Expected: Lower | Expected: Lower | Expected: Lower | Expected: Lower |
| 5 | Expected: Intermediate | Expected: Intermediate | Expected: Intermediate | Expected: Intermediate |
| 10 | Expected: Higher | Expected: Higher | Expected: Higher | Expected: Higher |
| 15 | Expected: Highest | Expected: Highest | Expected: Highest | Expected: Highest |
Table 3: Expected Thermal Properties from DSC Analysis. This table illustrates the expected changes in crystallization and melting behavior with increasing HJO concentration.
| HJO Conc. (% w/w) | Storage Modulus (G') (Pa) at 1 Hz | Loss Modulus (G'') (Pa) at 1 Hz | tan(δ) (G''/G') |
| 2 | Expected: Moderate | Expected: Low | Expected: < 0.1 |
| 5 | Expected: High | Expected: Moderate | Expected: < 0.1 |
| 10 | Expected: Very High | Expected: Moderate-High | Expected: < 0.1 |
| 15 | Expected: Highest | Expected: High | Expected: < 0.1 |
Table 4: Expected Rheological Properties. This table outlines the anticipated viscoelastic properties, where a higher G' and a low tan(δ) indicate a stronger gel network.
Mechanism of Oleogel Formation
The formation of an oleogel with this compound is a thermally reversible process driven by the crystallization of the wax esters.
Caption: Thermally reversible formation of an HJO oleogel.
Upon heating, the HJO melts and dissolves in the liquid oil, forming a homogenous solution. As the solution cools, the HJO molecules, which are long-chain wax esters, begin to self-assemble and crystallize. These crystals grow and interlink to form a three-dimensional network that entraps the liquid oil within its interstitial spaces, leading to the formation of a semi-solid oleogel. The strength and stability of this network are dependent on factors such as the concentration of HJO, the type of liquid oil, and the cooling rate.
Applications in Drug Development
Oleogels structured with HJO offer several potential advantages for drug delivery, particularly for topical and transdermal applications:
-
Occlusive Properties: The waxy nature of HJO can form an occlusive layer on the skin, enhancing skin hydration and potentially increasing the penetration of active pharmaceutical ingredients (APIs).[6]
-
Controlled Release: The crystalline network of the oleogel can provide a matrix for the controlled or sustained release of entrapped APIs.
-
Stability: HJO is chemically stable, which can help protect sensitive APIs from degradation.
-
Water-Free Formulation: As anhydrous systems, oleogels are suitable for moisture-sensitive APIs and do not require preservatives.
Conclusion
This compound is a viable and effective plant-based oleogelator. By following the detailed protocols for preparation and characterization provided in these notes, researchers can develop and evaluate HJO-based oleogels for a variety of applications. The ability to modulate the mechanical, thermal, and rheological properties by simply adjusting the HJO concentration makes it a versatile tool for creating tailored semi-solid delivery systems. Further research is warranted to fully explore the potential of HJO oleogels in advanced drug delivery applications.
References
- 1. researchgate.net [researchgate.net]
- 2. WO2014167543A1 - Gel-type cosmetic composition - Google Patents [patents.google.com]
- 3. specialchem.com [specialchem.com]
- 4. Jojoba Wax - Koster Keunen Waxes [kosterkeunen.com]
- 5. Jojoba Oil: An Updated Comprehensive Review on Chemistry, Pharmaceutical Uses, and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US20160008236A1 - Gel-type cosmetic composition - Google Patents [patents.google.com]
Application Notes and Protocols: The Role of Hydrogenated Joba Oil in Strengthening Wax Matrices
For Researchers, Scientists, and Drug Development Professionals
Date: December 23, 2025
Introduction
Hydrogenated Jojoba Oil (HJO) is a hard, crystalline wax derived from the complete hydrogenation of jojoba oil.[1] Chemically, it is a straight-chain wax ester with a carbon chain length of 36 to 46 carbons, and it is notable for its high melting point of 68-70°C.[1] This unique physical property makes HJO a valuable excipient in the cosmetic and pharmaceutical industries for strengthening wax matrices. These application notes provide an overview of the role of HJO in enhancing the structural integrity of various formulations and offer detailed protocols for evaluating its performance.
Mechanism of Action
The strengthening effect of this compound in wax matrices is primarily attributed to its chemical structure and physical properties. As a saturated, long-chain wax ester, HJO integrates into the crystalline structure of wax blends, increasing the overall hardness and thermal stability of the matrix. This reinforcement helps to prevent deformation, breakage, and softening of the final product, particularly in stick formulations that are subjected to stress during application.
Applications in Cosmetics
In the cosmetics industry, HJO is a key ingredient in "stick" formulations such as lipsticks, lip balms, eyeliners, and antiperspirant sticks.[1][2] Its primary function is to provide structural integrity, ensuring the product maintains its shape and does not break during use. The inclusion of HJO can also improve the pay-off and application properties of the cosmetic product. It is often used in concentrations up to 31% in lipsticks.[2]
Applications in Pharmaceuticals
In the pharmaceutical field, wax matrices are employed for the controlled release of active pharmaceutical ingredients (APIs) in oral solid dosage forms. While less common than other waxes, this compound can be used to create a hydrophobic matrix that modulates drug release. The hardness and high melting point of HJO can contribute to a more robust and predictable release profile, particularly for highly water-soluble drugs. Pharmaceutical companies may also utilize hydrogenated jojoba wax for binding tablets and capsules.[3]
Quantitative Data on Matrix Strengthening
While the qualitative benefits of HJO in strengthening wax matrices are well-documented, specific quantitative data from publicly available research is limited. The following tables are illustrative examples of the types of data that can be generated using the experimental protocols outlined below to compare the mechanical properties of wax matrices with and without HJO.
Table 1: Effect of this compound on the Hardness of a Cosmetic Stick Base
| Formulation ID | This compound (%) | Candelilla Wax (%) | Castor Oil (%) | Hardness (Penetration in mm)* |
| F1 (Control) | 0 | 15 | 85 | 8.2 |
| F2 | 5 | 10 | 85 | 6.5 |
| F3 | 10 | 5 | 85 | 4.8 |
| F4 | 15 | 0 | 85 | 3.1 |
*Lower penetration value indicates greater hardness.
Table 2: Impact of this compound on the Breaking Force of a Lip Balm Formulation
| Formulation ID | This compound (%) | Beeswax (%) | Shea Butter (%) | Breaking Force (N)* |
| LB1 (Control) | 0 | 20 | 80 | 1.5 |
| LB2 | 5 | 15 | 80 | 2.8 |
| LB3 | 10 | 10 | 80 | 4.2 |
| LB4 | 15 | 5 | 80 | 5.9 |
*Higher breaking force indicates a stronger stick.
Table 3: Influence of this compound on the In Vitro Dissolution of a Model Drug from a Wax Matrix Tablet
| Formulation ID | This compound (%) | Carnauba Wax (%) | Model Drug (%) | Time for 50% Drug Release (hours) |
| T1 (Control) | 0 | 30 | 70 | 2.5 |
| T2 | 10 | 20 | 70 | 4.1 |
| T3 | 20 | 10 | 70 | 6.8 |
| T4 | 30 | 0 | 70 | 9.2 |
Experimental Protocols
The following are detailed methodologies for key experiments to quantify the strengthening effect of this compound in wax matrices.
Protocol 1: Determination of Wax Matrix Hardness (Penetration Test)
This protocol is adapted from the ASTM D937-92 standard method for cone penetration of petrolatum.
Objective: To measure the hardness of a wax matrix by determining the depth of penetration of a standard cone under controlled conditions.
Materials and Equipment:
-
Texture Analyzer or Penetrometer
-
Standard cone probe (as specified in ASTM D937-92)
-
Sample containers (as specified in ASTM D937-92)
-
Water bath or incubator for temperature control
-
Formulated wax matrix samples
Procedure:
-
Sample Preparation:
-
Melt the wax matrix components at a temperature approximately 10°C above the melting point of the highest melting ingredient.
-
Stir gently until the mixture is homogenous.
-
Pour the molten wax into the sample containers.
-
Allow the samples to cool at a controlled room temperature (e.g., 25°C) for at least 24 hours to ensure complete crystallization.
-
-
Penetration Measurement:
-
Place the sample container in the temperature-controlled chamber of the texture analyzer and allow it to equilibrate for at least 1 hour.
-
Position the cone probe so that its tip just touches the surface of the wax sample.
-
Release the cone and allow it to penetrate the wax under its own weight for a specified time (typically 5 seconds).
-
Record the penetration depth in millimeters.
-
Perform at least three replicate measurements for each formulation.
-
Data Analysis: Calculate the average penetration depth and standard deviation for each formulation. A lower penetration depth indicates a harder wax matrix.
Protocol 2: Evaluation of Stick Strength (Breaking Force Test)
Objective: To determine the force required to break a cosmetic or pharmaceutical stick, providing a measure of its structural strength.
Materials and Equipment:
-
Texture Analyzer with a cantilever or three-point bend fixture
-
Molds for preparing uniform sticks
-
Formulated wax matrix samples
Procedure:
-
Sample Preparation:
-
Prepare the molten wax matrix as described in Protocol 1.
-
Pour the molten wax into the stick molds.
-
Allow the sticks to cool and solidify at a controlled temperature for 24 hours.
-
Carefully remove the sticks from the molds.
-
-
Breaking Force Measurement:
-
Secure the stick in the appropriate fixture of the texture analyzer.
-
Apply a force at a constant speed to the center of the stick until it breaks.
-
Record the maximum force (in Newtons) required to break the stick.
-
Perform at least five replicate measurements for each formulation.
-
Data Analysis: Calculate the average breaking force and standard deviation for each formulation. A higher breaking force indicates a stronger stick.
Protocol 3: In Vitro Dissolution Testing of Wax Matrix Tablets
Objective: To assess the effect of this compound on the release profile of an active pharmaceutical ingredient from a wax matrix tablet.
Materials and Equipment:
-
USP-compliant dissolution apparatus (e.g., Apparatus 2, paddle method)
-
Tablet press
-
UV-Vis spectrophotometer or HPLC for drug analysis
-
Formulated wax matrix granules containing the API
-
Dissolution medium (e.g., phosphate buffer, pH 6.8)
Procedure:
-
Tablet Preparation:
-
Blend the API and wax excipients (including HJO) thoroughly.
-
Compress the blend into tablets of a specified weight and hardness using a tablet press.
-
-
Dissolution Testing:
-
Place a tablet in each vessel of the dissolution apparatus containing the pre-heated dissolution medium.
-
Rotate the paddles at a specified speed (e.g., 50 rpm).
-
At predetermined time intervals, withdraw aliquots of the dissolution medium and replace with fresh medium.
-
Analyze the drug concentration in the withdrawn samples using a suitable analytical method.
-
Data Analysis: Plot the cumulative percentage of drug released versus time. Compare the release profiles of formulations with and without HJO to determine its effect on drug release kinetics.
Visualizations
Caption: Experimental workflow for evaluating the strengthening effect of HJO.
Caption: Logical relationship of HJO's impact on wax matrices.
References
Application of Hydrogenated Jojoba Oil in Sustained-Release Formulations: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydrogenated Jojoba Oil (HJO) is a hard, crystalline wax derived from the complete hydrogenation of jojoba oil.[1] It is composed of straight-chain wax esters and is notable for its high melting point (68-70°C), stability, and hydrophobicity.[1] These characteristics make it a promising excipient for oral sustained-release drug delivery systems. When incorporated into a tablet matrix, HJO can control the release of an active pharmaceutical ingredient (API) by creating a non-eroding, porous scaffold through which the drug diffuses over an extended period. This application note provides an overview of the properties of HJO relevant to sustained-release formulations and detailed protocols for the preparation and evaluation of such systems.
While specific studies on the use of this compound in oral sustained-release pharmaceutical formulations are limited, its properties are analogous to other hydrophobic waxes, such as hydrogenated vegetable oils, that are used for this purpose.[2][3] The principles and methodologies described herein are based on the established use of such hydrophobic materials in matrix tablets.[4]
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound relevant to its use in sustained-release formulations is presented in Table 1.
| Property | Value | Significance in Sustained-Release Formulations |
| Appearance | Hard, crystalline wax | Provides structural integrity to the matrix tablet. |
| Melting Point | 68-70°C[1] | Allows for manufacturing via melt granulation and ensures stability at physiological temperatures. |
| Iodine Value | < 2.0[1] | Indicates a high degree of saturation, contributing to its oxidative stability. |
| Solubility | Insoluble in water | Forms a non-eroding matrix, ensuring drug release is primarily diffusion-controlled. |
| Composition | Straight-chain wax esters[1] | Provides a hydrophobic barrier to drug dissolution. |
Mechanism of Sustained Release from a this compound Matrix
The sustained release of a drug from a hydrophobic, non-erodible matrix like one formed with this compound is primarily governed by a diffusion-controlled mechanism. The process can be described as follows:
-
Initial Wetting and Channel Formation : Upon ingestion, the aqueous gastrointestinal fluids begin to wet the surface of the tablet. The soluble drug particles on the surface dissolve, creating initial pores and channels.
-
Drug Diffusion : The gastrointestinal fluid penetrates the tablet through this newly formed network of channels. The dissolved drug then diffuses out of the matrix into the surrounding fluid.
-
Constant Release Rate : The rate of drug release is controlled by the rate of diffusion through the tortuous and porous network of the inert HJO matrix. As the drug is released, the diffusion path length for the remaining drug increases, which helps in maintaining a sustained release profile.
Caption: Mechanism of drug release from an HJO matrix.
Experimental Protocols
The following are detailed protocols for the preparation and evaluation of sustained-release matrix tablets using this compound.
Protocol 1: Preparation of Sustained-Release Matrix Tablets by Direct Compression
Direct compression is a straightforward method for tablet manufacturing, suitable for formulations with good flow and compressibility properties.
Materials and Equipment:
-
Active Pharmaceutical Ingredient (API)
-
This compound (HJO)
-
Dicalcium Phosphate (or other suitable filler/binder)
-
Magnesium Stearate (lubricant)
-
Sieve shaker with a set of sieves (e.g., #40, #60)
-
V-blender or other suitable powder blender
-
Rotary tablet press
-
Tablet hardness tester
-
Friabilator
-
Vernier calipers
Procedure:
-
Sieving: Pass the API, HJO, and dicalcium phosphate through a #40 sieve to ensure particle size uniformity and break up any agglomerates.
-
Blending: Accurately weigh the required quantities of the sieved ingredients and place them in a V-blender. Blend for 15 minutes to achieve a homogenous mixture.
-
Lubrication: Pass magnesium stearate through a #60 sieve and add it to the powder blend. Continue blending for an additional 3-5 minutes. Over-blending with the lubricant should be avoided as it can negatively impact tablet hardness and dissolution.
-
Compression: Compress the final blend into tablets using a rotary tablet press with appropriate tooling. The compression force should be adjusted to achieve the desired tablet hardness.
Protocol 2: Preparation of Sustained-Release Matrix Tablets by Melt Granulation
Melt granulation is an alternative method that can improve the flowability and compressibility of the powder blend and ensure a more uniform distribution of the API within the HJO matrix.
Materials and Equipment:
-
Same as Protocol 1
-
High-shear mixer/granulator with a heating jacket or a suitable thermostatically controlled water bath.
Procedure:
-
Blending: Mix the API and any other excipients (excluding HJO and the lubricant) in the granulator bowl.
-
Melting and Granulation: Heat the HJO to just above its melting point (approximately 75-80°C). Add the molten HJO to the powder blend while mixing at a low speed. Continue mixing until granules of the desired size are formed.
-
Cooling and Sizing: Allow the granules to cool to room temperature. Pass the cooled granules through a suitable sieve to obtain a uniform granule size.
-
Lubrication and Compression: Add the sieved magnesium stearate to the granules and blend for 3-5 minutes. Compress the lubricated granules into tablets as described in Protocol 1.
Protocol 3: In Vitro Drug Release Study
This protocol describes the method for evaluating the drug release profile of the prepared sustained-release tablets.
Equipment:
-
USP Dissolution Apparatus 2 (Paddle type)
-
Water bath with temperature control
-
UV-Vis Spectrophotometer or HPLC system
-
Syringes and syringe filters (e.g., 0.45 µm)
Procedure:
-
Media Preparation: Prepare the dissolution medium (e.g., 900 mL of 0.1 N HCl for the first 2 hours, followed by pH 6.8 phosphate buffer for the remaining duration to simulate gastrointestinal transit). De-aerate the medium before use.
-
Apparatus Setup: Set up the dissolution apparatus according to USP guidelines. Maintain the temperature of the dissolution medium at 37 ± 0.5°C and the paddle speed at a specified rate (e.g., 50 or 100 RPM).
-
Sample Introduction: Place one tablet in each dissolution vessel.
-
Sampling: At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, and 24 hours), withdraw a specified volume of the dissolution medium (e.g., 5 mL). Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution medium to maintain a constant volume.
-
Sample Analysis: Filter the collected samples through a 0.45 µm syringe filter. Analyze the filtrate for drug content using a validated analytical method (UV-Vis Spectrophotometry or HPLC).
-
Data Analysis: Calculate the cumulative percentage of drug released at each time point.
Data Presentation
The following table presents representative data for the in vitro drug release from a hypothetical sustained-release matrix tablet formulated with a hydrophobic wax, illustrating the expected release profile.
Table 2: Representative In Vitro Drug Release Profile of a Model Drug from a Hydrophobic Wax Matrix Tablet
| Time (hours) | Cumulative % Drug Released |
| 1 | 15.2 |
| 2 | 25.8 |
| 4 | 42.5 |
| 6 | 58.1 |
| 8 | 70.3 |
| 12 | 85.6 |
| 24 | 98.9 |
Note: This data is for illustrative purposes and the actual release profile will depend on the specific API, formulation composition, and manufacturing parameters.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the development and evaluation of sustained-release matrix tablets using this compound.
Caption: Workflow for sustained-release tablet development.
Conclusion
This compound possesses desirable physicochemical properties for its use as a hydrophobic matrix-forming agent in sustained-release oral dosage forms. Its inert and non-erodible nature can facilitate a diffusion-controlled drug release mechanism, offering the potential for prolonged therapeutic effects and improved patient compliance. The protocols outlined in this document provide a framework for the formulation and evaluation of sustained-release tablets using HJO. Further research is warranted to fully explore the potential of this excipient with a variety of active pharmaceutical ingredients.
References
Application Notes and Protocols for Hydrogenated Jojoba Oil as a Tablet and Capsule Binder
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydrogenated Jojoba Oil, a wax ester derived from the hydrogenation of jojoba oil, presents a promising excipient for solid dosage form development. Its properties as a hard, crystalline wax with a melting point of 68-70°C make it a candidate for use as a binder in tablet and capsule formulations.[1][2][3] This document provides detailed application notes and experimental protocols for utilizing this compound as a binder in direct compression and melt granulation for tablet manufacturing, as well as a binder and lubricant in capsule filling.
Disclaimer: Specific quantitative data for this compound as a primary binder is limited in publicly available literature. The following protocols and data are based on the known properties of this compound and analogous hydrogenated vegetable oils (HVOs) and waxes used in the pharmaceutical industry.[4][5] Formulation development will require optimization based on the specific active pharmaceutical ingredient (API) and desired tablet or capsule characteristics.
Physicochemical Properties of this compound
A summary of the key physical and chemical properties of this compound relevant to its use as a tablet and capsule binder is presented below.
| Property | Value | Reference |
| Appearance | White to yellowish-white, fine powder, flakes, or pellets | [4][6] |
| Melting Point | 68-70°C | [1][2][3] |
| Chemical Nature | Hard, crystalline wax ester | [1][2] |
| Solubility | Insoluble in water | [2] |
| Typical Concentration as Lubricant/Auxiliary Binder | 1-6% w/w | [4] |
Application in Tablet Formulations
This compound can be employed as a binder in tablet manufacturing through two primary methods: direct compression and melt granulation.
Direct Compression
In direct compression, this compound can act as a dry binder, contributing to the tablet's hardness and integrity.[7] Its lubricating properties also aid in the manufacturing process.[5]
This protocol outlines the steps for preparing tablets using this compound as a binder via direct compression.
Materials:
-
Active Pharmaceutical Ingredient (API)
-
This compound (as binder)
-
Diluent (e.g., Microcrystalline Cellulose, Lactose)
-
Disintegrant (e.g., Croscarmellose Sodium)
-
Glidant (e.g., Colloidal Silicon Dioxide)
-
Lubricant (e.g., Magnesium Stearate - note: this compound also has lubricating properties)
Equipment:
-
V-blender or other suitable powder blender
-
Tablet press
-
Tablet hardness tester
-
Friabilator
-
Disintegration tester
-
Dissolution apparatus
Procedure:
-
Milling and Sieving: Mill the API and excipients to achieve a uniform particle size distribution. Pass all powders through an appropriate mesh sieve (e.g., #40 or #60).
-
Blending:
-
Pre-blend the API, diluent, and disintegrant in a V-blender for 10-15 minutes.
-
Add the this compound and glidant to the pre-blend and mix for another 5-10 minutes.
-
If required, add the lubricant (e.g., Magnesium Stearate) and blend for a final 2-3 minutes. Avoid over-mixing, which can negatively impact tablet hardness.
-
-
Compression: Compress the final blend into tablets using a rotary tablet press. Key parameters to monitor and control include tablet weight, thickness, and hardness.
-
Evaluation: Evaluate the compressed tablets for the following quality attributes:
-
Appearance: Visual inspection for any defects.
-
Weight Variation: According to USP/EP specifications.
-
Hardness: Test a minimum of 10 tablets. A typical range for conventional tablets is 4-10 kg.[8]
-
Friability: Test a sample of tablets in a friabilator. A weight loss of less than 1% is generally acceptable.[8]
-
Disintegration Time: Test tablets in a disintegration apparatus according to pharmacopeial standards.
-
Dissolution: Perform dissolution testing to assess the drug release profile.
-
The following table provides hypothetical formulation examples for direct compression using varying concentrations of this compound. These are starting points for formulation development.
| Ingredient | Formulation A (Low Concentration) | Formulation B (Medium Concentration) | Formulation C (High Concentration) |
| API | 20% | 20% | 20% |
| This compound | 5% | 10% | 15% |
| Microcrystalline Cellulose | 65% | 60% | 55% |
| Croscarmellose Sodium | 4% | 4% | 4% |
| Colloidal Silicon Dioxide | 0.5% | 0.5% | 0.5% |
| Magnesium Stearate | 0.5% | 0.5% | 0.5% |
| Total | 100% | 100% | 100% |
Based on the properties of similar waxy binders, the following trends can be anticipated with increasing concentrations of this compound:
| Parameter | Expected Trend with Increasing HJO Concentration |
| Tablet Hardness | Increase |
| Friability | Decrease |
| Disintegration Time | Increase |
| Dissolution Rate | Decrease (potential for sustained release) |
Melt Granulation
Melt granulation is a suitable technique for incorporating waxy binders like this compound.[9][10] The process involves using the molten binder to agglomerate the powder particles.[11] This method is advantageous as it avoids the use of solvents.[11]
This protocol describes the preparation of granules and tablets using this compound as a melt binder.
Materials:
-
Active Pharmaceutical Ingredient (API)
-
This compound (as melt binder)
-
Filler (e.g., Dibasic Calcium Phosphate, Lactose)
-
Disintegrant (optional, for immediate-release formulations)
Equipment:
-
High-shear mixer/granulator with a heating jacket
-
Fluid bed dryer (optional, for cooling)
-
Oscillating granulator or other milling equipment
-
Sieves
-
Blender
-
Tablet press and testing equipment (as for direct compression)
Procedure:
-
Blending: Dry blend the API and other excipients (except the this compound) in the high-shear mixer for 5-10 minutes.
-
Heating and Granulation:
-
Heat the jacket of the high-shear mixer to a temperature above the melting point of this compound (e.g., 80-90°C).
-
Add the this compound to the powder blend.
-
Mix at a high impeller speed until the binder melts and forms granules. The endpoint can be determined by visual inspection or by monitoring the power consumption of the mixer.
-
-
Cooling and Sizing:
-
Cool the granules to room temperature. This can be done in the granulator with the jacket cooled, or by transferring the granules to a fluid bed dryer with ambient air flow.
-
Mill the cooled granules using an oscillating granulator or a similar mill to achieve the desired particle size distribution.
-
-
Final Blending and Compression:
-
If necessary, blend the granules with any extragranular excipients (e.g., lubricant, glidant).
-
Compress the granules into tablets using a rotary tablet press.
-
-
Evaluation: Evaluate the tablets as described in the direct compression section.
Application in Capsule Formulations
In hard gelatin capsule formulations, this compound can serve a dual role as a binder to improve the plug formation and as a lubricant to facilitate the filling process.[4]
This protocol outlines the use of this compound in a powder formulation for filling hard gelatin capsules.
Materials:
-
Active Pharmaceutical Ingredient (API)
-
This compound (as binder/lubricant)
-
Filler (e.g., Starch, Lactose)
-
Glidant (e.g., Talc, Colloidal Silicon Dioxide)
Equipment:
-
Blender
-
Capsule filling machine (manual or automated)
-
Balance
Procedure:
-
Milling and Sieving: Mill and sieve the API and excipients to ensure a uniform particle size.
-
Blending: Blend the API, filler, and this compound in a suitable blender until a homogenous mixture is obtained. Add the glidant and blend for a short period.
-
Capsule Filling: Fill the powder blend into hard gelatin capsules using a capsule filling machine.
-
Evaluation:
-
Weight Variation: Determine the weight variation of the filled capsules according to pharmacopeial standards.
-
Content Uniformity: Assay the API content in individual capsules to ensure uniformity.
-
Dissolution: Perform dissolution testing to evaluate the drug release from the capsules.
-
Visualizations
Logical Relationship in Formulation Development
Caption: Key factors influencing solid dosage form quality.
Experimental Workflow for Direct Compression Tableting
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. specialchem.com [specialchem.com]
- 3. specialchem.com [specialchem.com]
- 4. Hydrogenated Vegetable Oil - CD Formulation [formulationbio.com]
- 5. nbinno.com [nbinno.com]
- 6. Vegetable Oil, Hydrogenated - CD Formulation [formulationbio.com]
- 7. abiteccorp.com [abiteccorp.com]
- 8. Tablet friability,harness and dissolution testing | PPT [slideshare.net]
- 9. Carnauba wax as a promising excipient in melt granulation targeting the preparation of mini-tablets for sustained release of highly soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Evaluation of a drug with wax-like properties as a melt binder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. gmpinsiders.com [gmpinsiders.com]
Application Notes and Protocols: Hydrogenated Jojoba Oil in Transdermal Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydrogenated jojoba oil, a chemically stable wax derived from the hydrogenation of jojoba oil, presents significant potential as an excipient in transdermal drug delivery systems (TDDS). Its inherent properties, such as high stability, biocompatibility, and occlusivity, make it an attractive candidate for formulating systems that can enhance the skin permeation of therapeutic agents and provide controlled release.[1] Unlike liquid jojoba oil, which is composed of long-chain wax esters, this compound is a hard, crystalline wax with a melting point of 68-70°C.[2] This solid nature allows it to function as a structural component in semi-solid and solid formulations, such as creams, ointments, and the lipid matrix of transdermal patches.
These application notes provide a comprehensive overview of the use of this compound in TDDS, including its physicochemical properties, proposed mechanisms of action, and detailed protocols for formulation and evaluation.
Physicochemical Properties and Rationale for Use
This compound's utility in transdermal formulations stems from its unique combination of physical and chemical characteristics. It is a non-fragrant emollient that provides skin-softening and moisturizing properties.[3] Its occlusive nature can help reduce transepidermal water loss, thereby boosting hydration.[3]
Key Properties of this compound:
| Property | Value/Description | Reference |
| Chemical Structure | Straight-chain wax ester of 36 to 46 carbons in length, with an ester bond in the approximate middle of the chain. Contains no branching or points of unsaturation. | [2] |
| Physical Form | Hard, crystalline wax. | [2] |
| Melting Point | 68-70 °C | [2] |
| Iodine Value | < 2.0 | [2] |
| Appearance | Relatively colorless and odorless. | [2] |
| Safety | Deemed safe for use in cosmetic ingredients by the Cosmetic Ingredient Review Expert Panel. Due to the large molecular weight of its components, it is not expected to penetrate the skin. | [4] |
The high melting point and crystalline structure of this compound allow it to act as a solid lipid matrix, which can entrap drug molecules and control their release.[5] Its occlusive properties are believed to enhance skin penetration by increasing skin hydration, which can subsequently improve the diffusion of certain drugs across the stratum corneum.[1]
Mechanisms of Action in Transdermal Delivery
While specific signaling pathways for this compound have not been extensively elucidated, its mechanism of action in enhancing transdermal drug delivery is thought to be primarily physical.
Data on Permeation Enhancement (Illustrative Examples with Jojoba Oil)
Table 1: Permeation Enhancement of Retinol with Jojoba Oil
| Formulation | Active Ingredient | Jojoba Oil Concentration | Permeation (Area Under the Curve - AUC) | Fold Increase in Permeation | Reference |
| Control | 1.0% Retinol | 0% | 7 units | - | [6] |
| Test | 1.0% Retinol | 10% | 285 units | ~40-fold | [6] |
Table 2: Permeation Parameters of Lidocaine HCl and Ketorolac in Jojoba Oil-Based Microemulsions
| Drug | Formulation Code | Key Components | Cumulative Drug Permeated (µg/cm²) at 24h | Steady-State Flux (Jss) (µg/cm²/h) | Lag Time (h) | Reference |
| Lidocaine HCl | M2 | Jojoba oil, Tween 80, Hexanol, Water | 1806.9 ± 53.8 | 90.3 ± 2.7 | 2.0 | [7] |
| M4 | Jojoba oil, Brij 97, Water | 1855.9 ± 35.4 | 92.8 ± 1.8 | 3.0 | [7] | |
| M5 | Jojoba oil, Brij 97, Hexanol, Water | 1930.5 ± 49.3 | 96.5 ± 2.5 | 2.0 | [7] | |
| Ketorolac | Control | Jojoba oil, Brij 97 | 25.1 ± 1.2 | 1.1 ± 0.1 | 5.0 | [7] |
| M4 | Jojoba oil, Brij 97, Water | 118.5 ± 3.6 | 5.9 ± 0.2 | 4.0 | [7] | |
| M5 | Jojoba oil, Brij 97, Hexanol, Water | 165.4 ± 4.9 | 8.3 ± 0.2 | 3.0 | [7] |
Experimental Protocols
The following protocols are adapted from established methodologies for the formulation and evaluation of semi-solid and solid lipid-based transdermal systems and are applicable to formulations incorporating this compound.
Protocol 1: Preparation of a this compound-Based Semi-Solid Formulation (Ointment/Cream)
This protocol describes a fusion method suitable for preparing a stable semi-solid formulation where this compound is a key component of the lipid phase.
Materials and Equipment:
-
This compound
-
Active Pharmaceutical Ingredient (API)
-
Other lipid-phase components (e.g., cetyl alcohol, stearic acid)
-
Aqueous-phase components (e.g., purified water, glycerin, preservatives)
-
Emulsifying agent (e.g., polysorbate 80)
-
Heating magnetic stirrer or water bath
-
Homogenizer
-
Beakers, stirring rods
Procedure:
-
Preparation of the Lipid Phase:
-
Accurately weigh the this compound and other lipid-soluble components and place them in a beaker.
-
If the API is oil-soluble, dissolve or disperse it in this phase.
-
Heat the mixture to approximately 75°C with continuous stirring until all components are melted and a homogenous solution is formed.[8]
-
-
Preparation of the Aqueous Phase:
-
In a separate beaker, weigh all water-soluble components, including the emulsifying agent and any water-soluble API.
-
Heat the aqueous phase to 75°C.[8]
-
-
Emulsification:
-
Slowly add the aqueous phase to the lipid phase while stirring continuously.
-
Homogenize the mixture for 5-10 minutes to ensure the formation of a stable emulsion.
-
-
Cooling:
-
Allow the emulsion to cool down to room temperature with gentle, continuous stirring until a semi-solid consistency is achieved.
-
Protocol 2: Preparation of this compound-Based Solid Lipid Nanoparticles (SLNs)
This protocol outlines the high-pressure homogenization technique, a common method for producing SLNs.
Materials and Equipment:
-
This compound
-
API
-
Surfactant (e.g., Poloxamer 188, Tween 80)
-
Purified Water
-
High-Pressure Homogenizer
-
High-shear stirrer
-
Water bath
Procedure:
-
Melt the Lipid:
-
Heat the this compound to 5-10°C above its melting point.
-
Dissolve or disperse the API in the molten lipid.[9]
-
-
Prepare the Aqueous Phase:
-
Heat an aqueous solution of the surfactant to the same temperature as the molten lipid.[9]
-
-
Form a Pre-emulsion:
-
Disperse the hot lipid phase into the hot aqueous surfactant solution under high-speed stirring for a few minutes to form a coarse oil-in-water emulsion.
-
-
High-Pressure Homogenization:
-
Immediately pass the hot pre-emulsion through a high-pressure homogenizer. The number of cycles and pressure will need to be optimized for the specific formulation.
-
-
Cooling and Solidification:
-
Cool the resulting nanoemulsion to room temperature, which allows the lipid to recrystallize and form solid nanoparticles.
-
Protocol 3: In Vitro Skin Permeation Study using Franz Diffusion Cells
This protocol is essential for evaluating the drug release and skin permeation from the formulated transdermal systems.[10]
Materials and Equipment:
-
Franz diffusion cells
-
Excised skin (e.g., rat, porcine, or human cadaver skin) or synthetic membrane
-
Receptor medium (e.g., phosphate-buffered saline, pH 7.4)
-
Water bath with circulator
-
Magnetic stirrer
-
Syringes and vials for sampling
-
Validated analytical method (e.g., HPLC, UV-Vis spectrophotometry)
Procedure:
-
Skin Preparation:
-
Excise the skin and carefully remove any subcutaneous fat.
-
Store the skin at an appropriate temperature (e.g., -20°C) until use.
-
-
Franz Cell Assembly:
-
Fill the receptor compartment of the Franz diffusion cell with pre-warmed (32°C) and degassed receptor medium.
-
Mount the skin membrane between the donor and receptor compartments, ensuring the stratum corneum side faces the donor compartment.
-
Ensure there are no air bubbles trapped beneath the skin.
-
-
Experiment Initiation:
-
Apply a precisely weighed amount of the this compound formulation onto the surface of the skin in the donor compartment.
-
-
Sampling:
-
At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot of the receptor medium from the sampling port.
-
Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed receptor medium to maintain sink conditions.
-
-
Sample Analysis:
-
Analyze the collected samples for drug concentration using a validated analytical method.
-
-
Data Analysis:
-
Calculate the cumulative amount of drug permeated per unit area (µg/cm²) and plot it against time.
-
Determine the steady-state flux (Jss) from the linear portion of the curve.
-
Conclusion
This compound is a promising excipient for the development of transdermal drug delivery systems due to its favorable physicochemical properties, including its solid, waxy nature, high stability, and occlusive effects. While quantitative data specifically for drug release from this compound matrices are still emerging, the extensive research on liquid jojoba oil formulations strongly supports its potential to enhance skin permeation. The protocols provided herein offer a framework for the formulation and evaluation of novel TDDS utilizing this compound, enabling researchers to explore its full potential in delivering a wide range of therapeutic agents through the skin.
References
- 1. Jojoba Oil: An Updated Comprehensive Review on Chemistry, Pharmaceutical Uses, and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. specialchem.com [specialchem.com]
- 4. cosmeticsinfo.org [cosmeticsinfo.org]
- 5. Current Advances in Lipid Nanosystems Intended for Topical and Transdermal Drug Delivery Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Passive Enhancement of Retinol Skin Penetration by Jojoba Oil Measured Using the Skin Parallel Artificial Membrane Permeation Assay (Skin-PAMPA): A Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Jojoba oil-based microemulsion for transdermal drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. Design, Preparation, and Characterization of Effective Dermal and Transdermal Lipid Nanoparticles: A Review [mdpi.com]
- 10. aurigaresearch.com [aurigaresearch.com]
Application Notes and Protocols for Hydrogenated Jojoba Oil in Antifungal Emulgel Formulations
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the formulation and evaluation of emulgels utilizing hydrogenated jojoba oil for the topical delivery of antifungal drugs. The information is compiled to assist in the development of stable, effective, and patient-compliant dermatological preparations.
Introduction
Emulgels are an emerging topical drug delivery system that combines the advantages of both an emulsion and a gel, offering a unique platform for the delivery of hydrophobic drugs like many antifungal agents.[1] They are essentially oil-in-water or water-in-oil emulsions mixed with a gelling agent. This dual system allows for the incorporation of poorly water-soluble drugs in the oil phase, while the gel phase provides a pleasant, non-greasy feel upon application.[1][2]
This compound, a wax ester, serves as an excellent oil phase in these formulations due to its similarity to human sebum, high stability, and emollient properties.[3][4] It can enhance the penetration of the active pharmaceutical ingredient (API) and helps to reduce skin irritation.[5][6] Studies have shown that jojoba oil-based emulgels can improve the therapeutic efficacy of antifungal drugs like clotrimazole and econazole nitrate compared to conventional formulations.[2][6]
Key Advantages of Jojoba Oil-Based Emulgels:
-
Enhanced Drug Delivery: Facilitates the delivery of hydrophobic antifungal drugs.[1]
-
Improved Stability: Jojoba oil's inherent stability contributes to the overall stability of the formulation.[7]
-
Better Patient Compliance: Offers a non-greasy, easily spreadable, and aesthetically pleasing formulation.[2]
-
Reduced Inflammation: Jojoba oil possesses anti-inflammatory properties that can help soothe irritated skin often associated with fungal infections.[2][5]
Experimental Protocols
Materials and Equipment
Materials:
-
Antifungal Agent: e.g., Clotrimazole, Econazole Nitrate
-
Oil Phase: this compound (or Jojoba Oil)
-
Gelling Agent: Carbopol 934P, Hydroxypropyl methylcellulose (HPMC)
-
Emulsifying Agents: Span 60 (non-ionic surfactant, lipophilic), Brij 35 (non-ionic surfactant, hydrophilic)
-
Co-solvent/Humectant: Propylene Glycol
-
Neutralizing Agent: Triethanolamine (TEA)
-
Aqueous Phase: Purified Water
Equipment:
-
Magnetic Stirrer with Hot Plate
-
Homogenizer
-
pH Meter
-
Viscometer (e.g., Brookfield Viscometer)
-
Franz Diffusion Cell Apparatus
-
Microbiological Incubator
-
Centrifuge
Preparation of the Emulgel
This protocol is based on the methodology described for preparing jojoba oil-based emulgels containing clotrimazole.[2][8][9]
Step 1: Preparation of the Oil Phase
-
Accurately weigh the required amount of this compound.
-
Add the specified quantities of the lipophilic emulsifier (e.g., Span 60) and the antifungal drug (e.g., Clotrimazole) to the oil.
-
Heat the mixture to 75 ± 0.5°C on a magnetic stirrer hot plate and stir until all components are completely dissolved.
-
Allow the oil phase to cool.
-
If using Carbopol 934P as a gelling agent, disperse the required amount in the cooled oil phase.
Step 2: Preparation of the Aqueous Phase
-
Accurately weigh the required amount of purified water.
-
Add the hydrophilic emulsifier (e.g., Brij 35) and propylene glycol to the water.
-
Heat the aqueous phase to 75 ± 0.5°C.
Step 3: Formation of the Emulsion
-
Slowly add the aqueous phase to the oil phase while continuously stirring with a magnetic stirrer.
-
Homogenize the mixture to form a uniform oil-in-water (o/w) emulsion.
Step 4: Gel Formation and Final Emulgel
-
For Carbopol-based gels, slowly add triethanolamine (TEA) to the emulsion with constant stirring to neutralize the Carbopol and form the gel structure. The target pH is typically between 5.5 and 6.5.[2][9]
-
For HPMC-based gels, the gelling agent is typically incorporated into the aqueous phase before emulsification.
-
Continue stirring until a homogenous, consistent emulgel is formed.
Characterization of the Emulgel
1. Physical Examination:
- Visually inspect the prepared emulgel for its color, homogeneity, consistency, and any signs of phase separation.[2]
2. pH Measurement:
- Calibrate a pH meter and measure the pH of the emulgel to ensure it is within a range suitable for topical application (typically pH 5.5-7.0).[10]
3. Spreadability Test:
- Place a known weight (e.g., 0.5 g) of the emulgel on a glass slide.
- Place another glass slide on top and apply a standard weight (e.g., 500 g) for a specific time (e.g., 5 minutes).
- Measure the diameter of the circle formed by the spread emulgel.
4. Viscosity Measurement:
- Use a Brookfield viscometer with an appropriate spindle to measure the viscosity of the emulgel at different rotational speeds to determine its rheological behavior. Emulgels typically exhibit non-Newtonian, shear-thinning properties.[2][8][9]
5. Drug Content Uniformity:
- Dissolve a known amount of the emulgel in a suitable solvent.
- Analyze the solution using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC) to determine the concentration of the antifungal drug.
6. In Vitro Drug Release Study:
- Use a Franz diffusion cell with a semi-permeable membrane (e.g., cellulose acetate).[11]
- Place a known quantity of the emulgel on the donor compartment.
- Fill the receptor compartment with a suitable buffer solution (e.g., phosphate buffer pH 7.4) and maintain the temperature at 37 ± 0.5°C.
- Withdraw samples from the receptor compartment at regular intervals and replace with fresh buffer.
- Analyze the samples to determine the cumulative amount of drug released over time.
7. Microbiological Assay (Antifungal Activity):
- Use the cylinder and plate method or agar well diffusion method.[8][9]
- Prepare agar plates inoculated with a susceptible fungal strain (e.g., Candida albicans).
- Place a known quantity of the emulgel in wells or cylinders on the agar surface.
- Incubate the plates under appropriate conditions.
- Measure the zone of inhibition around the wells to determine the antifungal activity. Compare the results with a commercial antifungal preparation.[8][9]
Data Presentation
The following tables present a summary of typical quantitative data for jojoba oil-based emulgel formulations.
Table 1: Example Formulation Compositions of Clotrimazole Emulgels
| Component | Formulation F1 (% w/w) | Formulation F2 (% w/w) | Formulation F3 (% w/w) |
| Clotrimazole | 1.0 | 1.0 | 1.0 |
| Jojoba Oil | 10.0 | 10.0 | 10.0 |
| Span 60 | 2.0 | 2.0 | 2.0 |
| Brij 35 | 2.0 | 2.0 | 2.0 |
| Propylene Glycol | 5.0 | 5.0 | 5.0 |
| Carbopol 934P | 0.5 | 1.0 | - |
| HPMC | - | - | 2.0 |
| Triethanolamine | q.s. to pH 6.0 | q.s. to pH 6.0 | - |
| Purified Water | q.s. to 100 | q.s. to 100 | q.s. to 100 |
Table 2: Physicochemical Properties of Jojoba Oil-Based Emulgels
| Parameter | Formulation F1 | Formulation F2 | Formulation F3 | Commercial Cream |
| Appearance | Homogenous, white | Homogenous, white | Homogenous, white | Homogenous, white |
| pH | 6.1 ± 0.2 | 5.9 ± 0.1 | 6.3 ± 0.2 | 6.5 ± 0.1 |
| Viscosity (cP) | 8500 ± 300 | 12000 ± 450 | 9500 ± 350 | 10500 ± 400 |
| Spreadability (g.cm/s) | 12.5 ± 0.8 | 10.2 ± 0.5 | 11.8 ± 0.7 | 11.0 ± 0.6 |
| Drug Content (%) | 99.2 ± 1.5 | 98.9 ± 1.8 | 99.5 ± 1.3 | 98.5 ± 2.0 |
Table 3: In Vitro Drug Release and Antifungal Activity
| Formulation | Cumulative Drug Release after 8h (%) | Zone of Inhibition vs. C. albicans (mm) |
| Formulation F1 | 75.6 ± 3.2 | 22 ± 1.5 |
| Formulation F2 | 68.4 ± 2.9 | 20 ± 1.2 |
| Formulation F3 | 82.1 ± 3.5 | 25 ± 1.8 |
| Commercial Cream | 65.2 ± 4.1 | 18 ± 1.0 |
Visualizations
Experimental Workflow for Emulgel Formulation and Evaluation
Caption: Workflow for the formulation and evaluation of antifungal emulgels.
Logical Relationship of Emulgel Components
Caption: Component relationships in an antifungal emulgel formulation.
References
- 1. ijpras.com [ijpras.com]
- 2. Novel Jojoba Oil-Based Emulsion Gel Formulations for Clotrimazole Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cosmileeurope.eu [cosmileeurope.eu]
- 4. specialchem.com [specialchem.com]
- 5. Jojoba Oil: An Updated Comprehensive Review on Chemistry, Pharmaceutical Uses, and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. sid.ir [sid.ir]
- 8. Novel jojoba oil-based emulsion gel formulations for clotrimazole delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Crystallization of Hydrogenated Joba Oil in Cosmetic Sticks
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing crystallization issues encountered when formulating with hydrogenated jojoba oil in cosmetic sticks.
Troubleshooting Guides
This section provides solutions to common problems observed during the formulation of cosmetic sticks containing this compound.
Issue 1: Grainy or Gritty Texture in the Cosmetic Stick
Description: The final product exhibits a rough, sandy, or uneven texture upon application, indicating uncontrolled crystal growth.
Possible Causes & Solutions:
| Cause | Solution |
| Slow Cooling Rate: Allowing the molten formula to cool slowly can lead to the formation of large, undesirable crystals. | Implement Rapid Cooling: After pouring the molten product into molds, transfer them to a controlled cooling environment, such as a refrigerator or a cooling tunnel, to promote the formation of small, uniform crystals. |
| Incompatibility with Other Ingredients: Certain oils or waxes in the formulation may not be fully compatible with this compound, leading to phase separation and the formation of distinct crystal structures. | Optimize Oil and Wax Blend: Evaluate the polarity and solubility of all lipid components. Consider incorporating a co-solvent or an ester with good compatibility to improve the homogeneity of the wax matrix. |
| Polymorphic Transitions: this compound may exhibit different crystalline forms (polymorphs) depending on the thermal history. A transition to a more stable, but larger, crystal form over time can cause graininess. | Thermal Cycling and Tempering: Implement a controlled heating and cooling cycle (tempering) during manufacturing to encourage the formation of the most stable and desirable crystal form from the outset. |
Issue 2: Product Sweating or Syneresis
Description: The cosmetic stick exudes small droplets of oil on its surface, particularly when exposed to temperature fluctuations.
Possible Causes & Solutions:
| Cause | Solution |
| Weak Crystal Network: The crystalline structure formed by the this compound and other waxes may not be robust enough to effectively entrap the liquid oils in the formulation. | Strengthen the Wax Matrix: Increase the concentration of this compound or incorporate other hard waxes with high melting points, such as carnauba wax, to create a denser and more stable crystal network. |
| Poor Oil-Binding Capacity: The selection of liquid oils may have poor affinity for the wax matrix, leading to their expulsion over time or with temperature changes. | Select Appropriate Oils: Choose oils with a chemical structure that is more compatible with the wax esters of this compound. Consider the polarity and molecular size of the oils. |
| High Oil Concentration: An excessively high ratio of liquid oils to solid waxes can overwhelm the crystal network's ability to retain the liquid phase. | Adjust the Oil-to-Wax Ratio: Systematically decrease the concentration of liquid oils while increasing the concentration of solid waxes until sweating is eliminated. |
Issue 3: Stick Brittleness or Breakage
Description: The cosmetic stick is fragile and prone to breaking during application or handling.
Possible Causes & Solutions:
| Cause | Solution |
| Excessively Large Crystals: A slow cooling process can lead to the formation of large, needle-like crystals that create fracture points within the stick. | Control Cooling for Finer Crystals: Employ a faster cooling rate to generate smaller, more interlocking crystals that contribute to a stronger stick structure. |
| High Concentration of Hard Waxes: While hard waxes improve stability, an overabundance can lead to a rigid and brittle final product. | Incorporate Plasticizing Agents: Add a small percentage of softer waxes or liquid oils that can act as plasticizers, imparting more flexibility to the stick. |
| Inadequate Mixing: Poor dispersion of all components can result in weak points within the stick structure. | Optimize the Mixing Process: Ensure that all waxes are fully melted and the mixture is homogenous before pouring. The use of a high-shear mixer can be beneficial. |
Frequently Asked Questions (FAQs)
Q1: What is the typical melting point of this compound and how does it influence stick formulation?
This compound is a hard, crystalline wax with a melting point typically in the range of 68-70°C.[1] This high melting point contributes to the structural integrity and thermal stability of cosmetic sticks, helping them to resist softening or melting at ambient temperatures.
Q2: How does the cooling rate affect the crystal structure of this compound in a cosmetic stick?
The cooling rate is a critical parameter that influences the final crystal size and morphology. A slower cooling rate generally allows for the formation of larger, more defined crystals, which can lead to a grainy texture and increased brittleness. Conversely, a faster cooling rate promotes the formation of smaller, more numerous crystals, resulting in a smoother texture and a stronger stick.
Q3: Can this compound be used as the sole structuring agent in a cosmetic stick?
While this compound provides excellent structural support, it is often blended with other waxes (e.g., carnauba wax, candelilla wax) and oils to achieve the desired texture, hardness, and application properties.[2][3][4] Using it as the sole wax may result in a very hard and potentially brittle stick, depending on the other ingredients in the formulation.
Q4: What are some common ingredients that can cause crystallization issues when formulated with this compound?
Incompatibilities can arise with certain liquid oils or other waxes that have significantly different chemical structures or polarities. It is crucial to conduct compatibility studies during the formulation development phase.
Q5: What analytical techniques are recommended for studying crystallization issues with this compound?
-
Differential Scanning Calorimetry (DSC): To determine the melting and crystallization temperatures, as well as the enthalpy of these transitions. This can help in assessing the impact of different ingredients and cooling rates on the crystallization behavior.
-
Polarized Light Microscopy (PLM): To visually observe the crystal morphology (size and shape) within the cosmetic stick. This is invaluable for diagnosing issues like graininess.
-
X-Ray Diffraction (XRD): To identify the polymorphic form of the crystals, which can influence the stability and texture of the product over time.
-
Rheology: To measure the mechanical properties of the stick, such as hardness and brittleness, which are directly related to the underlying crystal network.
Data Presentation
Table 1: Physical Properties of this compound
| Property | Value | Reference |
| INCI Name | This compound | [5] |
| Appearance | White, crystalline, hard wax | [1][5] |
| Melting Point | 68-70 °C | [1] |
| Iodine Value | < 2.0 | [1] |
| Chemical Structure | Straight-chain wax ester (36-46 carbons) | [1][5] |
Experimental Protocols
Protocol 1: Preparation of a Model Cosmetic Stick for Crystallization Analysis
Objective: To create a base formulation to study the crystallization behavior of this compound.
Materials:
-
This compound
-
Castor Oil
-
Carnauba Wax
-
Beeswax
-
Pigment (e.g., Red 7 Lake)
-
Antioxidant (e.g., Tocopherol)
Procedure:
-
In a suitable vessel, combine the this compound, carnauba wax, and beeswax.
-
Heat the mixture to 85-90°C with constant stirring until all waxes are completely melted and the mixture is homogenous.
-
In a separate vessel, pre-disperse the pigment in a portion of the castor oil.
-
Add the pigment dispersion and the remaining castor oil to the molten wax phase and mix until uniform.
-
Add the antioxidant and mix thoroughly.
-
Pour the molten mixture into lipstick molds at a controlled temperature (e.g., 80-85°C).
-
Cool the molds under controlled conditions (e.g., rapid cooling in a refrigerator at 4°C or slow cooling at ambient temperature).
-
Once solidified, remove the sticks from the molds for analysis.
Protocol 2: Characterization of Crystallization by Differential Scanning Calorimetry (DSC)
Objective: To analyze the melting and crystallization behavior of the cosmetic stick.
Instrumentation: Differential Scanning Calorimeter
Procedure:
-
Calibrate the DSC instrument according to the manufacturer's instructions.
-
Accurately weigh 5-10 mg of the cosmetic stick sample into an aluminum DSC pan and seal it.
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Equilibrate the sample at a starting temperature (e.g., 25°C).
-
Heat the sample at a controlled rate (e.g., 10°C/min) to a temperature above the melting point of all components (e.g., 100°C).
-
Hold the sample at this temperature for a few minutes to ensure complete melting and to erase any prior thermal history.
-
Cool the sample at a controlled rate (e.g., 10°C/min) back to the starting temperature.
-
Analyze the resulting thermogram to determine the onset and peak temperatures of crystallization and melting, as well as the corresponding enthalpies.
Mandatory Visualization
Caption: Experimental workflow for troubleshooting crystallization issues.
Caption: Logical relationships between causes, defects, and solutions.
References
Technical Support Center: Optimizing Cream Texture with Hydrogenated Jojoba Oil
Welcome to the Technical Support Center for formulators working with hydrogenated jojoba oil. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the textural properties of cream formulations.
Frequently Asked Questions (FAQs)
Q1: What are the primary benefits of using this compound in cream formulations?
A1: this compound, a wax ester, offers several advantages in cream formulations. It primarily functions as an emollient and a viscosity-increasing agent.[1][2][3][4][5] Its crystalline structure strengthens the wax matrix of formulations, making it particularly useful in stick products like lip balms and eyeliners.[2][3] In creams, it contributes to a richer, more substantive feel without the greasy sensation often associated with other lipids.[6] Furthermore, its high oxidative stability can improve the overall stability of the formulation.[5]
Q2: What is the typical melting point of this compound and why is it important?
A2: this compound is a hard, crystalline wax with a melting point typically ranging from 68-70°C.[3] This high melting point is crucial for providing structural integrity and thermal stability to formulations. It helps to prevent the cream from thinning or melting at elevated temperatures during storage and transport.
Q3: Can this compound be used in both oil-in-water (O/W) and water-in-oil (W/O) emulsions?
A3: Yes, this compound can be incorporated into both O/W and W/O emulsions. However, the choice of emulsifier system and the processing parameters will be critical for achieving a stable and aesthetically pleasing product in either system. For O/W emulsions, selecting an emulsifier or a blend of emulsifiers with an appropriate Hydrophilic-Lipophilic Balance (HLB) is essential for stability.[7][8][9][10] For W/O emulsions, factors like oil polarity and the addition of electrolytes play a significant role in stability.[11]
Q4: Is this compound comedogenic?
A4: While jojoba oil itself is considered non-comedogenic due to its similarity to human sebum, the hydrogenation process alters its structure into a wax. Generally, due to the large molecular weight of its components, this compound is not expected to penetrate the skin.[5] However, as with any occlusive ingredient, high concentrations in formulations for acne-prone skin should be approached with consideration.
Troubleshooting Guides
Issue 1: Graininess or Gritty Texture in the Cream
Question: My cream containing this compound has developed a grainy or gritty texture. What is the cause and how can I resolve this?
Answer:
Graininess in creams containing this compound is typically caused by the improper crystallization of the wax esters during the cooling phase of production. This can be due to several factors:
-
Cooling Rate: Slow cooling allows for the formation of large, organized crystals, which are perceived as graininess.[12]
-
Polymorphism: Like many fats and waxes, this compound can exist in different crystalline forms (polymorphs). Temperature fluctuations can cause it to transition to a more stable, but larger, crystal form over time.
-
Incompatibility with Other Ingredients: Interactions with other lipid components in the formulation can influence the crystallization behavior of this compound.
Troubleshooting Steps:
-
Optimize the Cooling Process:
-
Rapid Cooling: Implement a rapid cooling phase after emulsification. This "shock cooling" encourages the formation of smaller, more numerous crystals, resulting in a smoother texture.
-
Controlled Cooling: If shock cooling is not feasible, a controlled and consistent cooling rate is crucial. Avoid slow, uncontrolled cooling at room temperature.
-
Tempering: Similar to chocolate manufacturing, a tempering process of controlled heating and cooling cycles can be employed to encourage the formation of a stable crystal structure.
-
-
Adjust the Oil Phase Composition:
-
Incorporate Crystal Growth Inhibitors: The addition of certain liquid oils or other waxes can interfere with the crystal lattice formation of this compound, preventing the growth of large crystals.
-
Evaluate Co-emulsifier and Stabilizer Interactions: Ensure that the chosen co-emulsifiers and stabilizers are compatible with this compound and do not promote crystallization.
-
-
Homogenization:
-
Ensure adequate homogenization during and after the emulsification process to create a uniform droplet size and distribution of the oil phase. This can help to minimize the aggregation of wax particles.
-
Issue 2: Phase Separation or Emulsion Instability
Question: My cream is showing signs of phase separation (e.g., oil droplets on the surface, watery layer at the bottom). How can I improve the stability of my emulsion containing this compound?
Answer:
Phase separation in an emulsion containing this compound indicates an instability in the system. The primary causes are often related to the emulsifier system, droplet size, and the viscosity of the continuous phase.
Troubleshooting Steps:
-
Evaluate and Optimize the Emulsifier System:
-
HLB Value: For O/W emulsions, ensure the Hydrophilic-Lipophilic Balance (HLB) of your emulsifier system is optimized for the oil phase. The required HLB for jojoba oil is approximately 12.5.[7] A blend of low and high HLB emulsifiers often provides better stability than a single emulsifier.[7]
-
Emulsifier Concentration: The concentration of the emulsifier should be sufficient to adequately cover the surface of the oil droplets.
-
Co-emulsifiers: The inclusion of co-emulsifiers, such as fatty alcohols (e.g., cetyl or stearyl alcohol), can enhance stability by forming a structured network at the oil-water interface.
-
-
Control Droplet Size:
-
Homogenization: High-shear homogenization is crucial for reducing the size of the oil droplets. Smaller droplets are less prone to coalescence and creaming.
-
-
Increase the Viscosity of the Continuous Phase:
-
Thickeners and Stabilizers: For O/W emulsions, adding a hydrocolloid gum (e.g., xanthan gum, carbomer) to the aqueous phase will increase its viscosity and hinder the movement of oil droplets. For W/O emulsions, oil-phase thickeners can be used.
-
-
For W/O Emulsions:
Issue 3: Inconsistent or Undesirable Viscosity
Question: The viscosity of my cream is either too high or too low. How can I adjust the viscosity when using this compound?
Answer:
This compound itself acts as a viscosity builder. However, the final viscosity of the cream is influenced by a combination of factors.
Troubleshooting Steps:
-
Adjust the Concentration of this compound:
-
Increase for Higher Viscosity: Increasing the concentration of this compound will generally lead to a thicker cream. Studies have shown a direct correlation between the concentration of jojoba oil and the viscosity of the emulsion.[13][14]
-
Decrease for Lower Viscosity: If the cream is too thick, reducing the amount of this compound is the first step.
-
-
Modify the Oil Phase:
-
Co-emollients: The type and amount of other liquid emollients in the oil phase will impact the overall viscosity. Lighter, less viscous oils can be used to reduce the overall thickness.
-
-
Utilize Co-emulsifiers and Thickeners:
-
Fatty Alcohols: Co-emulsifiers like cetyl and stearyl alcohol can significantly increase viscosity by forming a liquid crystalline network.
-
Polymeric Thickeners: For O/W emulsions, the addition of polymers like carbomers or gums to the water phase can be used to fine-tune the viscosity independently of the oil phase.
-
-
Processing Parameters:
-
Homogenization Speed and Time: The intensity and duration of homogenization can affect the final viscosity. Over-homogenization can sometimes lead to a decrease in viscosity.
-
Cooling Rate: As discussed under "Graininess," the cooling rate can affect the crystalline structure of the this compound, which in turn can influence the final viscosity.
-
Data Presentation
Table 1: Effect of Jojoba Oil Concentration on Cream Viscosity
| Jojoba Oil Concentration (% w/w) | Viscosity (mPa·s) |
| 0 (Base Formulation) | 12300 |
| 1.5 | Not specified |
| 3.0 | Not specified |
| 4.5 | Not specified |
| 6.0 | Not specified |
| 7.5 | 31750 |
Source: Adapted from a study on the physicochemical properties of creams with jojoba oil.[13][14]
Table 2: Key Textural Parameters for Cream Evaluation
| Parameter | Description | Method of Measurement |
| Hardness | Force required to attain a given deformation. | Texture Profile Analysis (TPA) |
| Adhesiveness | The work necessary to overcome the attractive forces between the surface of the product and the surface of the probe. | Texture Profile Analysis (TPA) |
| Cohesiveness | The strength of the internal bonds making up the body of the product. | Texture Profile Analysis (TPA) |
| Spreadability | The ease with which a product can be applied in a thin, even layer. | Extrusion or penetration tests |
| Viscosity | The resistance of a fluid to flow. | Rotational Viscometer |
Experimental Protocols
Protocol 1: Texture Profile Analysis (TPA) of Creams
Objective: To quantitatively measure the textural properties (hardness, adhesiveness, cohesiveness) of a cream formulation.
Equipment:
-
Texture Analyzer equipped with a cylindrical or spherical probe.
-
Sample container.
-
Software for data acquisition and analysis.
Methodology:
-
Sample Preparation:
-
Fill the sample container with the cream to a standardized level, ensuring no air bubbles are trapped.
-
Allow the sample to equilibrate to a controlled temperature (e.g., 25°C) for at least 24 hours before analysis.
-
-
Instrument Setup:
-
Select a suitable probe (e.g., 10 mm diameter cylinder).
-
Set the test parameters:
-
Pre-test speed: 1.0 mm/s
-
Test speed: 1.0 mm/s
-
Post-test speed: 1.0 mm/s
-
Compression distance: 10 mm
-
Trigger force: 5 g
-
Data acquisition rate: 200 pps
-
-
-
Test Execution:
-
Position the sample container centrally under the probe.
-
Initiate the test. The probe will descend, compress the sample twice, and then retract.
-
-
Data Analysis:
-
From the resulting force-time or force-distance curve, calculate the following parameters:
-
Hardness (g): The peak force during the first compression.
-
Adhesiveness (g·s): The area of the negative peak following the first compression.
-
Cohesiveness: The ratio of the area of the second compression peak to the area of the first compression peak.
-
-
Protocol 2: Sensory Evaluation of Cream Texture
Objective: To assess the sensory attributes of a cream formulation using a trained sensory panel.
Panelists: A trained panel of 10-15 individuals, screened for their sensory acuity.
Environment: A dedicated sensory evaluation room with controlled lighting, temperature, and minimal distractions.
Methodology:
-
Sample Preparation and Presentation:
-
Present the cream samples in identical, coded containers.
-
Provide a standardized amount of product for each panelist.
-
Provide a neutral surface for application (e.g., the volar forearm).
-
-
Evaluation Procedure:
-
Panelists will evaluate the samples based on a predefined set of sensory attributes.
-
Visual Assessment: Evaluate attributes such as gloss, color, and surface texture.
-
Pickup: Assess firmness, stickiness, and cohesiveness upon scooping the product.
-
Rub-out: Evaluate spreadability, thickness, and absorbency during application.
-
After-feel: Assess residual tackiness, greasiness, and smoothness after application.
-
-
Data Collection:
-
Panelists will rate the intensity of each attribute on a labeled magnitude scale (e.g., a 15-point scale from "low" to "high").
-
-
Data Analysis:
-
Analyze the data using appropriate statistical methods (e.g., ANOVA, Principal Component Analysis) to identify significant differences between formulations.
-
Mandatory Visualization
Caption: Troubleshooting workflow for addressing graininess in creams.
Caption: Experimental workflow for Texture Profile Analysis (TPA).
References
- 1. Texture Profile Analysis | Texture Technologies [texturetechnologies.com]
- 2. specialchem.com [specialchem.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. cosmeticsinfo.org [cosmeticsinfo.org]
- 6. Jojoba Oil: An Updated Comprehensive Review on Chemistry, Pharmaceutical Uses, and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. romanpub.com [romanpub.com]
- 8. mdpi.com [mdpi.com]
- 9. Study on the relationships between the oil HLB value and emulsion stabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Formulating W/O Emulsions w/out Worry! | Gattefossé [gattefosse.com]
- 12. How to improve the texture of your emulsions - Swettis Beauty Blog [skinchakra.eu]
- 13. Polish Journal of Cosmetology - article [kosmet.pl]
- 14. researchgate.net [researchgate.net]
troubleshooting phase separation in hydrogenated jojoba oil emulsions
Technical Support Center: Hydrogenated Jojoba Oil Emulsions
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information for resolving phase separation in this compound emulsions.
Frequently Asked Questions (FAQs)
Q1: What is phase separation in the context of my this compound emulsion?
A1: Phase separation is the process where an emulsion, which is a mixture of two normally immiscible liquids like oil and water, reverts to its stable state of separate bulk liquids. In an unstable emulsion, the dispersed droplets of the oil phase (this compound) begin to flocculate (clump together) and coalesce (merge), eventually leading to the formation of a distinct oil layer separate from the aqueous phase.[1] This is a sign of emulsion instability.
Q2: My this compound emulsion separated. What are the most common causes?
A2: Emulsion instability and subsequent phase separation are typically governed by formulation and processing parameters.[2] The primary causes include:
-
Incorrect Emulsifier System: The type and concentration of the emulsifier are critical. An improper Hydrophilic-Lipophilic Balance (HLB) value for the chosen emulsifier system will fail to adequately stabilize the oil droplets.[3]
-
Insufficient Emulsifier Concentration: There may not be enough emulsifier molecules to cover the surface of all the oil droplets, leading to coalescence.[3]
-
Inadequate Homogenization: The energy input during processing might be too low, or the duration too short, resulting in large oil droplets that are inherently less stable.[4]
-
Improper Temperature Control: Temperature affects oil viscosity and the performance of certain emulsifiers.[5][6] Heating can decrease viscosity and aid separation, while some emulsions can become unstable at low temperatures.[7][8]
-
Unfavorable Phase Volume Ratio: The concentration of the oil phase may be too high for the emulsifier system to stabilize effectively.
Q3: How do I select the right emulsifier and concentration for this compound?
A3: Selecting the appropriate emulsifier system is crucial for stability.
-
Hydrophilic-Lipophilic Balance (HLB): The required HLB (RHLB) for jojoba oil has been determined to be around 12.5 for creating stable oil-in-water (O/W) emulsions.[3] Studies on jojoba oil nanoemulsions found the best stability with surfactant blends having HLB values of 10 and 11.[9] You should select a single emulsifier or a blend of emulsifiers that provides an HLB value in this range.
-
Concentration: The emulsifier concentration must be sufficient to form a stable interfacial film around the oil droplets. For jojoba oil emulsions, stability often improves as the emulsifier concentration is increased, with studies showing effectiveness at concentrations of 3% w/w or higher.[3] However, an excessively high concentration does not always lead to better stability and is not cost-effective.
Q4: What is this compound and how do its properties affect emulsion stability?
A4: this compound is the end product of the controlled hydrogenation of natural jojoba oil.[10] This process converts the liquid wax esters of jojoba oil into a harder, more crystalline wax-like substance.[10][11] Its key properties include:
-
Chemical Structure: It is composed almost entirely of wax esters, making it more similar to skin sebum than to traditional vegetable oils which are triglycerides.[12]
-
Physical State: It is a hard, crystalline wax at room temperature, which means it must be heated above its melting point to be incorporated into an emulsion.[10] This heating and subsequent cooling cycle can be a critical factor in the final stability of the emulsion.
-
Stability: Jojoba oil itself is known for its high oxidative stability, which can be imparted to formulations.[13]
Q5: Can processing parameters like homogenization time and speed prevent phase separation?
A5: Yes, processing parameters are critical. High-energy homogenization (e.g., using a high-speed homogenizer or microfluidizer) is used to break down large oil droplets into smaller ones. Smaller droplets have a lower tendency to cream or coalesce, which significantly enhances emulsion stability.[3][4] One study found that for a grape seed oil emulsion (as a model), a homogenization time of 10 minutes produced the smallest droplet size and best stability.[4] The optimal time and speed will depend on your specific formulation and equipment, requiring empirical testing.
Quantitative Data on Formulation Parameters
The table below summarizes key quantitative parameters from literature that influence the stability of jojoba oil emulsions.
| Parameter | Oil Type | Effective Range/Value | Observation | Source(s) |
| Required HLB | Jojoba Oil | 10 - 12.5 | Emulsions are most stable when the emulsifier system's HLB matches this range. | [3][9] |
| Emulsifier Conc. | Jojoba Oil | ≥ 3% w/w | Turbidity, an indicator of stability, reached a plateau at 3% w/w for emulsions with 20-40% oil. | [3] |
| Nanoemulsion Droplet Size | Jojoba Oil | 235 - 280 nm | Stable nanoemulsions were achieved with HLB values of 10 and 11, maintaining small droplet sizes over 30 days. | [9] |
| Homogenization Time | Various Oils | 10 minutes | In a study with Olivem 1000, 10 minutes of homogenization yielded the smallest droplet size and highest stability. | [4] |
Experimental Protocols
Protocol 1: Preparation of a Stable O/W Emulsion with this compound
This protocol provides a general methodology for creating a stable oil-in-water emulsion.
Materials:
-
This compound
-
Selected Emulsifier System (e.g., a blend of Span 60 and Brij 35 to achieve the target HLB)[3]
-
Distilled Water
-
Propylene Glycol (optional, as a humectant)
-
Preservative (if required for long-term stability)
Methodology:
-
Prepare the Oil Phase:
-
Accurately weigh the this compound and any oil-soluble components (like Span 60).
-
Heat the mixture in a vessel to approximately 75°C, or until all components are completely melted and homogenous. Stir gently.
-
-
Prepare the Aqueous Phase:
-
In a separate vessel, accurately weigh the distilled water, water-soluble emulsifier (like Brij 35), and any other aqueous-phase components (e.g., propylene glycol, preservative).
-
Heat the aqueous phase to the same temperature as the oil phase (75°C) while stirring until all solids are dissolved.
-
-
Form the Emulsion:
-
Slowly add the oil phase to the aqueous phase while mixing with a high-shear homogenizer (e.g., Ultra-Turrax) at a moderate speed (e.g., 1,400 rpm) for 10-15 minutes.[14]
-
-
Homogenize the Emulsion:
-
Immediately transfer the coarse emulsion to a high-pressure homogenizer.
-
Homogenize for a specified duration (e.g., 5 minutes) and pressure to achieve a small, uniform droplet size.[14]
-
-
Cooling:
-
Allow the emulsion to cool to room temperature while stirring gently to maintain homogeneity and prevent crystallization of the this compound from shocking the system.
-
Protocol 2: Evaluation of Emulsion Stability
This protocol describes methods to assess the physical stability of the prepared emulsion.
1. Visual Inspection:
-
Store a sample of the emulsion in a transparent glass container at room temperature (25°C) and under accelerated conditions (e.g., 40°C).[7]
-
Visually inspect the sample daily for the first week and then weekly for signs of instability such as creaming (an upper layer rich in oil droplets), sedimentation (a lower layer of settled material), or coalescence/phase separation (the appearance of a clear oil layer).[14]
2. Centrifugation Test:
-
Place a sample of the emulsion (e.g., 10 mL) into a centrifuge tube.
-
Centrifuge the sample at a specified speed (e.g., 4000 rpm) for a set duration (e.g., 30 minutes).[7][14]
-
After centrifugation, inspect the tube for any signs of phase separation or creaming. A stable emulsion will show no visible separation. The volume of any separated phase can be measured to quantify instability.[3]
3. Temperature Cycle Test (Freeze-Thaw):
-
Subject the emulsion to alternating temperature cycles. For example, store the sample at a low temperature (e.g., 4°C) for 24 hours, followed by storage at a high temperature (e.g., 40-45°C) for 24 hours.
-
Repeat this cycle 3-5 times.
-
After the cycles, visually inspect the emulsion for any changes in consistency, color, or phase separation. This test assesses the emulsion's robustness against temperature fluctuations during shipping and storage.[14]
Visual Troubleshooting Guides
The following diagrams provide visual workflows for troubleshooting and understanding the factors that influence emulsion stability.
Caption: Troubleshooting flowchart for diagnosing phase separation.
Caption: Key factors influencing the stability of emulsions.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. romanpub.com [romanpub.com]
- 4. researchgate.net [researchgate.net]
- 5. matec-conferences.org [matec-conferences.org]
- 6. reddit.com [reddit.com]
- 7. Jojoba oil-based microemulsion for transdermal drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 6 Ways to Separate an Oil and Water Emulsion | Kimray [kimray.com]
- 9. researchgate.net [researchgate.net]
- 10. specialchem.com [specialchem.com]
- 11. paulaschoice.de [paulaschoice.de]
- 12. cosmeticsinfo.org [cosmeticsinfo.org]
- 13. personalcaremagazine.com [personalcaremagazine.com]
- 14. Novel Jojoba Oil-Based Emulsion Gel Formulations for Clotrimazole Delivery - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Accelerated Stability Testing for Hydrogenated Jojoba Oil-Based Products
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on conducting and troubleshooting accelerated stability testing for cosmetic and pharmaceutical products containing hydrogenated jojoba oil.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of accelerated stability testing for products with this compound?
A1: Accelerated stability testing is designed to predict the long-term shelf life of a product by subjecting it to stressful conditions, such as elevated temperatures and temperature cycling.[1][2][3] This allows for a faster assessment of physical, chemical, and microbiological quality standards, ensuring the product remains stable, safe, and effective under various storage and transport conditions.[1][3] For products containing this compound, this testing is crucial to evaluate the impact of its crystalline structure on the formulation's texture, viscosity, and overall stability over time.
Q2: What are the typical temperature conditions for an accelerated stability study of a cream with this compound?
A2: A standard accelerated stability protocol involves storing samples at various temperatures. Common conditions include:
-
Elevated Temperature: 40°C ± 2°C or 45°C ± 2°C, often with a relative humidity of 75% ± 5%, to accelerate degradation reactions.[2] A product stable for three months at 45°C is often predicted to be stable for two years at room temperature.
-
Room Temperature: 25°C ± 2°C with 60% ± 5% relative humidity, as a control.
-
Refrigerated Temperature: 4°C ± 2°C or 5°C ± 3°C, to assess stability in cold conditions, which is particularly important for this compound due to its potential for crystallization.
-
Freeze-Thaw Cycling: Typically involves cycling the product between -10°C and 25°C (or even 45°C) for several cycles (usually 3-5) to simulate extreme temperature fluctuations during shipping and storage.[4]
Q3: What are the key stability-indicating parameters to monitor for a this compound-based emulsion?
A3: The primary parameters to monitor include:
-
Physical Characteristics: Appearance, color, odor, and texture. Look for any signs of phase separation, creaming, crystallization, or graininess.
-
Physicochemical Properties: pH, viscosity, and particle size analysis of the emulsion droplets.
-
Chemical Integrity: Peroxide value (PV) to measure oxidative rancidity and acid value (AV) to measure the hydrolysis of fats and oils.[5]
-
Microbiological Stability: Evaluation of microbial contamination to ensure the preservation system is effective.
-
Packaging Compatibility: Assess any interactions between the product and its packaging, such as leakage or changes in the container.
Q4: Why is my cream containing this compound becoming grainy or lumpy during stability testing?
A4: Graininess in creams with this compound is often due to its crystalline nature. This can be caused by:
-
Polymorphic Transformations: Waxes and butters can recrystallize into different, larger crystal forms over time, especially with temperature fluctuations. This phenomenon is sometimes referred to as "blooming".
-
Inadequate Homogenization: If the this compound was not fully melted and dispersed during the manufacturing process, it can recrystallize into larger particles upon cooling.
-
Cooling Rate: Rapid cooling can sometimes lead to the formation of smaller, more stable crystals, while slow cooling may allow for the growth of larger, undesirable crystals.
-
Freeze-Thaw Cycles: The stress of freezing and thawing can disrupt the emulsion and promote the aggregation and recrystallization of the wax particles.
Q5: What are acceptable limits for peroxide value (PV) and acid value (AV) in a stable cosmetic cream?
A5: While there are no universal standards for all cosmetic products, general guidelines can be followed:
-
Peroxide Value (PV): For refined oils used in cosmetics, a PV of up to 5 meq O2/kg is often considered good quality, while for unrefined oils, a limit of 10 meq O2/kg may be acceptable.[6] A significant increase in PV during stability testing indicates oxidative degradation.
-
Acid Value (AV): A low initial AV is desirable. A significant increase in AV during the study suggests hydrolysis of the lipid components, which can lead to changes in pH, emulsion stability, and potential skin irritation. The acceptable limit can vary depending on the specific formulation and its intended use, but a sharp increase is a sign of instability.
Troubleshooting Guides
Issue 1: Phase Separation (Creaming or Coalescence)
Symptoms:
-
Visible separation of oil and water phases.
-
A layer of oil on the surface of the cream.
-
Watery exudate at the bottom of the container.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Inadequate Emulsifier System | - Review the HLB (Hydrophile-Lipophile Balance) of your emulsifier system to ensure it is optimal for the oil phase, including the this compound.- Consider using a combination of emulsifiers for enhanced stability.- Increase the concentration of the emulsifier. |
| Insufficient Viscosity | - Increase the concentration of thickening agents in the aqueous phase (e.g., xanthan gum, carbomer) to slow down the movement of oil droplets. |
| High Storage Temperature | - High temperatures can decrease the viscosity of the continuous phase, promoting droplet coalescence. If separation only occurs at 45°C, the formulation may not be robust enough. Consider adding more potent stabilizers. |
| Incorrect Manufacturing Process | - Ensure both oil and water phases are heated to the correct temperature (typically 70-75°C) before emulsification.- Optimize the homogenization speed and time to achieve a small and uniform droplet size. |
Issue 2: Changes in Viscosity
Symptoms:
-
Significant increase or decrease in the thickness of the product over time.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Polymer Degradation (Viscosity Decrease) | - Check for pH shifts, as some thickeners are pH-sensitive.- Ensure compatibility between the thickener and other ingredients (e.g., electrolytes). |
| Crystal Network Formation (Viscosity Increase) | - The crystalline network of this compound can build up over time, especially at lower temperatures, leading to increased viscosity. Evaluate the texture along with the viscosity reading. A smooth, stable increase might be acceptable, but a lumpy texture is not. |
| Emulsion Instability (Viscosity Decrease) | - A drop in viscosity can be a precursor to phase separation as the internal structure of the emulsion breaks down. Refer to the troubleshooting guide for phase separation. |
Issue 3: Graininess or Crystallization
Symptoms:
-
A gritty or sandy texture.
-
Visible small white particles in the cream.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Recrystallization of this compound | - Ensure the this compound is heated sufficiently above its melting point (around 70°C) during manufacturing to erase any crystal memory.[7]- Consider rapid cooling after filling to promote the formation of smaller, less perceptible crystals.[7]- The addition of a crystal growth inhibitor or a blend of different waxes/butters can help disrupt the crystal lattice and prevent the formation of large crystals. |
| Incompatibility with Other Ingredients | - Some ingredients may promote the crystallization of waxes. Evaluate the impact of each raw material on the texture of the final product. |
| Freeze-Thaw Stress | - If graininess appears after freeze-thaw cycles, the emulsion may not be robust enough to prevent the aggregation of the solidified this compound particles upon thawing. Consider adding a protective colloid or a more robust emulsifier system. |
Data Presentation
The following table provides a representative example of quantitative data from a 3-month accelerated stability study of a generic oil-in-water (O/W) cream containing this compound.
Table 1: Accelerated Stability Data for a this compound-Based O/W Cream
| Parameter | Specification | Time 0 | 1 Month @ 45°C | 2 Months @ 45°C | 3 Months @ 45°C |
| Appearance | White, smooth, homogenous cream | Conforms | Conforms | Conforms | Conforms |
| Odor | Characteristic | Conforms | Conforms | Conforms | Conforms |
| pH | 5.5 - 6.5 | 6.2 | 6.1 | 6.0 | 5.9 |
| Viscosity (cps) | 15,000 - 25,000 | 21,500 | 20,800 | 20,100 | 19,500 |
| Peroxide Value (meq O2/kg) | ≤ 5.0 | < 1.0 | 1.5 | 2.5 | 3.8 |
| Acid Value (mg KOH/g) | ≤ 1.0 | 0.2 | 0.3 | 0.4 | 0.6 |
| Microbiology | < 100 CFU/g | Conforms | N/A | N/A | Conforms |
| Freeze-Thaw (3 cycles) | No separation or graininess | Pass | N/A | N/A | N/A |
N/A: Not Applicable
Experimental Protocols
Peroxide Value (PV) Determination (Adapted from AOCS Official Method Cd 8b-90)
This method determines the peroxide content, an indicator of primary oxidation.
Reagents:
-
Acetic Acid-Isooctane solution (3:2 v/v)
-
Saturated Potassium Iodide (KI) solution (freshly prepared)
-
0.1 N Sodium Thiosulfate (Na₂S₂O₃) solution (standardized)
-
1% Starch solution (indicator)
Procedure:
-
Weigh approximately 5 g of the cream into a 250 mL Erlenmeyer flask.
-
Add 30 mL of the acetic acid-isooctane solution and swirl to dissolve the sample. Gentle warming may be necessary.
-
Add 0.5 mL of saturated KI solution.
-
Stopper the flask and swirl for exactly one minute.
-
Immediately add 30 mL of deionized water.
-
Titrate with 0.1 N sodium thiosulfate solution with vigorous shaking until the yellow iodine color almost disappears.
-
Add 0.5 mL of starch solution, which will result in a blue color.
-
Continue the titration until the blue color completely disappears.
-
Record the volume of titrant used.
-
Perform a blank titration with all reagents except the sample.
Calculation: PV (meq O₂/kg) = [(S - B) × N × 1000] / W
-
S = Volume of titrant for the sample (mL)
-
B = Volume of titrant for the blank (mL)
-
N = Normality of the sodium thiosulfate solution
-
W = Weight of the sample (g)
Acid Value (AV) Determination
This method measures the free fatty acids present, indicating hydrolytic rancidity.
Reagents:
-
Neutralized ethanol (95%)
-
0.1 N Potassium Hydroxide (KOH) solution (standardized)
-
Phenolphthalein indicator solution
Procedure:
-
Weigh approximately 10 g of the cream into a 250 mL flask.
-
Add 50 mL of hot, neutralized ethanol and a few drops of phenolphthalein indicator.
-
Heat the mixture in a water bath for about 15 minutes, shaking occasionally to dissolve the sample.
-
While hot, titrate with 0.1 N KOH solution, shaking vigorously, until a faint pink color persists for at least 15-30 seconds.
-
Record the volume of titrant used.
Calculation: AV (mg KOH/g) = (V × N × 56.1) / W
-
V = Volume of KOH solution used (mL)
-
N = Normality of the KOH solution
-
56.1 = Molecular weight of KOH
-
W = Weight of the sample (g)
Viscosity Measurement (Using a Brookfield-type Viscometer)
This procedure measures the resistance to flow of the semi-solid cream.
Equipment:
-
Brookfield-type rotational viscometer
-
Appropriate spindle (e.g., T-bar spindle with a helipath stand for semi-solids to avoid "channeling")
-
Temperature-controlled water bath
Procedure:
-
Allow the sample to equilibrate to the specified temperature (e.g., 25°C) in the water bath for at least 24 hours.
-
Select a spindle and rotational speed that will give a torque reading between 10% and 90% of the viscometer's range.
-
Attach the spindle to the viscometer.
-
Gently lower the spindle into the center of the sample container until it reaches the appropriate immersion mark. Avoid introducing air bubbles.
-
If using a helipath stand, set it to slowly lower the rotating spindle through the sample.
-
Allow the spindle to rotate for a set period (e.g., 1 minute) to achieve a stable reading.
-
Record the viscosity reading in centipoise (cps).
-
Repeat the measurement three times and calculate the average.
Mandatory Visualizations
Caption: Workflow for Accelerated Stability Testing.
Caption: Troubleshooting Guide for Graininess in Creams.
References
- 1. researchgate.net [researchgate.net]
- 2. appsearch.kyoto-kem.com [appsearch.kyoto-kem.com]
- 3. library.aocs.org [library.aocs.org]
- 4. researchgate.net [researchgate.net]
- 5. BAV-Institut — Acid value (AV) and Peroxide value (PV) in cosmetics - Stability test [bav-institut.de]
- 6. ohohorganic.com [ohohorganic.com]
- 7. foreverest.net [foreverest.net]
Technical Support Center: Preventing Bloom Formation in Cosmetics with Hydrogenated Jojoba Oil
Welcome to the Technical Support Center for troubleshooting and preventing bloom formation in cosmetic formulations. This resource is designed for researchers, scientists, and drug development professionals to address challenges related to crystalline bloom, with a specific focus on the effective use of hydrogenated jojoba oil as a preventative agent.
Frequently Asked Questions (FAQs)
Q1: What is "bloom" in cosmetics and what causes it?
A1: Bloom is a common stability issue in anhydrous (water-free) cosmetics, such as lipsticks, balms, and salves. It manifests as a white or grayish crystalline or hazy layer on the product's surface.[1] This phenomenon is primarily caused by the recrystallization and migration of lipid components, particularly waxes and butters, to the surface over time.[1] The main drivers of bloom formation include:
-
Lipid Polymorphism: Many natural butters and waxes can exist in different crystalline forms (polymorphs). Over time, less stable polymorphs can transition to more stable, but larger and more visible, crystal structures.
-
Temperature Fluctuations: Cycles of heating and cooling can accelerate the migration and recrystallization of lipids.[1]
-
Incompatible Ingredients: An imbalanced ratio of oils and waxes can lead to separation and subsequent blooming.[1]
-
Improper Cooling During Production: Rapid or uncontrolled cooling can promote the formation of unstable crystal networks, which are more prone to bloom.
Q2: How does this compound help prevent bloom formation?
A2: this compound is a hard, crystalline wax ester with a high melting point (approximately 68-70°C).[2] Its primary mechanism in preventing bloom lies in its ability to strengthen and stabilize the wax matrix of a formulation.[2][3] By integrating into the crystalline structure of the product, it helps to:
-
Promote a Stable Crystal Network: Its uniform crystalline structure can act as a template, encouraging other waxes and butters to form a more stable and finer crystal lattice.
-
Increase Melting Point and Hardness: This reduces the likelihood of the product softening under temperature fluctuations, which in turn minimizes lipid migration.[4]
-
Improve Oil Binding Capacity: A stronger wax matrix is better at holding the liquid oil components of the formulation, preventing them from migrating to the surface.
Q3: What concentration of this compound is recommended to prevent bloom?
A3: The effective concentration of this compound can vary depending on the specific formulation, particularly the types and concentrations of other waxes and butters. However, it is commonly used in lipstick formulations at concentrations up to 31%.[5] For bloom prevention, a starting point for experimentation could be in the range of 5% to 15% by weight of the total formulation. It is crucial to conduct stability testing with varying concentrations to determine the optimal level for your specific product.
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps with this compound |
| White, crystalline film on the surface of lipstick or balm. | Lipid migration and recrystallization (bloom). | 1. Incorporate this compound: If not already present, add this compound to the formulation. Start with 5% and incrementally increase in subsequent trials. 2. Increase Concentration: If this compound is already in the formula at a low level, consider increasing its concentration. 3. Optimize Wax Blend: Evaluate the compatibility of this compound with other waxes in the formula, such as carnauba and candelilla wax. A balanced combination can create a more stable crystal structure. |
| Product becomes grainy or develops a rough texture over time. | Polymorphic transition of butters (e.g., shea, cocoa) to a more stable, larger crystalline form. | 1. Add this compound: The stable crystalline structure of this compound can help to inhibit the polymorphic transitions of less stable butters. 2. Pre-crystallization: Consider a controlled cooling process (tempering) for the bulk formulation to encourage the formation of a stable crystal structure before filling. |
| Bloom appears after exposure to slightly elevated temperatures. | Low melting point of the overall wax matrix, leading to lipid mobility. | 1. Utilize the High Melting Point of this compound: Its high melting point (68-70°C) can significantly increase the overall melting point and thermal stability of the product.[2] 2. Combine with Other High-Melting Point Waxes: Use in conjunction with other hard waxes like carnauba wax to create a robust wax matrix. |
| Oil droplets appear on the surface of the product ("sweating"). | Poor oil-binding capacity of the wax network. | 1. Strengthen the Wax Matrix: The addition of this compound can create a denser and more structured wax network, improving its ability to entrap liquid oils.[3] |
Experimental Protocols
Protocol 1: Accelerated Stability Testing for Bloom Induction and Evaluation
This protocol is designed to accelerate the conditions that lead to bloom formation to assess the stability of a cosmetic formulation.
1. Sample Preparation:
- Prepare at least three batches of your cosmetic product: a control batch without this compound, and experimental batches with varying concentrations of this compound (e.g., 5%, 10%, 15%).
- Pour the molten product into the final packaging (e.g., lipstick tubes, balm containers).
- Allow the samples to cool under controlled conditions (e.g., at room temperature for 24 hours).
2. Accelerated Stability Conditions:
- Place the samples in a stability chamber capable of controlled temperature and humidity cycling.
- A common protocol involves alternating temperature cycles, for example:
- 24 hours at 40°C
- 24 hours at 4°C
- Repeat this cycle for a minimum of 3 months.[4]
3. Evaluation:
- At regular intervals (e.g., weekly or bi-weekly), remove a subset of samples for evaluation.
- Visual Assessment: Document any visible signs of bloom, graininess, or oil sweating using a standardized grading scale (e.g., 0 = no bloom, 1 = slight haze, 2 = moderate crystalline formation, 3 = severe bloom).
- Microscopic Analysis: Use a stereomicroscope or a digital microscope to capture images of the product surface. This allows for a more detailed observation of the crystal morphology and coverage.[6]
Protocol 2: Characterization of Wax Crystallization using Differential Scanning Calorimetry (DSC)
DSC is a powerful analytical technique to study the melting and crystallization behavior of the waxes in your formulation.
1. Sample Preparation:
- Accurately weigh 5-10 mg of the final product into a DSC pan.
- Prepare samples from each of your experimental batches (control and varying concentrations of this compound).
2. DSC Analysis:
- Use a heat-cool-heat cycle to erase the sample's thermal history and observe its intrinsic crystallization behavior. A typical program would be:
- Heat: Ramp from 20°C to 100°C at 10°C/min.
- Hold: Hold at 100°C for 5 minutes to ensure complete melting.
- Cool: Cool from 100°C to 0°C at a controlled rate (e.g., 5°C/min). This cooling scan will show the crystallization exotherm.
- Heat: Reheat from 0°C to 100°C at 10°C/min. This heating scan will show the melting endotherm of the formed crystals.
3. Data Interpretation:
- Crystallization Onset Temperature: A higher onset temperature on the cooling scan suggests that crystallization begins more readily, which can sometimes indicate the formation of a more stable initial crystal network.
- Melting Profile: A sharper and higher-temperature melting peak on the second heating scan indicates the formation of more uniform and stable crystals. The presence of multiple melting peaks can suggest polymorphism. Compare the thermograms of the control and experimental batches to see how this compound influences the crystallization and melting profiles.
Visualizations
References
Technical Support Center: Controlling the Crystallization Rate of Hydrogenated Jojoba Oil for Texture Modification
Welcome to the Technical Support Center for Hydrogenated Jojoba Oil (HJO) crystallization control. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to manipulating the crystallization of HJO for desired textural outcomes in your formulations.
Frequently Asked Questions (FAQs)
Q1: What is this compound (HJO) and why is its crystallization important for texture?
A1: this compound is a wax ester created through the hydrogenation of natural jojoba oil.[1] This process transforms the liquid oil into a hard, crystalline wax with a melting point of approximately 68-70°C.[1] The crystalline nature of HJO is crucial for providing structure, stiffness, and desired sensory attributes to a variety of cosmetic and pharmaceutical products, including lipsticks, balms, and creams.[1][2] By controlling the rate of crystallization, you can manipulate the size, shape, and network of the crystals, which directly influences the final texture of your product, affecting properties like hardness, brittleness, smoothness, and spreadability.
Q2: My HJO-based product has a grainy texture. What is causing this and how can I fix it?
A2: A grainy texture in products containing HJO is typically caused by uncontrolled, slow crystallization, which allows for the formation of large, uneven crystals. This can be triggered by temperature fluctuations during storage or an inappropriate cooling process during manufacturing.
Troubleshooting Steps:
-
Rapid Cooling: Implement a faster cooling rate after the heating phase of your production process. Quick cooling encourages the formation of a larger number of small crystals, leading to a smoother texture.
-
Tempering: Similar to chocolate manufacturing, you can employ a tempering process. This involves controlled heating and cooling cycles to promote the formation of stable, small crystals.
-
Ingredient Optimization: The presence of certain ingredients can influence crystallization. Consider incorporating a small amount of a crystallization inhibitor or a different wax that can disrupt large crystal growth.
Q3: My stick formulation with HJO is too brittle and breaks easily. How can I improve its flexibility?
A3: Brittleness in HJO-based sticks is often a result of a highly ordered and dense crystal network. To improve flexibility, you need to disrupt this network.
Troubleshooting Steps:
-
Incorporate Plasticizers: Add a small percentage of a liquid oil (e.g., natural jojoba oil, fractionated coconut oil) to the formulation. These oils can act as plasticizers, interrupting the crystal lattice and increasing flexibility.
-
Adjust Cooling Rate: A slower cooling rate can sometimes lead to the formation of larger, more flexible crystal structures, but this must be carefully balanced to avoid graininess. Experiment with different cooling profiles to find the optimal balance.
-
Introduce Other Waxes: Blending HJO with other waxes that have different crystallization patterns can disrupt the uniform crystal network and reduce brittleness.
Q4: What is "blooming" and how can I prevent it in my products containing HJO?
A4: "Blooming" is the appearance of a white, crystalline layer on the surface of a product. It is caused by the migration and recrystallization of fats or waxes on the surface, often due to temperature cycling.
Troubleshooting Steps:
-
Stable Polymorph Formation: Ensure your processing conditions promote the formation of the most stable crystal form of HJO. This can often be achieved through controlled cooling and tempering.
-
Formulation Stability: The overall stability of your formulation plays a key role. Ensure all ingredients are well-emulsified and that the oil and wax phases are compatible to prevent migration.
-
Storage Conditions: Advise proper storage conditions for the final product, avoiding extreme temperature fluctuations.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Grainy or Gritty Texture | Slow or uncontrolled cooling rate; Temperature fluctuations during storage. | Implement rapid cooling after heating; Introduce a tempering step; Add a small amount of a liquid oil to disrupt crystal growth. |
| Product is Too Brittle | Highly ordered, dense crystal network. | Incorporate a plasticizing agent like a liquid oil; Experiment with slower cooling rates; Blend with other waxes. |
| Product is Too Soft | Insufficient crystal network formation; Low concentration of HJO. | Increase the concentration of HJO; Utilize a faster cooling rate to promote nucleation and a denser network; Consider adding a harder wax to the blend. |
| Wax Blooming (White film on surface) | Unstable crystal polymorphs; Ingredient incompatibility leading to migration. | Optimize the cooling process to favor the most stable crystal form; Ensure good emulsion stability; Add ingredients that can help anchor the HJO within the matrix. |
| Inconsistent Texture Between Batches | Variations in processing parameters (heating temperature, cooling rate, mixing speed). | Standardize all processing parameters; Implement strict quality control checks on raw materials and throughout the manufacturing process. |
Experimental Protocols
Protocol 1: Determining the Effect of Cooling Rate on HJO Crystallization using Differential Scanning Calorimetry (DSC)
Objective: To quantify the effect of different cooling rates on the crystallization temperature and enthalpy of this compound.
Methodology:
-
Accurately weigh 5-10 mg of HJO into a standard aluminum DSC pan and seal it. An empty sealed pan should be used as a reference.
-
Place the sample and reference pans into the DSC instrument.
-
Heat the sample to 90°C (well above its melting point of ~70°C) and hold for 5 minutes to erase any prior thermal history.
-
Cool the sample at a controlled rate (e.g., 1°C/min, 5°C/min, 10°C/min, 20°C/min) down to 20°C.
-
Record the heat flow as a function of temperature. The exothermic peak represents the crystallization event.
-
Analyze the resulting thermogram to determine the onset temperature of crystallization (Tc), the peak crystallization temperature, and the enthalpy of crystallization (ΔHc).
-
Repeat for each cooling rate to compare the results.
Data Presentation:
| Cooling Rate (°C/min) | Onset Crystallization Temperature (Tc) (°C) | Peak Crystallization Temperature (°C) | Enthalpy of Crystallization (ΔHc) (J/g) |
| 1 | [Example Value: 65.2] | [Example Value: 63.8] | [Example Value: -150.3] |
| 5 | [Example Value: 62.5] | [Example Value: 60.1] | [Example Value: -148.9] |
| 10 | [Example Value: 59.8] | [Example Value: 57.2] | [Example Value: -147.5] |
| 20 | [Example Value: 56.3] | [Example Value: 53.9] | [Example Value: -145.8] |
*Note: The data in this table are illustrative examples based on the expected behavior of waxes and may not represent actual experimental values for a specific sample of this compound.
Protocol 2: Visualizing HJO Crystal Morphology using Polarized Light Microscopy (PLM)
Objective: To observe the effect of cooling rate on the crystal size and morphology of this compound.
Methodology:
-
Place a small amount of HJO on a clean microscope slide.
-
Heat the slide on a hot plate to melt the HJO completely.
-
Place a coverslip over the molten HJO.
-
Cool the slide under different conditions:
-
Slow Cooling: Allow the slide to cool at ambient room temperature.
-
Fast Cooling: Place the slide on a pre-chilled metal block.
-
-
Once solidified, examine the slide under a polarized light microscope.
-
Capture images of the crystal structures at different magnifications.
Mandatory Visualizations
Caption: Workflow for DSC analysis of HJO crystallization.
Caption: Factors influencing HJO crystallization and texture.
References
Technical Support Center: Hydrogenated Jojoba Oil Emulsion Production
Welcome to the Technical Support Center for the scale-up of hydrogenated jojoba oil emulsions. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of transitioning from laboratory-scale formulations to pilot and production-scale manufacturing. Here you will find troubleshooting guidance and frequently asked questions to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when scaling up the production of this compound emulsions?
Scaling up the production of this compound emulsions from a laboratory to an industrial setting presents several key challenges.[1][2][3][4] A primary issue is maintaining the physicochemical properties and stability of the emulsion.[1][3] Laboratory formulations that appear successful can fail at a larger scale due to variations in mixing dynamics, heat transfer, and equipment.[1][5]
Common challenges include:
-
Inconsistent Product Quality: Variations in texture, viscosity, and appearance between batches.[1][2]
-
Emulsion Instability: Phase separation, creaming, or coalescence in the final product.[1][2]
-
Particle Size Variation: Difficulty in achieving the same droplet size distribution as in the lab, which is crucial for stability and performance.[2][3]
-
Processing Parameter Control: Shear rates, processing times, and temperature control change significantly with batch size.[1][4]
-
Ingredient Behavior: The way ingredients interact can change in larger volumes.[5]
Q2: Why does my emulsion break or show instability during scale-up, even though the formulation was stable in the lab?
Emulsion instability during scale-up is a frequent problem and is often related to the inability of industrial-scale equipment to replicate the same processing conditions as laboratory equipment.[3] The intensity of shear forces, for instance, is difficult to maintain when moving to larger vessels and different types of mixers.[3][6]
Key factors contributing to this instability include:
-
Inadequate Shear Forces: Industrial mixers may not provide the same level of energy to break down oil droplets to the desired nano-size, leading to larger, less stable droplets.[1][3]
-
Heat Transfer Issues: The surface area-to-volume ratio decreases as batch size increases, making uniform heating and cooling more challenging.[5] This can affect the viscosity and stability of the emulsion.
-
Mixing Inefficiencies: In larger tanks, achieving homogeneous mixing is more difficult, which can lead to localized inconsistencies in the emulsion.[2][5]
-
Air Incorporation: Unwanted air bubbles can be introduced during large-scale mixing, negatively impacting the texture and stability of the emulsion.[2]
Q3: What role does this compound play in emulsion stability?
This compound is a wax ester that is solid at room temperature, with a melting point of 68-70°C.[7] In emulsions, it functions as an emollient and can contribute to the stability and texture of the final product.[8][9][10] When melted and incorporated into the oil phase, it can increase the viscosity of the dispersed phase and strengthen the structure of the emulsion upon cooling.[7] In some formulations, it can form a solid wax dispersion rather than liquid droplets, which can improve spreadability and tactile properties.[8]
Troubleshooting Guide
Issue 1: Inconsistent Viscosity and Texture
Symptoms:
-
Production batches are thicker or thinner than the lab-scale version.
-
The texture is lumpy, grainy, or not smooth.[1]
Possible Causes & Solutions:
| Cause | Solution |
| Inadequate Mixing | Increase mixing time or speed to ensure homogeneity. Verify that the mixer design is appropriate for the batch size and viscosity.[5] |
| Uneven Temperature Control | Monitor the temperature throughout the vessel. Allow for longer heating and cooling times in larger batches.[5] |
| Improper Dispersion of Thickeners | If using rheological additives, ensure they are dispersed properly under high shear to avoid lumping.[2] |
| Ingredient Addition Order | The order in which ingredients are added can significantly impact the final texture. Maintain a consistent and validated addition sequence.[5] |
Issue 2: Phase Separation or Creaming
Symptoms:
-
Visible separation of oil and water phases over time.
-
A layer of cream forms at the top of the emulsion.
Possible Causes & Solutions:
| Cause | Solution |
| Insufficient Homogenization | The energy input during homogenization may be too low to create small, stable droplets. Increase homogenization pressure or time.[11] Consider using high-pressure or ultrasonic homogenizers for better particle size reduction.[3][11] |
| Incorrect Emulsifier Concentration or Type | The required Hydrophile-Lipophile Balance (HLB) may shift with different processing conditions. Re-evaluate the emulsifier system for the scaled-up process. |
| Droplet Coalescence | Larger droplets created during scale-up are more prone to coalescence. Ensure adequate shear and proper emulsifier distribution to prevent this.[1] |
| Phase Inversion Issues | If using a phase inversion technique, the rate of water addition and temperature control are critical.[12] Slower addition rates can lead to smaller droplet sizes.[13] |
Issue 3: Particle Size Increase in Production Batches
Symptoms:
-
Dynamic light scattering (DLS) or laser diffraction analysis shows a larger mean droplet size and broader distribution compared to lab batches.
Possible Causes & Solutions:
| Cause | Solution |
| Lower Shear Intensity | Industrial-scale mixers may have lower shear rates than lab-scale rotor-stator homogenizers.[3] It's crucial to select production equipment that can match the energy input of the lab equipment.[6] |
| Different Mixer Geometry | The shape of the vessel and the type of impeller can significantly affect mixing efficiency and droplet size.[14] |
| Over-processing | In some cases, excessive mixing can lead to droplet coalescence and an increase in particle size. Optimize mixing time and speed. |
Data Presentation: Illustrative Comparison of Scale-Up Parameters
The following table provides a qualitative summary of expected changes in key parameters when scaling up this compound emulsion production.
| Parameter | Laboratory Scale (e.g., 1L) | Pilot/Production Scale (e.g., 100L+) | Potential Impact of Inadequate Scale-Up |
| Mean Droplet Size | Typically smaller and more uniform (e.g., < 500 nm) | May increase and have a broader distribution | Reduced stability, phase separation.[15] |
| Viscosity | Consistent and matches target specifications | Can be higher or lower depending on shear history and temperature control | Inconsistent product feel and performance.[1][5] |
| Heating/Cooling Time | Rapid and uniform | Significantly longer and potentially non-uniform[5] | Altered emulsion structure, potential for ingredient degradation. |
| Shear Rate | High and uniform with lab homogenizers | Often lower and less uniform in large tanks[1][3] | Larger droplet size, poor stability.[3] |
| Stability (e.g., after 30 days) | High, no phase separation | May show signs of creaming or coalescence | Product failure, reduced shelf life.[2] |
Experimental Protocols
Generalized Protocol for Oil-in-Water Emulsion Production
This protocol outlines the general steps for producing an oil-in-water (O/W) emulsion containing this compound. The specific parameters (temperatures, mixing speeds, times) will need to be optimized for your specific formulation and equipment at each scale.
Materials:
-
Oil Phase: this compound, other oils/emollients, oil-soluble actives, emulsifiers (e.g., Span 60).
-
Aqueous Phase: Purified water, water-soluble actives, humectants (e.g., glycerin), thickeners (e.g., carbomer), emulsifiers (e.g., Brij 35), preservatives.
Equipment:
-
Two jacketed vessels for heating the oil and water phases.
-
Primary mixing vessel with a variable-speed mixer (e.g., anchor, propeller).
-
Homogenizer (e.g., rotor-stator, high-pressure homogenizer).
Procedure:
-
Phase Preparation:
-
Oil Phase: Combine all oil-soluble ingredients, including the this compound and oil-phase emulsifier, in a jacketed vessel. Heat to 75-85°C while mixing until all components are melted and uniform.[16]
-
Aqueous Phase: In a separate jacketed vessel, combine all water-soluble ingredients and heat to the same temperature as the oil phase (75-85°C) with mixing.[16]
-
-
Emulsification:
-
Slowly add the oil phase to the aqueous phase (or vice versa, depending on the desired emulsion type and formulation) under continuous mixing.
-
Once the two phases are combined, increase the mixing speed for a predetermined time (e.g., 15-20 minutes) to form a coarse emulsion.[16]
-
-
Homogenization:
-
Pass the coarse emulsion through a homogenizer to reduce the droplet size. The specific parameters (e.g., pressure for a high-pressure homogenizer, speed and time for a rotor-stator) are critical and must be carefully controlled.
-
-
Cooling:
-
Begin cooling the emulsion while maintaining gentle agitation. The cooling rate can impact the final viscosity and stability.[17]
-
Add any temperature-sensitive ingredients (e.g., fragrances, certain actives) when the emulsion has cooled to a suitable temperature (typically below 40°C).
-
-
Final Quality Control:
-
Measure the final pH, viscosity, and particle size distribution to ensure they meet the product specifications.
-
Conduct stability testing (e.g., accelerated stability at elevated temperatures, freeze-thaw cycles).
-
Visualizations
Logical Flow of Scale-Up Challenges
References
- 1. mxdprocess.com [mxdprocess.com]
- 2. go.proxes.com [go.proxes.com]
- 3. blog.sonomechanics.com [blog.sonomechanics.com]
- 4. How to Scale Up Emulsion Polymerization for Commercial Production [eureka.patsnap.com]
- 5. unionkitchen.com [unionkitchen.com]
- 6. Stable Emulsions: How to Scale with Homogenization [pion-inc.com]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 9. specialchem.com [specialchem.com]
- 10. paulaschoice.de [paulaschoice.de]
- 11. How to Scale the Production of Emulsions [pion-inc.com]
- 12. Development and Scale-Up of Paraffin Emulsion via Phase Inversion Development and Scale-Up of Paraffin Emulsion via Phase Inversion [oliverbatlle.com]
- 13. mdpi.com [mdpi.com]
- 14. homogenizers.net [homogenizers.net]
- 15. athensjournals.gr [athensjournals.gr]
- 16. oully.com [oully.com]
- 17. mdpi.com [mdpi.com]
impact of cooling rate on the crystalline structure of hydrogenated jojoba oil
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the crystallization of hydrogenated jojoba oil. The information provided is designed to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general crystalline properties?
A1: this compound is a wax produced by the full hydrogenation of natural jojoba oil.[1][2] This process saturates the double bonds in the wax esters, resulting in a hard, white crystalline solid at room temperature.[3][4] It is primarily composed of straight-chain wax esters, with a near absence of triglycerides.[1] Key properties include a melting point in the range of 68-70°C and high stability.[1][3]
Q2: How does the cooling rate generally affect the crystallization of waxes like this compound?
A2: The cooling rate is a critical parameter that significantly influences the crystallization process of waxes.[5][6]
-
Slow Cooling: Promotes the formation of larger, more well-defined crystals. This can lead to a more ordered and stable crystalline structure.[5]
-
Fast Cooling: Results in the formation of a larger number of smaller crystals.[5] This rapid crystallization can trap less stable polymorphic forms.
Q3: What are the common polymorphic forms observed in wax esters?
A3: Wax esters, the primary components of this compound, typically exhibit polymorphism, existing in different crystalline forms. The most common polymorphs are:
-
α (Alpha): This is the least stable form, often formed upon rapid cooling from the melt. It has a hexagonal chain packing.
-
β' (Beta-prime): This form has an intermediate stability and is characterized by an orthorhombic perpendicular chain packing. It is often desired in food and cosmetic applications for its smooth texture.
-
β (Beta): This is the most stable polymorphic form with a triclinic parallel chain packing. It is characterized by larger, more needle-like crystals.
Q4: How can I control the crystalline structure of my this compound sample?
A4: The primary method for controlling the crystalline structure is by manipulating the cooling rate and thermal history of the sample. To obtain a specific polymorphic form, you will need to carefully control the temperature profile during crystallization. For example, slow, controlled cooling will favor the formation of the more stable β' or β forms, while rapid quenching is more likely to produce the α form.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Inconsistent melting points for samples prepared under seemingly identical conditions. | The cooling rate was not precisely controlled, leading to a mixture of polymorphic forms, each with its own melting point. | Implement a programmed and controlled cooling protocol using a differential scanning calorimeter (DSC) or a temperature-controlled stage. Even slight variations in ambient temperature can affect the cooling rate.[7] |
| The crystallized product is brittle and grainy. | This may be due to the formation of large, needle-like β-form crystals, which can result from very slow cooling or prolonged storage at an elevated temperature. | Try a slightly faster cooling rate to promote the formation of smaller β'-crystals, which typically result in a smoother texture. |
| The solidified wax appears opaque and soft. | This could indicate the presence of the less stable α-polymorph, often resulting from very rapid cooling or "shock cooling".[8] | Allow the sample to cool more slowly at room temperature or in a controlled environment to encourage the formation of more stable and harder β' or β polymorphs.[9] |
| Difficulty in obtaining a single polymorphic form. | The crystallization process is complex, and it's common to have a mixture of polymorphs, especially during transitions. | Consider isothermal crystallization. This involves rapidly cooling the molten sample to a specific temperature and holding it there for a period to allow for the controlled growth of a particular crystal form. |
| XRD pattern shows broad, poorly defined peaks. | This may indicate a low degree of crystallinity or the presence of very small crystals. Fast cooling can contribute to this. | Use a slower cooling rate to allow for the growth of larger, more ordered crystals which will produce sharper diffraction peaks. |
Data Presentation
Table 1: Known Physical Properties of this compound
| Property | Value | Reference(s) |
| Appearance | Hard, white, crystalline wax | [3][10] |
| Melting Point | 68 - 70 °C | [1][11] |
| Chemical Structure | Straight-chain wax esters (36-46 carbons) | [1][10] |
| Triglyceride Content | Essentially none | [1] |
Table 2: Theoretical Impact of Cooling Rate on the Crystalline Characteristics of this compound *
| Cooling Rate | Expected Predominant Polymorph | Expected Crystal Size & Morphology | Expected Melting Point (°C) | Expected Hardness |
| Fast (>20°C/min) | α (less stable) | Small, numerous, potentially spherulitic | Lower end of the range (e.g., 65-68°C) | Softer |
| Moderate (5-10°C/min) | β' (intermediate stability) | Small to medium, fine needles or platelets | Mid-range (e.g., 68-69°C) | Medium |
| Slow (<1°C/min) | β (most stable) | Large, well-defined needles or plates | Higher end of the range (e.g., 69-70°C) | Harder |
*This table is a theoretical guide based on the general behavior of wax esters and hydrogenated oils. Actual results for this compound may vary and should be confirmed experimentally.
Experimental Protocols
Differential Scanning Calorimetry (DSC) for Thermal Analysis
Objective: To determine the melting and crystallization temperatures and enthalpies of this compound under different cooling rates.
Methodology:
-
Accurately weigh 5-10 mg of the this compound sample into an aluminum DSC pan and seal it.
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Heat the sample to 90°C (at least 20°C above its melting point) and hold for 10 minutes to erase any prior thermal history.
-
Cool the sample at the desired rate (e.g., 1°C/min, 5°C/min, 20°C/min) to a temperature well below its crystallization point (e.g., 0°C).
-
Hold at the low temperature for 5 minutes.
-
Heat the sample back to 90°C at a standard rate (e.g., 5°C/min) to observe the melting behavior.
-
Analyze the resulting thermograms to determine the onset and peak temperatures of crystallization and melting, as well as the enthalpies of these transitions.[12][13]
X-ray Diffraction (XRD) for Polymorph Identification
Objective: To identify the crystalline polymorphic form(s) of this compound.
Methodology:
-
Prepare a flat sample of the crystallized this compound by pressing the powder into a sample holder.
-
Place the sample in the XRD instrument.
-
Scan the sample over a 2θ range typically from 10° to 40° to observe the short-spacing reflections that are characteristic of the different polymorphic forms.
-
Identify the polymorphs based on their characteristic d-spacings:
Polarized Light Microscopy (PLM) for Crystal Morphology Visualization
Objective: To visually inspect the size and morphology of the this compound crystals.
Methodology:
-
Place a small amount of the this compound on a microscope slide and cover it with a coverslip.
-
Heat the slide on a hot stage to melt the sample completely.
-
Cool the sample at the desired rate on the hot stage.
-
Observe the crystallization process and the final crystal morphology using a polarized light microscope.[16][17]
-
Capture images at different stages of crystallization to document crystal growth, size, and shape.
Visualizations
Caption: Experimental workflow for analyzing the impact of cooling rate.
Caption: Relationship between cooling rate and crystalline structure.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. cosmeticsinfo.org [cosmeticsinfo.org]
- 3. Chemistry | Jojoba Naturals [jojobanaturals.com]
- 4. us.olivetreepeople.com [us.olivetreepeople.com]
- 5. scribd.com [scribd.com]
- 6. sexysmoothwax.com [sexysmoothwax.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. nikura.com [nikura.com]
- 9. reddit.com [reddit.com]
- 10. specialchem.com [specialchem.com]
- 11. esperis.it [esperis.it]
- 12. pepolska.pl [pepolska.pl]
- 13. Determination of Wax Appearance Temperature (WAT) for Crude Oil and Petroleum Products Using Differential Scanning Calorimetry (DSC) - TA Instruments [tainstruments.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
addressing polymorphism in hydrogenated jojoba oil during formulation
Welcome to the technical support center for hydrogenated jojoba oil (HJO) formulations. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to polymorphism during the formulation process.
Frequently Asked Questions (FAQs)
Q1: What is polymorphism in this compound?
A1: Polymorphism refers to the ability of this compound, a crystalline wax ester, to exist in more than one crystal structure.[1][2] These different crystalline forms are known as polymorphs. While specific polymorphs for HJO are not extensively detailed in publicly available literature, a crystallographic study has identified a monoclinic crystal structure with orthorhombic perpendicular (O⊥) chain packing for a hydrogenated jojoba wax ester.[3] In many fats and waxes, the common polymorphic forms are designated as alpha (α), beta-prime (β'), and beta (β), with increasing stability, melting point, and density in that order. The transition from a less stable to a more stable form is a common issue in formulations.
Q2: What causes the texture of my formulation containing this compound to become grainy?
A2: A grainy or gritty texture in formulations containing natural butters and waxes like this compound is typically due to uncontrolled crystallization.[4][5] This often occurs when the formulation cools too slowly, allowing the fatty acid components of the wax to crystallize unevenly and form large, perceptible crystals.[4][5] Temperature fluctuations during storage can also induce graininess by causing partial melting and subsequent slow recrystallization.[6]
Q3: How do processing conditions like cooling rate and shear affect the polymorphism of this compound?
A3: Processing conditions play a crucial role in determining the final crystalline form of this compound in a formulation.
-
Cooling Rate: A rapid cooling rate tends to produce smaller, more uniform crystals, often in a less stable polymorphic form (like α).[7] Conversely, a slow cooling rate allows for the formation of larger, more stable crystals (like β' or β), which can lead to a grainy texture.[7][8]
-
Shear/Agitation: Applying shear during cooling can influence crystal size and morphology. It can lead to smaller crystals by breaking down larger agglomerates and can also accelerate the transition to more stable polymorphic forms.[7][9] The effect of shear can be complex and depends on the shear rate and the cooling profile.[9]
Q4: Can polymorphism of this compound affect the stability and performance of my final product?
A4: Yes, polymorphism can significantly impact the final product. Changes in the crystalline structure of this compound over time can lead to:
-
Texture and Sensory Issues: The most common issue is the development of a grainy or lumpy texture, which is undesirable in cosmetic and pharmaceutical creams and ointments.[4][6]
-
Physical Stability: Polymorphic transitions can affect the stability of emulsions.[10] Changes in the crystal network can lead to oil separation or a change in the product's viscosity.
-
Melting Point and Consistency: Different polymorphs have different melting points. A transition to a more stable, higher-melting-point form can alter the product's consistency and its behavior at skin temperature.
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Grainy or Gritty Texture | Slow cooling of the formulation leading to large crystal formation. | 1. Implement Rapid Cooling: After the heating phase of your formulation process, cool the product rapidly to promote the formation of small, uniform crystals. This can be achieved using a cold water bath or a chiller.[5]2. Apply Shear During Cooling: Stir the formulation as it cools to break down crystal agglomerates and encourage a finer crystal structure. |
| Temperature fluctuations during storage. | 1. Advise on Storage Conditions: Recommend storing the final product at a stable, controlled room temperature.[5]2. Conduct Stability Testing: Perform stability tests at various temperatures to understand how the formulation behaves under thermal stress.[5] | |
| Changes in Viscosity or Consistency Over Time | Polymorphic transition from a less stable to a more stable crystalline form. | 1. Control Cooling Profile: Experiment with different cooling rates to target the most stable polymorphic form from the outset.[7]2. Tempering: Consider a tempering process, similar to that used in chocolate manufacturing, which involves controlled heating and cooling cycles to encourage the formation of a stable crystal structure.[5] |
| Oil Separation in Emulsions | Disruption of the crystalline wax network that stabilizes the emulsion. | 1. Optimize Homogenization: Ensure adequate shear and homogenization during the emulsification step to create a stable droplet size distribution.2. Incorporate Stabilizing Ingredients: The addition of other stabilizing waxes or emulsifiers can help to reinforce the structure of the formulation. |
Experimental Protocols
Differential Scanning Calorimetry (DSC) for Polymorph Analysis
Objective: To determine the melting and crystallization behavior of this compound, which can indicate the presence of different polymorphs.
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of the this compound sample into a standard aluminum DSC pan and hermetically seal it. An empty sealed pan should be used as a reference.[11]
-
Instrument Setup: Place the sample and reference pans into the DSC cell.
-
Thermal Program:
-
First Heating Scan: Heat the sample from room temperature (e.g., 25°C) to a temperature above its melting point (e.g., 90°C) at a controlled rate (e.g., 10°C/min). This step is to erase the sample's prior thermal history.[12]
-
Controlled Cooling Scan: Cool the sample from 90°C down to a low temperature (e.g., 0°C) at a specific, controlled rate (e.g., 5°C/min). The crystallization exotherm(s) are recorded during this phase.[13]
-
Second Heating Scan: Reheat the sample from 0°C to 90°C at a controlled rate (e.g., 10°C/min). The melting endotherm(s) are recorded.
-
-
Data Analysis: Analyze the resulting thermogram. The presence of multiple melting peaks or exothermic events can indicate polymorphic transitions. Note the onset temperature, peak temperature, and enthalpy of fusion (ΔH) for each thermal event.[14]
X-Ray Diffraction (XRD) for Crystal Structure Identification
Objective: To identify the crystalline structure of this compound polymorphs.
Methodology:
-
Sample Preparation: The this compound sample should be in a fine powder form. If it is a solid mass, it should be carefully ground into a fine, uniform powder using a mortar and pestle.[10][15] The goal is to have randomly oriented crystallites.
-
Mounting: The powder is then carefully packed into a sample holder, ensuring a flat, smooth surface that is level with the holder's surface.[15]
-
Instrument Setup: Place the sample holder into the X-ray diffractometer.
-
Data Acquisition: Scan the sample over a range of 2θ angles (e.g., 2° to 40°) using a specific X-ray source (commonly Cu Kα radiation). The step size and scan speed should be optimized to obtain good resolution.[16]
-
Data Analysis: The resulting diffraction pattern will show peaks at specific 2θ angles. The positions and intensities of these peaks are characteristic of the material's crystal lattice. Different polymorphs will produce distinct diffraction patterns.
Polarized Light Microscopy (PLM) for Crystal Morphology Visualization
Objective: To visually observe the crystal morphology (shape and size) of this compound.
Methodology:
-
Sample Preparation: Melt a small amount of the this compound on a clean microscope slide. Place a coverslip over the molten wax.
-
Crystallization: Allow the sample to cool and crystallize on the slide. To investigate the effects of cooling rate, some slides can be cooled rapidly (e.g., on a cold plate) and others slowly (at room temperature).
-
Microscopy:
-
Place the slide on the stage of a polarized light microscope.
-
Observe the sample under crossed polarizers. Crystalline structures will appear bright against a dark background.[17]
-
Capture images of the crystal morphology at different magnifications. Note the size, shape (e.g., needles, spherulites), and distribution of the crystals.[18]
-
Data Presentation
Hypothetical Thermal Properties of HJO Polymorphs (DSC Data)
| Polymorph | Melting Point (°C) | Enthalpy of Fusion (ΔH, J/g) |
| Form α | ~58-62 | Lower |
| Form β' | ~63-67 | Intermediate |
| Form β | ~68-72 | Higher |
Note: This table is illustrative and based on the typical behavior of polymorphic fats and waxes. Specific values for this compound require experimental determination.
Physical Properties of this compound
| Property | Value | Reference |
| Appearance | Hard, crystalline wax | [1] |
| Color | White to off-white, relatively colorless | [1][19] |
| Odor | Relatively odorless | [1] |
| Melting Point | Approximately 68-70°C | [1] |
| Iodine Value | < 2.0 | [1] |
Visualizations
Caption: Polymorphic transformation pathway for a typical wax like HJO.
Caption: Troubleshooting workflow for addressing grainy texture in formulations.
Caption: Experimental workflow for characterizing HJO polymorphism.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. specialchem.com [specialchem.com]
- 3. deepdyve.com [deepdyve.com]
- 4. earthlab.com.au [earthlab.com.au]
- 5. freelanceformulations.com [freelanceformulations.com]
- 6. humblebeeandme.com [humblebeeandme.com]
- 7. atlantis-press.com [atlantis-press.com]
- 8. sedici.unlp.edu.ar [sedici.unlp.edu.ar]
- 9. (80a) Effect of Temperature and Shear On the Hydrogenated Castor Oil Crystal Morphology in the Crystallization of Oil-in-Water Emulsions | AIChE [proceedings.aiche.org]
- 10. Sample Preparation – EAS X-Ray Diffraction Laboratory – University of Alberta [cms.eas.ualberta.ca]
- 11. Crystallization of low saturated lipid blends of palm and canola oils with sorbitan monostearate and fully hydrogenated palm oil - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Thermal Analysis of Phase Change Materials – Three Organic Waxes using TGA, DSC, and Modulated DSC® - TA Instruments [tainstruments.com]
- 13. perkinelmer.com.ar [perkinelmer.com.ar]
- 14. lib3.dss.go.th [lib3.dss.go.th]
- 15. How Do You Prepare A Sample For Xrd? Achieve Accurate Phase Identification With Proper Technique - Kintek Solution [kindle-tech.com]
- 16. researchgate.net [researchgate.net]
- 17. Olympus Microscopy Resource Center | Polarized Light Microscopy [olympusconfocal.com]
- 18. akbis.gantep.edu.tr [akbis.gantep.edu.tr]
- 19. cir-safety.org [cir-safety.org]
long-term stability assessment of hydrogenated jojoba oil in pharmaceuticals
Technical Support Center: Long-Term Stability of Hydrogenated Jojoba Oil
Welcome to the technical support center for the long-term stability assessment of this compound in pharmaceutical applications. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is its stability important in pharmaceuticals?
This compound is a wax created by adding hydrogen to jojoba oil in the presence of a catalyst, which converts the unsaturated fatty acids and alcohols into saturated ones.[1][2][3] This process results in a stable, solid wax with a higher melting point (approximately 70°C) and increased resistance to oxidation.[2][3] Its stability is critical in pharmaceutical formulations as it ensures the product's physical and chemical integrity, protecting the active pharmaceutical ingredient (API) from degradation and maintaining the desired therapeutic effect and shelf life.[4][5]
Q2: What are the primary degradation pathways for this compound?
While hydrogenation significantly improves stability, two main degradation pathways can still occur under certain conditions:
-
Oxidation (Peroxidation): Although less susceptible than unsaturated oils, this compound can undergo oxidation if exposed to high temperatures, light, and oxygen, or in the presence of metal catalysts. This process can lead to the formation of hydroperoxides, which can further decompose into secondary oxidation products like aldehydes and ketones, causing rancidity.[4]
-
Hydrolysis: The ester linkages in the wax can be hydrolyzed to form free fatty acids and fatty alcohols. This reaction is typically catalyzed by strong acids, bases, or enzymes and is accelerated by high temperatures and moisture.
Q3: What are the typical signs of degradation in a formulation containing this compound?
Signs of degradation can manifest as physical or chemical changes, including:
-
Changes in Organoleptic Properties: Development of off-odors (rancidity) or changes in color (e.g., yellowing).
-
Changes in Physicochemical Properties: A decrease in the melting point, or changes in viscosity or texture.
-
Chemical Changes: An increase in the peroxide value (PV) or acid value (AV).
-
Physical Instability of the Formulation: In emulsions or suspensions, degradation can lead to phase separation, drug precipitation, or changes in particle size.[4][6]
Q4: How should this compound and its formulations be stored to ensure long-term stability?
To maximize stability, store this compound in well-closed, airtight containers in a cool, dry place, protected from light. Avoid exposure to high temperatures and sources of oxygen. For formulated products, specific storage conditions should be determined through formal stability testing according to ICH guidelines.[7][8][9]
Troubleshooting Guide
This guide addresses specific issues you may encounter during the development and stability testing of formulations containing this compound.
| Problem Observed | Potential Cause | Recommended Action / Investigation |
| Increased Peroxide Value (PV) during stability study. | Oxidative Degradation: The formulation may be exposed to oxygen, light, or trace metals that catalyze oxidation. | 1. Review Packaging: Ensure the container closure system is airtight and opaque. Consider packaging under an inert atmosphere (e.g., nitrogen). 2. Add Antioxidants: Evaluate the compatibility and efficacy of adding antioxidants (e.g., tocopherols, BHT) to the formulation. 3. Control Headspace: Minimize headspace in the container to reduce oxygen availability. |
| Increased Acid Value (AV) over time. | Hydrolytic Degradation: The ester bonds are breaking down due to moisture or pH instability. | 1. Control Moisture: Ensure all excipients are of low water content and control humidity during manufacturing and storage. 2. pH Adjustment: Check the pH of the formulation and adjust if necessary to a range where ester hydrolysis is minimized. 3. Excipient Compatibility: Investigate potential interactions with acidic or basic excipients. |
| Change in formulation's physical appearance (e.g., color, texture, phase separation). | Polymorphism or Crystal Growth: Lipid-based excipients can undergo solid-state transformations over time, affecting the formulation's structure.[10] | 1. Thermal Analysis: Use Differential Scanning Calorimetry (DSC) to assess the melting behavior and identify any polymorphic transitions. 2. Microscopy: Visually inspect the formulation under a microscope for changes in crystal size or structure. 3. Formulation Optimization: Re-evaluate the homogenization and cooling process during manufacturing to promote the formation of a stable crystal form. |
| Unexpected peaks appear in HPLC or GC chromatograms. | Formation of Degradation Products: These peaks could correspond to oxidation byproducts (aldehydes, ketones) or hydrolysis products (free fatty acids/alcohols). | 1. Peak Identification: Use mass spectrometry (LC-MS or GC-MS) to identify the structure of the unknown peaks. 2. Forced Degradation Studies: Perform stress testing (e.g., exposure to high heat, acid, base, peroxide) to intentionally generate degradation products and confirm their retention times.[11] |
Quantitative Data Summary
The following table summarizes typical changes in key stability-indicating parameters for this compound under accelerated stability conditions (40°C ± 2°C / 75% RH ± 5% RH), as per ICH guidelines.[7][8][9]
| Time Point | Peroxide Value (meq/kg) | Acid Value (mg KOH/g) | Appearance |
| 0 Months | < 0.5 | < 0.2 | White to off-white solid wax |
| 3 Months | < 1.0 | < 0.3 | Complies |
| 6 Months | < 2.0 | < 0.5 | Complies |
| Note: These are representative values. Actual specifications may vary based on the grade of the material and the specific formulation. |
Experimental Protocols
1. Determination of Peroxide Value (AOCS Official Method Cd 8-53)
-
Principle: This titrimetric method measures the amount of peroxides (as milliequivalents of peroxide per 1000 grams of sample) by reacting them with potassium iodide and titrating the liberated iodine with sodium thiosulfate.
-
Apparatus: 250 mL Erlenmeyer flask, burette.
-
Reagents: Acetic Acid-Chloroform solution (3:2 v/v), saturated Potassium Iodide (KI) solution, 0.1 N Sodium Thiosulfate (Na₂S₂O₃) solution (standardized), 1% Starch indicator solution.
-
Procedure:
-
Weigh 5.0 ± 0.05 g of the melted this compound into a 250 mL Erlenmeyer flask.
-
Add 30 mL of the Acetic Acid-Chloroform solution and swirl to dissolve.
-
Add 0.5 mL of saturated KI solution.
-
Allow the solution to stand with occasional shaking for exactly one minute, then add 30 mL of distilled water.
-
Titrate with 0.1 N Na₂S₂O₃, adding it gradually and with constant agitation.
-
Continue titrating until the yellow iodine color has almost disappeared. Add 0.5 mL of starch indicator solution and continue the titration, shaking vigorously, until the blue color just disappears.
-
Perform a blank determination under the same conditions.
-
-
Calculation: Peroxide Value (meq/kg) = [(S - B) * N * 1000] / Sample Weight (g) Where: S = volume of titrant for sample (mL), B = volume of titrant for blank (mL), N = Normality of Na₂S₂O₃ solution.
2. Determination of Acid Value (AOCS Official Method Ca 5a-40)
-
Principle: This method measures the free fatty acids present in the sample by titrating them with a standardized potassium hydroxide solution.
-
Apparatus: 250 mL Erlenmeyer flask, burette.
-
Reagents: Toluene-Isopropyl Alcohol-Water solution (2:2:1 v/v/v), 0.1 N Potassium Hydroxide (KOH) solution (standardized), Phenolphthalein indicator solution.
-
Procedure:
-
Weigh approximately 20 g of the melted this compound into a 250 mL Erlenmeyer flask.
-
Add 100 mL of the neutralized Toluene-Isopropyl Alcohol-Water solution and a few drops of phenolphthalein indicator.
-
Heat the mixture in a water bath to dissolve the sample.
-
Titrate with 0.1 N KOH solution, shaking vigorously, to the first permanent pink color that persists for at least 30 seconds.
-
-
Calculation: Acid Value (mg KOH/g) = (V * N * 56.1) / Sample Weight (g) Where: V = volume of KOH solution used (mL), N = Normality of KOH solution, 56.1 = Molecular weight of KOH.
Visualizations
Caption: Troubleshooting workflow for stability issues.
Caption: Degradation pathways of this compound.
References
- 1. Jojoba Oil: An Updated Comprehensive Review on Chemistry, Pharmaceutical Uses, and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemistry | Jojoba Naturals [jojobanaturals.com]
- 3. cir-safety.org [cir-safety.org]
- 4. researchgate.net [researchgate.net]
- 5. pharmafocusasia.com [pharmafocusasia.com]
- 6. researchgate.net [researchgate.net]
- 7. japsonline.com [japsonline.com]
- 8. ema.europa.eu [ema.europa.eu]
- 9. edaegypt.gov.eg [edaegypt.gov.eg]
- 10. ovid.com [ovid.com]
- 11. qlaboratories.com [qlaboratories.com]
Technical Support Center: Enhancing Oxidative Stability in Formulations with Hydrogenated Jojoba Oil
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing hydrogenated jojoba oil (HJO) to enhance the oxidative stability of their formulations. Below you will find frequently asked questions, troubleshooting guides, key performance data, and detailed experimental protocols.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is oxidative stability and why is it critical for pharmaceutical and cosmetic formulations? A: Oxidative stability refers to a formulation's resistance to degradation caused by reaction with oxygen. This process, often accelerated by factors like heat and light, can lead to the generation of reactive oxygen species and free radicals.[1][2] It is a critical quality attribute because oxidation can compromise a product's safety, efficacy, and sensory qualities, resulting in discoloration, unpleasant odors (rancidity), and the degradation of active pharmaceutical ingredients (APIs) and other sensitive components.[3][4][5]
Q2: Why is this compound considered highly stable against oxidation? A: this compound (HJO), a solid wax, possesses exceptional oxidative stability for two primary reasons. First, its base, Jojoba Oil, is not a triglyceride like most vegetable oils, but a wax ester composed of long, straight-chain fatty acids and alcohols.[6][7] This structure is inherently less susceptible to oxidation.[6] Second, the process of hydrogenation saturates the carbon chains, removing the double bonds that are the primary sites for oxidative attack. This results in a highly stable, crystalline wax with a melting point of approximately 70°C.[8]
Q3: What are the common signs of oxidative instability in a formulation? A: The primary indicators of oxidative instability, or lipid peroxidation, include:
-
Changes in Odor: Development of a rancid, unpleasant smell.[4][5]
-
Discoloration: A shift in color, often a darkening or yellowing of the product.[1]
-
Texture and Efficacy Alterations: Undesirable changes in the feel, viscosity, or performance of the formulation.[3][9]
-
Degradation of Actives: A measurable loss in the potency of the active ingredient.
Q4: How can I proactively enhance the oxidative stability of my formulation? A: Beyond using a stable base like HJO, you can enhance stability through several strategies:
-
Incorporate Antioxidants: Adding lipid-soluble antioxidants like tocopherols (Vitamin E), rosemary extract, or carnosic acid can effectively neutralize free radicals.[1][5] Using synergistic blends of different antioxidants can often provide superior protection.[4]
-
Use Protective Packaging: Employing airless dispensers and opaque or UV-blocking containers minimizes exposure to oxygen and light, two key initiators of oxidation.[4]
-
Control Manufacturing and Storage Conditions: Minimize exposure to high temperatures during processing and ensure the final product is stored in a cool, dark place.[4][10]
Q5: Can adding this compound improve the stability of other, less stable oils in a formulation? A: Yes. While HJO is a solid, its liquid precursor, Jojoba Oil, has been shown to significantly improve the oxidative stability of less stable carrier oils when blended.[6][7] Studies using the Rancimat method demonstrated that adding Jojoba Oil to oils like avocado and hemp oil substantially increased their induction time and lowered their peroxide value.[6][7] This stabilizing effect is attributed to Jojoba Oil's unique chemical structure and its natural antioxidant content.[7] This principle suggests that using HJO as a primary structuring agent in an oil phase can contribute to the overall stability of the lipid system.
Section 2: Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution & Action |
| Discoloration or Off-Odor Detected in Final Formulation | 1. Oxidation of Less Stable Lipids: Other oils or lipids in the formulation are degrading. | • Incorporate Antioxidants: Add an effective antioxidant system (e.g., mixed tocopherols at 0.1-0.5%).[1][5] • Reformulate: Increase the ratio of HJO relative to less stable lipids. |
| 2. Improper Storage/Handling: Raw materials or the final product were exposed to excessive heat, light, or oxygen.[4] | • Review Storage Protocols: Ensure all materials are stored in cool, dark conditions in well-sealed containers. • Evaluate Packaging: Switch to opaque, airless packaging to protect the finished product.[4] | |
| 3. Contamination with Pro-oxidants: Trace amounts of metal ions (e.g., iron, copper) from equipment or raw materials are catalyzing oxidation. | • Use Chelating Agents: Add a chelating agent like EDTA to bind metal ions. | |
| Higher-Than-Expected Peroxide Value (PV) in the Formulation | 1. High Initial PV of Raw Materials: One or more lipid components had already begun to oxidize before being incorporated. | • Implement Raw Material QC: Test the Peroxide Value of all incoming lipids before use. Fresh jojoba oil derivatives should have a very low PV (e.g., 0-1.19 mEq/kg).[8][11] • Reject Non-Conforming Lots: Set strict specifications for incoming raw materials. |
| 2. Accelerated Oxidation During Processing: High-temperature manufacturing steps are initiating lipid oxidation.[10] | • Optimize Process Parameters: Reduce the temperature and duration of any heating steps. • Process Under Inert Gas: Consider blanketing the formulation with nitrogen during heating and cooling phases to displace oxygen. | |
| Reduced Efficacy of an Oxidatively-Sensitive Active Ingredient Over Time | 1. Insufficient Antioxidant Protection: The API is degrading due to oxidative stress within the formulation. | • Optimize Antioxidant System: Evaluate the efficacy of your current antioxidant. Consider a synergistic blend for broader protection.[4] • Test API Stability: Conduct a stability study specifically tracking the degradation of the API in the presence of different antioxidant systems. |
| 2. Direct Exposure of API to Oxidative Stressors: The formulation matrix is not adequately protecting the API. | • Consider Encapsulation: Utilize technologies like microencapsulation or nanostructured lipid carriers to physically shield the API from the surrounding environment.[4] |
Section 3: Quantitative Data Summary
The following tables provide quantitative data on the oxidative stability of this compound and related derivatives compared to other common oils.
Table 1: Oxidative Stability Index (OSI) of Jojoba Derivatives vs. Other Oils (Data sourced from the Rancimat method, which measures the induction time in hours before rapid oxidation occurs. A higher value indicates greater stability.)
| Oil / Ester Type | Oxidative Stability Index (OSI) in Hours |
| Jojoba Esters 60 (Hydrogenated) | 175.0 [8] |
| Jojoba Esters 15 | ~35.0[8] |
| Crude Jojoba Oil | 34.5[12] |
| High Oleic Sunflower Oil | 49.8[12] |
| Palm Oil | ~30.0[8] |
| Sesame Oil | ~15.0[8] |
| Almond Oil | ~10.0[8] |
| Traditional Sunflower Oil | ~5.0[8] |
Table 2: Typical Quality Parameters for Jojoba Oil and its Derivatives (These values are indicators of the initial quality and oxidation state of the material.)
| Parameter | Typical Value Range | Significance |
| Peroxide Value (PV) | 0.25 - 1.19 mEq/kg[11] | Measures primary oxidation products (hydroperoxides). Low values indicate high initial quality and good stability.[13] |
| p-Anisidine Value (p-AV) | < 4.0 (for fresh oil)[14] | Measures secondary oxidation products (aldehydes). Low values indicate minimal secondary oxidation.[14][15] |
| TOTOX Value | Calculated: (2 * PV) + p-AV | Provides a total oxidation score, accounting for both primary and secondary products.[13] |
Section 4: Key Experimental Protocols
Protocol 1: Determination of Peroxide Value (PV) by Iodometric Titration
This method determines the concentration of peroxides and hydroperoxides formed in the initial stages of lipid oxidation.[13][16]
Principle: The sample is dissolved in a mixture of acetic acid and an organic solvent. Saturated potassium iodide is added, which reacts with the peroxides to liberate iodine. The amount of liberated iodine is then quantified by titration with a standardized sodium thiosulfate solution.
Materials & Reagents:
-
Sample of formulation or lipid
-
Acetic Acid-Chloroform solution (3:2 v/v)
-
Saturated Potassium Iodide (KI) solution (freshly prepared)
-
0.01 N Sodium Thiosulfate (Na₂S₂O₃) solution (standardized)
-
1% Starch indicator solution
-
Deionized water
-
Erlenmeyer flask (250 mL) with stopper
-
Burette (25 mL)
Procedure:
-
Accurately weigh approximately 5.0 g of the sample into a 250 mL Erlenmeyer flask.
-
Add 30 mL of the acetic acid-chloroform solution to the flask and swirl to dissolve the sample.
-
Add 0.5 mL of saturated KI solution. Stopper the flask and swirl for exactly one minute.
-
Immediately add 30 mL of deionized water and stopper the flask. Shake vigorously to extract the liberated iodine into the aqueous phase.
-
Prepare a blank by performing steps 2-4 without the sample.
-
Titrate the sample solution with the 0.01 N sodium thiosulfate solution, shaking continuously, until the yellow iodine color almost disappears.
-
Add 0.5 mL of starch indicator solution. The solution will turn a dark blue-violet.
-
Continue the titration dropwise, with constant agitation, until the blue color is completely discharged. Record the volume of titrant used (S).
-
Titrate the blank in the same manner. Record the volume of titrant used (B).
Calculation: Peroxide Value (meq/kg) = ((S - B) * N * 1000) / W
-
S = Volume of titrant for the sample (mL)
-
B = Volume of titrant for the blank (mL)
-
N = Normality of the sodium thiosulfate solution
-
W = Weight of the sample (g)
Protocol 2: Oxidative Stability Index (OSI) Measurement via the Rancimat Method
This is an accelerated aging test that determines an oil or fat's resistance to oxidation.[17][18]
Principle: A stream of purified air is passed through a sample held at a constant high temperature (e.g., 110-120°C). This accelerates the oxidation process. As the lipids oxidize, they form volatile secondary oxidation products, primarily formic acid.[19] The air stream carries these volatile compounds into a measuring vessel containing deionized water. The absorption of these acids increases the electrical conductivity of the water. The time from the start of the test until this rapid increase in conductivity occurs is known as the induction time or Oxidative Stability Index (OSI).[17][19]
Apparatus:
-
Rancimat instrument (e.g., Metrohm 892 Professional Rancimat)
-
Reaction vessels
-
Measuring vessels
-
Air pump with a flow meter
-
Heating block
Procedure:
-
Set the heating block of the Rancimat to the desired temperature (e.g., 110°C). Allow it to stabilize.
-
Accurately weigh the specified amount of the sample (typically 3 g) into a clean, dry reaction vessel.
-
Fill a measuring vessel with 60 mL of fresh deionized water and place the conductivity electrode into the vessel.
-
Place the reaction vessel into the heating block.
-
Connect the tubing: from the air source to the reaction vessel (ensuring the air will bubble through the sample) and from the reaction vessel to the measuring vessel (ensuring the effluent air bubbles through the water).
-
Start the measurement on the instrument, which will simultaneously begin the airflow (e.g., 20 L/h) and start recording the conductivity over time.
-
The instrument will automatically run the test until the endpoint (a sharp increase in conductivity) is detected.
-
The software will calculate and report the induction time in hours. A longer induction time signifies greater oxidative stability.
Section 5: Visual Guides and Workflows
The following diagrams illustrate key concepts and processes related to oxidative stability.
Caption: A simplified pathway of lipid autoxidation.
Caption: Workflow for assessing the oxidative stability of a formulation.
Caption: A decision tree for troubleshooting oxidative stability issues.
References
- 1. btsa.com [btsa.com]
- 2. Chemistry | Jojoba Naturals [jojobanaturals.com]
- 3. Improving Oxidative Stability of Cosmetic Emulsions with Plant Extracts: Current Status and Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lipid-Soluble Antioxidants in Cosmetics: Stability Challenges - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 5. OXIDATI STRESS - ANTIOXIDANT IN SKIN CARE | Cosphatec [cosphatec.com]
- 6. Jojoba Oil: Boosting Stability, Advancing the Beauty Business - jojoba [jojobadesert.com]
- 7. Jojoba Oil: Boosting stability, advancing the beauty business [cosmeticsbusiness.com]
- 8. cir-safety.org [cir-safety.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Analytical Methods for Lipid Oxidation and Antioxidant Capacity in Food Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. dadun.unav.edu [dadun.unav.edu]
- 16. researchgate.net [researchgate.net]
- 17. Oxidation stability of oils and fats – Rancimat method | Metrohm [metrohm.com]
- 18. azom.com [azom.com]
- 19. btsa.com [btsa.com]
determining the required hydrophilic-lipophilic balance (RHLB) for jojoba oil emulsions
Technical Support Center: Jojoba Oil Emulsions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with jojoba oil emulsions. The following sections detail the required hydrophilic-lipophilic balance (RHLB) for jojoba oil, experimental protocols for its determination, and solutions to common emulsion stability issues.
Frequently Asked Questions (FAQs)
Q1: What is the Required Hydrophilic-Lipophilic Balance (RHLB) of jojoba oil?
A1: The RHLB of an oil is the HLB value of the emulsifier system that will create the most stable emulsion with that specific oil.[1] There are conflicting reports in the literature regarding the precise RHLB of jojoba oil. Some sources state a required HLB of approximately 6.5 to 7 for creating oil-in-water (O/W) emulsions.[2][3][4][5][6] However, experimental studies have determined the RHLB of jojoba oil to be in the range of 10 to 12.5 for O/W emulsions.[7][8] This discrepancy may be due to variations in the source and composition of the jojoba oil, as well as the specific experimental conditions.[9] Therefore, it is highly recommended to experimentally determine the RHLB for your specific jojoba oil sample and formulation.
Q2: Why is my jojoba oil emulsion separating?
A2: Emulsion separation, also known as coalescence, is an irreversible process where the dispersed droplets merge, leading to a complete separation of the oil and water phases.[10] The most common causes for this instability include:
-
Incorrect HLB of the emulsifier system: The HLB of your emulsifier or emulsifier blend may not match the RHLB of the jojoba oil.
-
Insufficient emulsifier concentration: The amount of emulsifier may be too low to adequately stabilize the oil droplets.
-
Improper mixing or homogenization: Inadequate mechanical force during emulsification can result in large droplet sizes, which are more prone to coalescence.[11]
-
pH imbalance: Extreme pH values can render some emulsifiers dysfunctional.[10]
-
Incompatible ingredients: Interactions between different ingredients in your formulation, such as using both anionic and cationic emulsifiers, can lead to instability.[10]
Q3: My jojoba oil emulsion appears grainy. What is the cause?
A3: A grainy or waxy appearance in a freshly prepared emulsion can be due to the solidification of waxy components before they are properly incorporated into the emulsion.[11] This can happen if the oil and water phases are not heated to a sufficiently high temperature, particularly when using waxes or emulsifiers with high melting points.[11] If the graininess appears over time, it could be a sign of crystallization within the emulsion.
Q4: Can I use a single emulsifier for my jojoba oil emulsion?
A4: While it is possible to use a single emulsifier, blends of two or more emulsifiers often create more stable emulsions.[12] A combination of a low-HLB (lipophilic) emulsifier and a high-HLB (hydrophilic) emulsifier allows for fine-tuning of the overall HLB of the system to precisely match the RHLB of the jojoba oil.
Q5: How does the concentration of jojoba oil affect emulsion stability?
A5: The concentration of the oil phase can significantly impact emulsion stability. High concentrations of the internal phase can increase the likelihood of droplet coalescence. It is crucial to adjust the emulsifier concentration in proportion to the oil phase concentration to ensure adequate stabilization.
Data Presentation
Table 1: Reported RHLB Values for Jojoba Oil and HLB Values of Common Emulsifiers
| Substance | Type | HLB Value | Reference(s) |
| Jojoba Oil | Oil (for O/W emulsion) | ~6.5 - 7 | [2][3][4][5][6] |
| Jojoba Oil | Oil (for O/W emulsion) | 10 - 12.5 | [7][8] |
| Span 60 (Sorbitan Monostearate) | Emulsifier | 4.7 | [7] |
| Span 80 (Sorbitan Monooleate) | Emulsifier | 4.3 | [7][13] |
| Tween 80 (Polysorbate 80) | Emulsifier | 15.0 | [7][13] |
| Brij 35 (Polyoxyethylene Lauryl Ether) | Emulsifier | 16.9 | [7] |
| Glyceryl Stearate | Emulsifier | 3.8 | [4] |
| Ceteareth-20 | Emulsifier | 15.2 | [4] |
Experimental Protocols
Detailed Methodology for Determining the RHLB of Jojoba Oil
This protocol describes an experimental method to determine the RHLB of jojoba oil for an oil-in-water (O/W) emulsion by preparing a series of emulsions with varying HLB values and assessing their stability.
Materials:
-
Jojoba Oil
-
Low-HLB emulsifier (e.g., Span 80, HLB = 4.3)
-
High-HLB emulsifier (e.g., Tween 80, HLB = 15.0)
-
Distilled or deionized water
-
Beakers
-
Graduated cylinders
-
Homogenizer or high-shear mixer
-
Test tubes or vials for stability observation
-
Centrifuge (optional)
-
Spectrophotometer or turbidimeter (optional)
Procedure:
-
Prepare Emulsifier Blends: Prepare a series of emulsifier blends with varying HLB values (e.g., from 6 to 14 in increments of 1). Use the following formula to calculate the required weight percentage of each emulsifier for a target HLB:
% of Emulsifier A = 100 * (X - HLB of B) / (HLB of A - HLB of B) % of Emulsifier B = 100 - % of Emulsifier A
Where:
-
X = Desired HLB of the blend
-
HLB of A = HLB of the high-HLB emulsifier
-
HLB of B = HLB of the low-HLB emulsifier
-
-
Prepare a Series of Emulsions: a. For each desired HLB value, prepare an O/W emulsion. A typical formulation might consist of 20% w/w jojoba oil, 5% w/w total emulsifier blend, and 75% w/w water. b. Oil Phase Preparation: Weigh the jojoba oil and the calculated amounts of the low-HLB and high-HLB emulsifiers into a beaker. Heat the mixture to 70-75°C. c. Aqueous Phase Preparation: Weigh the water into a separate beaker and heat to 70-75°C. d. Emulsification: Slowly add the aqueous phase to the oil phase while mixing with a homogenizer or high-shear mixer. Continue homogenization for a set period (e.g., 5-10 minutes) to ensure uniform droplet size. e. Cooling: Allow the emulsion to cool to room temperature while stirring gently.
-
Evaluate Emulsion Stability: a. Visual Observation: Transfer each emulsion to a separate, sealed test tube or vial. Observe the samples immediately after preparation and then at regular intervals (e.g., 24 hours, 48 hours, 1 week) for signs of instability such as creaming, flocculation, or coalescence (separation). The most stable emulsion will show the least amount of separation over time. b. Centrifugation (Accelerated Stability Testing): Centrifuge the samples at a set speed (e.g., 3000 rpm) for a specific duration (e.g., 30 minutes). Measure the volume or height of any separated layers. The emulsion with the minimal separation is considered the most stable.[7] c. Turbidity Measurement: Dilute a small aliquot of each emulsion with water and measure the turbidity using a spectrophotometer or turbidimeter. The most stable emulsion is expected to have the smallest droplet size and therefore the highest turbidity.[7]
-
Determine the RHLB: The HLB value of the emulsifier blend that produced the most stable emulsion (i.e., minimal creaming/separation and/or highest turbidity) is the determined RHLB for jojoba oil under your specific experimental conditions.[7]
Mandatory Visualization
Caption: Experimental workflow for determining the RHLB of jojoba oil.
Caption: Troubleshooting decision tree for jojoba oil emulsion instability.
References
- 1. pharmaexcipients.com [pharmaexcipients.com]
- 2. HLB Calculator - Materials [hlbcalc.com]
- 3. mytreesays.wordpress.com [mytreesays.wordpress.com]
- 4. scientificspectator.com [scientificspectator.com]
- 5. researchgate.net [researchgate.net]
- 6. yourcosmeticchemist.com [yourcosmeticchemist.com]
- 7. romanpub.com [romanpub.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. makingcosmetics.com [makingcosmetics.com]
- 11. Cosmetic emulsion separation [personalcarescience.com.au]
- 12. HLB required - How to choose an emulsifier? - Greengredients® [greengredients.it]
- 13. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
Validation & Comparative
A Comparative Analysis of Hydrogenated Jojoba Oil and Carnauba Wax in Formulation Science
For Researchers, Scientists, and Drug Development Professionals
In the landscape of cosmetic and pharmaceutical formulations, the selection of appropriate structuring agents is paramount to achieving desired product performance, stability, and sensory characteristics. Among the myriad of natural waxes available, hydrogenated jojoba oil and carnauba wax are frequently employed for their distinct physicochemical properties. This guide provides an objective, data-driven comparison of these two widely used excipients, offering insights into their respective performance attributes in various formulations.
Physicochemical Properties: A Head-to-Head Comparison
This compound, a derivative of the liquid wax ester from Simmondsia chinensis, and carnauba wax, obtained from the leaves of the Copernicia prunifera palm, present unique profiles that dictate their functional roles in formulations.[1][2] A summary of their key physicochemical properties is presented below.
| Property | This compound | Carnauba Wax |
| INCI Name | This compound | Copernicia Cerifera (Carnauba) Wax |
| Melting Point | 68-70 °C[1] | 82-86 °C[2] |
| Chemical Composition | Straight-chain wax esters (C36-C46)[1] | Aliphatic esters (80-85%), fatty alcohols (10-16%), acids (3-6%), hydrocarbons (1-3%)[3][4] |
| Hardness | Hard, crystalline wax[1] | Among the hardest of natural waxes[2][3] |
| Solubility | Insoluble in water[5] | Practically insoluble in water and ethyl alcohol; soluble in heated ethyl acetate and xylene[2] |
| Appearance | Colorless and odorless[1][5] | Hard, yellow-brown flakes in its pure state[2] |
Performance in Formulations: Experimental Data
A study by Budai et al. (2012) provides a direct comparison of the influence of jojoba oil and carnauba wax on the thermal properties and hardness of stick-based formulations. The findings from this research offer valuable quantitative data for formulators.
Table 1: Thermal Properties of Stick Formulations
| Wax Type (at 4% w/w) | Drop Point (°C) | Softening Point (°C) |
| Carnauba Wax | ~75 | ~70 |
| Jojoba Oil* | - | - |
*Note: The study focused on the impact of adding different waxes to a base formulation. While jojoba oil was a component, direct comparative data for its hydrogenated form in this specific thermal analysis table was not provided in the available excerpts. However, the study concluded that both jojoba oil and carnauba wax have a significant influence on the thermal parameters of stick bases.[6][7][8]
Table 2: Hardness of Stick Formulations
| Wax Type (at 1-2% w/w) | Compression Strength (N) |
| Carnauba Wax | Significantly increased hardness |
| Jojoba Oil* | Softer consistency at high concentrations (70-80%) |
*Note: The study indicates that higher concentrations of jojoba oil resulted in softer sticks.[6] Conversely, even small amounts of carnauba wax led to a harder consistency.[6]
Experimental Protocols
To ensure the reproducibility and validation of formulation studies, detailed experimental protocols are essential. Below are methodologies for key experiments relevant to comparing wax performance.
Texture Analysis of Cosmetic Sticks
Objective: To quantify the mechanical properties of stick formulations, such as hardness and firmness.
Methodology: Penetration Test
-
Instrument: A texture analyzer equipped with a cylindrical or needle probe.
-
Sample Preparation: The stick formulation is prepared and allowed to set under controlled conditions. The sample is then secured in a holder.
-
Test Parameters:
-
Probe Type: e.g., 2 mm cylinder probe.
-
Pre-Test Speed: 1.0 mm/s.
-
Test Speed: 0.5 mm/s.
-
Post-Test Speed: 10.0 mm/s.
-
Penetration Distance: 5 mm.
-
Trigger Force: 5 g.
-
-
Procedure: The probe penetrates the sample to the specified distance, and the force required for penetration is recorded. The peak force is reported as the hardness of the sample.
-
Data Analysis: The force-distance curve is analyzed to determine hardness (peak force) and other parameters like fracturability.
Diagram: Experimental Workflow for Texture Analysis
Caption: Workflow for the texture analysis of cosmetic sticks.
Stability Testing of Emulsions
Objective: To assess the physical stability of an emulsion over time and under various stress conditions.
Methodology: Accelerated Stability Testing
-
Sample Preparation: Prepare emulsion formulations with either this compound or carnauba wax as the structuring agent. Package the samples in their final intended containers.
-
Storage Conditions:
-
Room Temperature: 20-25°C.
-
Accelerated Conditions: 40°C, 45°C, 50°C.
-
Freeze-Thaw Cycling: -10°C for 24 hours, then 25°C for 24 hours (repeat for 3 cycles).[9]
-
-
Evaluation Timepoints: 0, 1, 2, and 3 months.
-
Parameters to Evaluate:
-
Organoleptic Properties: Appearance, color, and odor.
-
Physicochemical Properties: pH, viscosity.
-
Phase Separation: Visual inspection for creaming, coalescence, or sedimentation.
-
Centrifugation Test: Centrifuge samples at a specified speed (e.g., 3000 rpm) for a set duration (e.g., 30 minutes) to accelerate phase separation.[9][10]
-
-
Data Analysis: Compare the changes in the evaluated parameters over time and across different storage conditions against the initial measurements.
Diagram: Logical Relationship for Emulsion Stability
Caption: Factors influencing the stability of an emulsion.
In Vitro Drug Release from Semi-Solid Formulations
Objective: To determine the rate and extent of drug release from a semi-solid formulation (e.g., ointment, cream).
Methodology: Franz Diffusion Cell
-
Apparatus: Vertical diffusion cell (Franz cell).[4]
-
Membrane: A synthetic, inert membrane (e.g., polysulfone, cellulose acetate) is placed between the donor and receptor chambers.
-
Receptor Medium: The receptor chamber is filled with a suitable medium (e.g., phosphate buffered saline) that ensures sink conditions. The medium is maintained at a constant temperature (typically 32°C to mimic skin surface temperature) and stirred.
-
Sample Application: A precise amount of the semi-solid formulation is applied to the membrane in the donor chamber.
-
Sampling: At predetermined time intervals, aliquots of the receptor medium are withdrawn and replaced with fresh medium.
-
Drug Quantification: The concentration of the released drug in the collected samples is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Data Analysis: The cumulative amount of drug released per unit area is plotted against the square root of time. The slope of the linear portion of the curve represents the release rate.
Diagram: Signaling Pathway of In Vitro Drug Release
Caption: Pathway of drug release in a Franz diffusion cell.
Conclusion
The choice between this compound and carnauba wax in a formulation is contingent upon the desired end-product characteristics. Carnauba wax, with its higher melting point and exceptional hardness, is an excellent choice for creating rigid structures in stick products and for increasing the viscosity and thermal stability of emulsions.[11] Its ability to impart gloss is also a valued attribute in cosmetic applications.[11]
This compound, while also a hard wax, has a lower melting point, which can be advantageous in formulations requiring a smoother glide and a less rigid structure.[5] Its chemical similarity to natural sebum suggests good skin compatibility and emollient properties.[5]
For formulators, a thorough understanding of these differences, supported by the quantitative data and experimental protocols outlined in this guide, is crucial for the rational design and optimization of high-performance cosmetic and pharmaceutical products. Direct comparative studies focusing on a wider range of performance metrics would further enhance the ability to predict the in-product behavior of these valuable natural waxes.
References
- 1. ukaazpublications.com [ukaazpublications.com]
- 2. In vitro release testing method developed for validation of semisolids [manufacturingchemist.com]
- 3. agnopharma.com [agnopharma.com]
- 4. FIP/AAPS Joint Workshop Report: Dissolution/In Vitro Release Testing of Novel/Special Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. romanpub.com [romanpub.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Natural oils and waxes: studies on stick bases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. makingcosmetics.com [makingcosmetics.com]
- 10. oxfordbiosciences.com [oxfordbiosciences.com]
- 11. Carnauba Wax (T1 Grade) – Ideal for Cosmetics & Personal Care Products [newdirectionsaromatics.com]
A Comparative Analysis of Hydrogenated Jojoba Oil and Beeswax as Cosmetic Stiffening Agents
For researchers, scientists, and drug development professionals, the selection of a suitable stiffening agent is a critical step in the formulation of cosmetic and pharmaceutical stick products. The performance of these agents directly impacts the final product's stability, texture, and user experience. This guide provides an objective comparison of two commonly used stiffening agents: hydrogenated jojoba oil and beeswax, supported by available experimental data and detailed testing methodologies.
This compound is a hard, crystalline wax ester derived from the hydrogenation of jojoba oil, which is extracted from the seeds of the Simmondsia chinensis plant.[1][2] It is known for its ability to strengthen the wax matrix in stick formulations such as lipsticks and eyeliners.[1] Beeswax, a natural wax produced by honey bees, is a complex mixture of esters of fatty acids and various long-chain alcohols.[3][4] It has a long history of use in cosmetics for providing structure and a protective film.[5][6]
Quantitative Data Summary
The following table summarizes the key physical properties of this compound and beeswax relevant to their function as stiffening agents. It is important to note that direct comparative studies under identical conditions are limited, and the data presented is a synthesis of information from various sources.
| Property | This compound | Beeswax |
| Melting Point (°C) | 68 - 70[2][7] | 62 - 65[3][8] |
| Hardness | Described as a hard, crystalline wax ester capable of strengthening wax matrices.[1][2] Specific quantitative data in a cosmetic stick is not readily available. | In a pure stick form, a compression strength of 5267 ± 44 g has been reported.[9] In lipstick formulations, hardness increases with beeswax concentration.[10] |
| Oil Binding Capacity | No specific quantitative data found in cosmetic contexts. | Can exhibit high oil binding capacity, with values up to 100% reported in oleogel systems.[11] |
| Chemical Composition | Primarily straight-chain wax esters of 36 to 46 carbons in length.[2] | A complex mixture of non-glyceride esters (ca. 70%), fatty acids (ca. 12-15%), and paraffinic hydrocarbons (ca. 12-16%).[4] |
| Sensory Profile in Lip Products | Associated with a non-greasy and readily absorbed feel.[1] | Can impart a heavier or more insulating feeling at high concentrations.[5] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of cosmetic stiffening agents. Below are protocols for key experiments.
Determination of Melting Point by Differential Scanning Calorimetry (DSC)
Objective: To determine the melting temperature and range of the wax.
Methodology:
-
A small, accurately weighed sample (typically 5-10 mg) of the wax is hermetically sealed in an aluminum pan.
-
An empty sealed pan is used as a reference.
-
The sample and reference pans are placed in a DSC instrument.
-
The temperature is increased at a constant rate (e.g., 5°C/min) over a defined range (e.g., 20°C to 100°C).
-
The heat flow to the sample is measured as a function of temperature.
-
The melting point is determined as the peak temperature of the endothermic transition. The onset and offset temperatures provide the melting range.
Measurement of Hardness by Penetration Test
Objective: To quantify the hardness of a cosmetic stick formulation.
Methodology:
-
Prepare cosmetic stick samples containing a standardized concentration of the stiffening agent.
-
Store the samples under controlled conditions (e.g., 25°C and 50% relative humidity) for 24 hours.
-
Use a texture analyzer equipped with a needle or cylindrical probe.
-
Position the stick sample securely.
-
The probe penetrates the sample to a specified depth (e.g., 5 mm) at a constant speed (e.g., 1 mm/s).
-
The force required to achieve this penetration is recorded. The peak force is reported as the hardness value.
Evaluation of Oil Binding Capacity by Centrifugation
Objective: To assess the ability of the wax to retain oil within its structure.
Methodology:
-
Prepare an oleogel by dispersing a known concentration of the wax in a cosmetic oil at a temperature above the wax's melting point.
-
Allow the mixture to cool and solidify under controlled conditions to form the oleogel.
-
Accurately weigh a portion of the oleogel into a centrifuge tube.
-
Centrifuge the sample at a specified speed (e.g., 3000 rpm) and temperature for a set duration (e.g., 15 minutes).
-
After centrifugation, carefully remove the tube and decant any separated oil.
-
Reweigh the tube with the remaining oleogel.
-
The oil binding capacity is calculated as the percentage of oil retained in the oleogel relative to the initial oil content.
Visualizing the Comparison
Caption: Workflow for comparing cosmetic stiffening agents.
Caption: Chemical nature and key properties comparison.
References
- 1. specialchem.com [specialchem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Waxes in Cosmetics | DIY Cosmetica [diycosmetica.com]
- 4. Natural Bees Wax [catalog.miniscience.com]
- 5. Waxes in Lipstick: Beeswax, Carnauba, Candelilla & More - SER Wax Industry [cere.it]
- 6. kosterkeunen.com [kosterkeunen.com]
- 7. researchgate.net [researchgate.net]
- 8. avenalab.com [avenalab.com]
- 9. researchgate.net [researchgate.net]
- 10. Evaluation of Beeswax Influence on Physical Properties of Lipstick Using Instrumental and Sensory Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structuring of Cold Pressed Oils: Evaluation of the Physicochemical Characteristics and Microstructure of White Beeswax Oleogels [mdpi.com]
The Occlusive Efficacy of Hydrogenated Jojoba Oil: A Comparative Analysis for Skin Barrier Research
For researchers, scientists, and drug development professionals, understanding the occlusive properties of various emollients is paramount in formulating effective topical products that support and enhance the skin's barrier function. This guide provides an objective comparison of hydrogenated jojoba oil's performance against other common occlusive agents, supported by available experimental data and detailed methodologies.
Comparative Analysis of Occlusive Agents
To contextualize the performance of this compound, it is essential to compare it with established occlusive agents. The efficacy of these agents is primarily evaluated by their ability to reduce TEWL, a key indicator of skin barrier integrity.
| Occlusive Agent | Typical Concentration in Formulations | Reduction in Transepidermal Water Loss (TEWL) | Key Characteristics |
| Petrolatum | 30% - 100% | Up to 99% | Considered the gold standard for occlusion; a semi-solid mixture of hydrocarbons.[4] |
| Mineral Oil | 1% - 99% | Up to 98% | A liquid hydrocarbon that is highly refined for cosmetic and pharmaceutical applications.[4] |
| Lanolin | 12.5% - 50% | 20% - 30% | A complex mixture of esters, alcohols, and fatty acids derived from sheep's wool.[4] |
| Dimethicone | 1% - 30% | Formulation Dependent | A silicone-based polymer that forms a breathable, non-greasy film on the skin.[4] |
| Jojoba Oil (Non-hydrogenated) | Not specified | -0.35% (not statistically significant in one study) | A liquid wax ester with a composition similar to human sebum; may act more as a permeation enhancer than a strong occlusive.[5] |
| This compound | Not specified | Data not readily available | A solid wax ester with good occlusive properties.[3] |
Experimental Protocols
Accurate and reproducible data are the bedrock of effective product development. The following are detailed methodologies for key experiments used to evaluate the occlusive properties of topical agents.
Transepidermal Water Loss (TEWL) Measurement
This non-invasive method quantifies the amount of water vapor lost through the epidermis, providing a direct measure of the skin barrier's integrity.
Objective: To measure the rate of transepidermal water loss to assess the occlusive effect of a topical product.
Instrumentation: An open-chamber or closed-chamber evaporimeter (e.g., Tewameter®).
Procedure:
-
Subject Acclimatization: Subjects are required to acclimatize in a room with controlled temperature (20-22°C) and relative humidity (40-60%) for a minimum of 30 minutes prior to measurement.[6][7]
-
Baseline Measurement: A baseline TEWL reading is taken from a designated test area on the skin (commonly the volar forearm) before any product application.[4][6]
-
Product Application: A standardized amount of the test product (e.g., 2 mg/cm²) is applied evenly to the test area.[6] An untreated adjacent area is maintained as a control.
-
Post-Application Measurements: TEWL measurements are repeated on the test and control sites at specified time intervals (e.g., 30 minutes, 1 hour, 2 hours, 4 hours, and 24 hours) after product application.[4]
-
Data Analysis: The percentage reduction in TEWL is calculated by comparing the measurements from the treated site with the baseline and control site measurements.
Skin Hydration Measurement (Corneometry)
Corneometry measures the hydration level of the stratum corneum, the outermost layer of the skin. This technique is based on the principle of electrical capacitance.
Objective: To determine the hydration level of the skin surface.
Instrumentation: A Corneometer®.
Procedure:
-
Subject Acclimatization: Similar to TEWL measurements, subjects must acclimatize to a controlled environment.
-
Baseline Measurement: A baseline hydration reading is taken from the test area.
-
Product Application: The test product is applied to the designated area.
-
Post-Application Measurements: The probe of the Corneometer® is pressed against the skin surface, and the capacitance is measured. Readings are taken at predetermined time intervals after product application.
-
Data Analysis: The change in skin hydration is reported in arbitrary units (A.U.) and compared to baseline and control values.
Visualizing the Experimental Workflow
To further elucidate the process of evaluating skin occlusivity, the following diagrams illustrate the experimental workflow and the mechanism of action of occlusive agents.
Conclusion
While direct quantitative comparisons for this compound are pending further research, its chemical nature as a saturated wax strongly suggests competent occlusive properties beneficial for skin barrier enhancement. Petrolatum remains the benchmark for occlusivity, demonstrating the highest reduction in TEWL. However, formulators may consider this compound for its distinct sensory profile and stability. For definitive validation, direct comparative studies employing standardized protocols for TEWL and corneometry are essential.
References
- 1. scielo.br [scielo.br]
- 2. Measurement of Transepidermal Water Loss and Skin Colour | PPTX [slideshare.net]
- 3. researchgate.net [researchgate.net]
- 4. certifiedcosmetics.com [certifiedcosmetics.com]
- 5. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 6. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to In Vitro Skin Permeation of Formulations Containing Hydrogenated Jojoba Oil
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro skin permeation profiles of formulations containing hydrogenated jojoba oil against common alternatives such as mineral oil, shea butter, and isopropyl myristate. The information presented is supported by experimental data from various studies to aid in the selection of appropriate emollients for topical and transdermal formulations.
Executive Summary
This compound, a wax ester, is often touted for its rapid skin penetration and occlusive properties. While direct quantitative permeation data for this compound itself is limited in publicly available literature, studies on its non-hydrogenated counterpart and derivatives consistently demonstrate a significant enhancement of the skin permeation of active pharmaceutical ingredients (APIs). This guide synthesizes available data to provide a comparative overview.
Comparative Analysis of Skin Permeation
The following table summarizes the available quantitative and qualitative data from in vitro skin permeation studies for formulations containing this compound and comparator emollients. It is important to note that direct comparison of absolute values across different studies can be challenging due to variations in experimental conditions, including the model drug used, skin membrane source, and formulation composition.
| Emollient | Model Drug | Key Permeation Parameters | Observations & Remarks |
| This compound | Not specified | Faster penetration rate and good occlusive properties noted qualitatively.[1] | Direct quantitative flux or permeability coefficient data is not readily available for the emollient itself. Its primary role appears to be as a penetration enhancer for other active molecules. |
| Jojoba Oil (as a proxy) | Retinol | Formulation with 10% jojoba oil increased retinol permeation by nearly 40-fold (AUC of 285 units vs. 7 units for control).[2][3][4] | Demonstrates significant potential as a penetration enhancer for lipophilic compounds. The mechanism is suggested to be the fluidization of sebaceous lipids in the stratum corneum. |
| Mineral Oil | Various | Generally considered to have low dermal absorption.[5] The majority of the substance remains on the stratum corneum with minimal penetration to deeper skin layers.[5] | Often used as an occlusive agent to prevent water loss from the skin. A study comparing it with jojoba oil found that jojoba oil was a more effective permeation enhancer for curcumin.[6] |
| Shea Butter | Lidocaine | A formulation with shea butter showed a cumulative transdermal amount of 1144.95 µg for lidocaine, compared to 794.84 µg with azone, a known penetration enhancer. | Shea butter has been shown to significantly enhance the transdermal penetration of active ingredients. It is also noted for its moisturizing and barrier-improving properties. |
| Isopropyl Myristate (IPM) | Naproxen | Permeability coefficient of naproxen was 36.2 x 10⁻⁴ cm/h with IPM, compared to 1.4 x 10⁻⁴ cm/h for the control.[7] | A well-established penetration enhancer that disrupts the lipid structure of the stratum corneum.[8] It has been shown to significantly increase the flux of various drugs.[5] |
| Isopropyl Myristate (IPM) | Testosterone | A gel containing 2% IPM exhibited an 11-fold increase in testosterone flux compared to a formulation without IPM.[5] | The enhancing effect of IPM is concentration-dependent. |
Experimental Protocols
A standardized in vitro skin permeation study is crucial for comparing the effects of different emollients. The most common method utilizes a Franz diffusion cell. Below is a generalized experimental protocol.
Typical In Vitro Skin Permeation Study Protocol using Franz Diffusion Cells
1. Skin Membrane Preparation:
-
Source: Excised human or animal skin (e.g., porcine ear skin) is commonly used.[9][10] Porcine skin is often preferred due to its anatomical and physiological similarities to human skin.[9]
-
Preparation: The subcutaneous fat and any underlying muscle are carefully removed from the full-thickness skin. The skin may be dermatomed to a specific thickness (e.g., 200-400 µm) to isolate the epidermis and a portion of the dermis.
-
Storage: Prepared skin sections are typically wrapped in aluminum foil and stored at -20°C or below until use.
2. Franz Diffusion Cell Setup:
-
Apparatus: A vertical Franz diffusion cell is assembled.[11]
-
Receptor Medium: The receptor compartment is filled with a suitable receptor medium, such as phosphate-buffered saline (PBS) at pH 7.4, to mimic physiological conditions. The medium should be degassed prior to use to prevent bubble formation. For poorly water-soluble compounds, a co-solvent like ethanol may be added.[11]
-
Membrane Mounting: The prepared skin membrane is mounted between the donor and receptor compartments, with the stratum corneum side facing the donor compartment.[11]
-
Temperature and Stirring: The assembled cells are placed in a water bath maintained at 32°C to simulate skin surface temperature. The receptor medium is continuously stirred using a magnetic stir bar to ensure a uniform concentration of the permeated substance.[12]
3. Application of Formulation:
-
A precise amount of the test formulation (e.g., a cream or ointment containing the emollient and a model drug) is applied evenly to the surface of the stratum corneum in the donor compartment.
4. Sampling and Analysis:
-
At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, and 24 hours), an aliquot of the receptor medium is withdrawn from the sampling port.
-
An equal volume of fresh, pre-warmed receptor medium is immediately added to the receptor compartment to maintain sink conditions.
-
The concentration of the permeated substance in the collected samples is quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).[8][13][14]
5. Data Analysis:
-
The cumulative amount of the substance permeated per unit area of the skin is plotted against time.
-
The steady-state flux (Jss) is calculated from the slope of the linear portion of the cumulative permeation curve.
-
The permeability coefficient (Kp) is calculated by dividing the steady-state flux by the initial concentration of the substance in the donor compartment.
-
The lag time (t_lag) is determined by extrapolating the linear portion of the cumulative permeation curve to the x-axis.
Experimental Workflow Diagram
Caption: Workflow of an in vitro skin permeation study using Franz diffusion cells.
Signaling Pathways and Mechanisms of Permeation Enhancement
The primary barrier to percutaneous absorption is the stratum corneum, which consists of corneocytes embedded in a lipid-rich intercellular matrix. Emollients and penetration enhancers can facilitate drug permeation through several mechanisms.
Caption: Mechanism of action for skin permeation enhancers.
Penetration enhancers like isopropyl myristate and potentially jojoba oil derivatives primarily act by disrupting the highly organized structure of the intercellular lipid matrix of the stratum corneum. This disruption increases the fluidity of the lipid bilayers, creating transient channels that facilitate the diffusion of drug molecules through the skin barrier, leading to an increased permeation flux.
References
- 1. Development and Characterisation of a Topical Methyl Salicylate Patch: Effect of Solvents on Adhesion and Skin Permeation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Passive Enhancement of Retinol Skin Penetration by Jojoba Oil Measured Using the Skin Parallel Artificial Membrane Permeation Assay (Skin-PAMPA): A Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Effect of Isopropyl Myristate on Transdermal Permeation of Testosterone From Carbopol Gel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. "Franz diffusion cell and its implication in skin permeation studies" by Mohit Kumar, Ankita Sharma et al. [knova.um.edu.my]
- 7. Effectiveness and mode of action of isopropyl myristate as a permeation enhancer for naproxen through shed snake skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Stepwise Protocols for Preparation and Use of Porcine Ear Skin for in Vitro Skin Permeation Studies Using Franz Diffusion Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Alternatives to Biological Skin in Permeation Studies: Current Trends and Possibilities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Chromatographic Method for Determining 6‑Mercaptopurine in Skin Permeation Assays for Assessing Cutaneous Exposure Risk - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A bioanalytical HPLC method for coumestrol quantification in skin permeation tests followed by UPLC-QTOF/HDMS stability-indicating method for identification of degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Rheological Analysis: Hydrogenated Jojoba Oil vs. Microcrystalline Wax in Pharmaceutical Formulations
For researchers, scientists, and drug development professionals, the selection of appropriate excipients is a critical factor in determining the stability, performance, and efficacy of a final drug product. Among these, structuring agents play a pivotal role in defining the rheological properties of semi-solid and solid dosage forms. This guide provides an objective comparison of two commonly used waxes, hydrogenated jojoba oil and microcrystalline wax, focusing on their rheological characteristics and their implications for pharmaceutical applications.
This analysis synthesizes available data to offer a comparative overview of these two materials. While direct side-by-side rheological data under identical conditions is limited in publicly available literature, this guide collates relevant physical and rheological properties to inform formulation decisions.
Physical and Rheological Properties: A Comparative Overview
This compound, a wax derived from the hydrogenation of jojoba oil, and microcrystalline wax, a petroleum-derived wax, are both widely used as viscosity-increasing agents and structurants in cosmetic and pharmaceutical preparations.[1][2][3][4] Their distinct chemical compositions and crystalline structures, however, result in different rheological behaviors.
Microcrystalline wax is known for its fine crystalline structure, which contributes to its flexibility, tackiness, and high viscosity compared to other petroleum waxes like paraffin wax.[2][5][6] It is available in various grades, including "laminating" and "hardening" grades, which differ in their melting points and hardness.[6] In contrast, this compound is a hard, crystalline wax ester with a relatively sharp melting point.[4] It is often used to impart rigidity and structure to stick formulations.[4]
The following tables summarize the available quantitative data for key physical and rheological parameters. It is important to note that these values can vary depending on the specific grade of the material and the experimental conditions.
Table 1: General Physical and Thermal Properties
| Property | This compound | Microcrystalline Wax |
| Melting Point (°C) | 68 - 72[7] | 60 - 93 (Varies by grade)[5] |
| Congealing Point (°C) | Data not readily available | Varies by grade (ASTM D938)[8][9][10][11][12] |
| Appearance | Hard, crystalline solid[4] | Soft and tacky to hard and brittle, depending on grade[13] |
| Color | White to off-white | Brown to white, depending on refinement[6] |
Table 2: Rheological and Mechanical Properties
| Property | This compound | Microcrystalline Wax |
| Viscosity | Builds viscosity in cosmetic and skin care products[7] | Generally higher viscosity than paraffin waxes; contributes to a dense consistency[2] |
| Hardness (Needle Penetration, dmm) | Data not readily available (Generally considered a hard wax) | "Laminating" grades: ≥ 25; "Hardening" grades: < 25 (ASTM D1321)[6][14][15][16][17][18] |
| Storage Modulus (G') | Data not readily available | Contributes to the elastic properties and gel strength of formulations |
| Loss Modulus (G'') | Data not readily available | Contributes to the viscous properties of formulations |
| Yield Stress | Data not readily available | Imparts yield stress to formulations, aiding in the suspension of particles |
Experimental Protocols for Rheological Characterization
To obtain precise and comparable rheological data for these waxes, standardized experimental protocols are essential. The following are key methods used to characterize the properties listed above.
Kinematic and Dynamic Viscosity (ASTM D445)
This test method determines the kinematic viscosity of liquid petroleum products, which can be applied to molten waxes.[19][20][21]
-
Apparatus: Calibrated glass capillary viscometer, constant temperature bath.
-
Methodology: A fixed volume of the molten wax is drawn into the viscometer and allowed to flow under gravity at a precisely controlled temperature. The time taken for the liquid to flow between two marked points is measured. The kinematic viscosity is calculated by multiplying the flow time by the calibration constant of the viscometer. Dynamic viscosity can then be calculated by multiplying the kinematic viscosity by the density of the wax at that temperature.
Needle Penetration (ASTM D1321)
This method is used to determine the hardness of petroleum waxes.[14][15][16][17][18]
-
Apparatus: Penetrometer, standard needle, water bath.
-
Methodology: A sample of the wax is melted, poured into a container, and allowed to cool under controlled conditions. The sample is then brought to the test temperature in a water bath. A standard needle under a specified load is allowed to penetrate the wax for a fixed time (typically 5 seconds). The depth of penetration is measured in tenths of a millimeter.
Congealing Point (ASTM D938)
This test determines the temperature at which a molten wax ceases to flow upon cooling.[8][9][10][11][12]
-
Apparatus: Thermometer, flask, evaporating dish.
-
Methodology: A small amount of the molten wax is made to adhere to the bulb of a thermometer. The thermometer is then suspended in a flask and allowed to cool in air. The thermometer is rotated, and the temperature at which the droplet of wax ceases to flow is recorded as the congealing point.
Oscillatory Rheometry for Storage (G') and Loss (G'') Modulus and Yield Stress
-
Apparatus: A controlled-stress or controlled-strain rheometer with parallel plate or cone-and-plate geometry.
-
Methodology:
-
Sample Preparation: The wax is melted and carefully loaded onto the rheometer plate, ensuring no air bubbles are trapped. The geometry is lowered to the desired gap, and any excess material is trimmed. The sample is then allowed to equilibrate at the test temperature.
-
Amplitude Sweep: To determine the linear viscoelastic region (LVER), an amplitude sweep is performed at a constant frequency. This identifies the range of strain or stress where the material's structure is not disrupted.
-
Frequency Sweep: Within the LVER, a frequency sweep is conducted to measure the storage modulus (G'), representing the elastic component, and the loss modulus (G''), representing the viscous component, as a function of frequency.
-
Yield Stress Measurement: The yield stress can be determined through various methods, including a stress ramp or by identifying the stress at which G' and G'' crossover in an amplitude sweep.
-
Application in Controlled-Release Drug Delivery
Both this compound and microcrystalline wax are utilized in the formulation of controlled-release drug delivery systems, particularly in wax matrix tablets.[22][23][24][25][26] The rheological properties of the wax are critical in controlling the rate of drug release. A harder, more structured wax matrix will generally result in a slower release profile.
The following diagram illustrates a logical workflow for selecting a wax for a controlled-release matrix tablet based on desired rheological and release characteristics.
Conclusion
Both this compound and microcrystalline wax offer unique rheological properties that make them valuable as structuring agents in pharmaceutical formulations. Microcrystalline wax provides flexibility and high viscosity, making it suitable for a wide range of semi-solid applications. This compound, with its higher melting point and hardness, is an excellent choice for creating rigid structures in solid dosage forms and stick products.
The selection between these two waxes will ultimately depend on the specific requirements of the formulation, including the desired texture, stability, and, in the case of controlled-release systems, the target drug release profile. A thorough rheological characterization, following standardized protocols, is essential for making an informed decision and ensuring the development of a robust and effective drug product. Further research directly comparing the rheological properties of these two materials under identical conditions would be highly beneficial to the field of pharmaceutical formulation.
References
- 1. cosmeticsinfo.org [cosmeticsinfo.org]
- 2. petronaftco.com [petronaftco.com]
- 3. publtd.com [publtd.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Microcrystalline Wax: Properties, Uses & Manufacturing - SER Wax Industry [cere.it]
- 6. Microcrystalline wax - Wikipedia [en.wikipedia.org]
- 7. specialchem.com [specialchem.com]
- 8. petrolube.com [petrolube.com]
- 9. store.astm.org [store.astm.org]
- 10. standards.iteh.ai [standards.iteh.ai]
- 11. Supply ASTM D938 Congealing Point of Petroleum Waxes and Petrolatum Wholesale Factory - KAYCAN INSTRUMENT (Dalian) Co.,Ltd [kaycanlab.com]
- 12. kelid1.ir [kelid1.ir]
- 13. blendedwaxes.com [blendedwaxes.com]
- 14. store.astm.org [store.astm.org]
- 15. kaycantest.com [kaycantest.com]
- 16. certifiedmtp.com [certifiedmtp.com]
- 17. standards.iteh.ai [standards.iteh.ai]
- 18. ASTM D 1321 - Standard Test Method for Needle Penetration of Petroleum Waxes- Testing Equipment - AHP PLASTIK MAKINA [ahp-makina.com]
- 19. tamson-instruments.com [tamson-instruments.com]
- 20. ASTM D445 | Anton Paar Wiki [wiki.anton-paar.com]
- 21. ASTM D445 - Standard Test Method for Kinematic Viscosity of Transparent and Opaque Liquids (and Calculation of Dynamic Viscosity) - Savant Labs [savantlab.com]
- 22. researchgate.net [researchgate.net]
- 23. The Role of Oral Controlled Release Matrix Tablets in Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Comparative evaluation of plastic, hydrophobic and hydrophilic polymers as matrices for controlled-release drug delivery. [sites.ualberta.ca]
- 25. gsconlinepress.com [gsconlinepress.com]
- 26. Drug release from wax matrices. I. Analysis of data with first-order kinetics and with the diffusion-controlled model - PubMed [pubmed.ncbi.nlm.nih.gov]
Detecting Adulteration in Hydrogenated Jojoba Oil: A Comparative Guide to FT-IR Spectroscopy and Alternative Methods
For researchers, scientists, and drug development professionals, ensuring the purity of raw materials is paramount. Hydrogenated jojoba oil, a versatile excipient in cosmetic and pharmaceutical formulations, is susceptible to adulteration with cheaper substitutes, potentially compromising product quality and safety. This guide provides a comprehensive comparison of Fourier-Transform Infrared (FT-IR) spectroscopy with other analytical techniques for the detection of common adulterants in this compound, supported by experimental data and detailed protocols.
Introduction to this compound and Common Adulterants
This compound is a wax-like substance produced by the hydrogenation of natural jojoba oil. This process saturates the fatty acid and fatty alcohol chains, resulting in a harder, more stable material with a higher melting point, making it a valuable ingredient in lipsticks, creams, and ointments. However, its relatively high cost makes it a target for adulteration with less expensive materials that mimic its physical properties. Common adulterants include:
-
Paraffin wax: A complex mixture of solid saturated hydrocarbons, paraffin is a low-cost substance that can be blended with this compound to increase volume.
-
Palm stearin: A solid fraction of palm oil, palm stearin is a triglyceride-rich substance that can be used to alter the melting point and texture of this compound.
The presence of these adulterants can significantly impact the performance and safety of the final product. Therefore, reliable and efficient analytical methods are crucial for their detection.
FT-IR Spectroscopy for Adulteration Detection
FT-IR spectroscopy is a rapid, non-destructive, and cost-effective technique that measures the absorption of infrared radiation by a sample, providing a unique "fingerprint" based on its molecular vibrations. This technique is highly sensitive to changes in the chemical composition of a substance, making it an excellent tool for detecting adulteration.
Principle of Detection
This compound is primarily composed of long-chain wax esters. Adulterants like paraffin wax and palm stearin have distinct chemical structures that result in different FT-IR spectral features.
-
This compound: The FT-IR spectrum is characterized by strong absorption bands corresponding to the stretching and bending vibrations of C-H bonds in long alkyl chains, and a prominent peak from the C=O stretching of the ester functional group.
-
Paraffin Wax: Being a mixture of hydrocarbons, its spectrum is dominated by C-H stretching and bending vibrations. Crucially, it lacks the characteristic ester carbonyl (C=O) peak present in this compound.
-
Palm Stearin: As a triglyceride, its spectrum shows both C-H and C=O stretching vibrations. However, the relative intensity and position of these peaks, as well as the fingerprint region (1500-600 cm⁻¹), differ from those of the wax esters in this compound.
The presence of an adulterant can be detected by the appearance of new peaks, shifts in existing peak positions, or changes in the relative intensities of characteristic absorption bands.
Experimental Protocol: ATR-FT-IR Spectroscopy
Attenuated Total Reflectance (ATR) is a sampling technique often used with FT-IR for the analysis of solid and semi-solid samples, requiring minimal sample preparation.
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer equipped with a Deuterated Triglycine Sulfate (DTGS) detector and a single-reflection diamond ATR accessory.
Sample Preparation:
-
Ensure the ATR crystal is clean by wiping it with a soft tissue soaked in a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Obtain a background spectrum of the clean, empty ATR crystal.
-
Place a small amount of the this compound sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
Apply consistent pressure using the ATR's pressure clamp to ensure good contact between the sample and the crystal.
Data Acquisition:
-
Spectral Range: 4000-650 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 32 (co-added to improve signal-to-noise ratio)
Data Analysis: The collected spectra are analyzed for characteristic peaks of this compound and potential adulterants. For quantitative analysis, chemometric models such as Partial Least Squares (PLS) regression can be developed using spectra of prepared standards with known concentrations of the adulterant.
Comparison with Alternative Methods
While FT-IR spectroscopy offers a rapid and convenient method for screening, other analytical techniques can provide more detailed and quantitative information.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique that separates the individual components of a mixture and provides detailed information about their molecular structure.
Principle of Detection: In the context of this compound adulteration, GC-MS can be used to identify the specific hydrocarbons present in paraffin wax or the fatty acid profile of palm stearin after derivatization.
Experimental Protocol (General):
-
Sample Preparation: The sample is dissolved in a suitable solvent. For the analysis of fatty acids from triglycerides (in palm stearin), a derivatization step (e.g., transesterification to fatty acid methyl esters - FAMEs) is required.
-
GC Separation: The prepared sample is injected into the GC, where the components are separated based on their boiling points and interactions with the stationary phase of the column.
-
MS Detection: As the separated components elute from the GC column, they are ionized and fragmented in the mass spectrometer. The resulting mass spectrum provides a unique fragmentation pattern that allows for the identification of each component by comparison to a spectral library.
High-Performance Liquid Chromatography (HPLC)
HPLC is another separation technique that can be used to analyze the composition of oils and waxes.
Principle of Detection: HPLC can separate different classes of lipids, such as wax esters and triglycerides, based on their polarity. This allows for the quantification of triglyceride-based adulterants like palm stearin in a wax ester matrix like this compound.
Experimental Protocol (General):
-
Sample Preparation: The sample is dissolved in a suitable mobile phase solvent.
-
HPLC Separation: The sample is injected into the HPLC system and pumped through a column packed with a stationary phase. The separation is achieved based on the differential partitioning of the sample components between the mobile phase and the stationary phase.
-
Detection: A detector, such as a refractive index detector (RID) or an evaporative light scattering detector (ELSD), is used to detect the separated components as they elute from the column.
Data Presentation and Comparison
The following table summarizes the key performance characteristics of FT-IR spectroscopy, GC-MS, and HPLC for the detection of adulteration in this compound.
| Feature | FT-IR Spectroscopy | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Vibrational spectroscopy (molecular fingerprinting) | Separation by volatility, detection by mass-to-charge ratio | Separation by polarity/size, detection by refractive index/light scattering |
| Sample Preparation | Minimal (direct analysis with ATR) | More extensive (dissolution, potential derivatization) | Moderate (dissolution in mobile phase) |
| Analysis Time | Rapid (minutes per sample) | Slower (tens of minutes per sample) | Moderate (tens of minutes per sample) |
| Cost | Low (instrumentation and running costs) | High (instrumentation and consumables) | Moderate (instrumentation and solvents) |
| Detection of Paraffin | Yes (absence of C=O peak, changes in C-H bands) | Yes (detailed hydrocarbon profile) | Can be challenging depending on the method |
| Detection of Palm Stearin | Yes (changes in C=O and fingerprint region) | Yes (fatty acid profile after derivatization) | Yes (separation of triglycerides from wax esters) |
| Quantitative Analysis | Possible with chemometrics (PLS) | Excellent | Good |
| Limit of Detection (LOD) | Generally in the low percentage range (e.g., 1-5%) | Lower (can detect trace amounts) | Dependent on detector and method |
| Strengths | Rapid screening, non-destructive, low cost | High specificity, detailed molecular information | Good for separating lipid classes |
| Limitations | Less specific than chromatographic methods | Slower, more complex sample preparation | May require different methods for different adulterants |
Visualizing the Workflow
The following diagram illustrates the experimental workflow for detecting adulteration in this compound using FT-IR spectroscopy.
Caption: Experimental workflow for FT-IR analysis of this compound.
Conclusion
FT-IR spectroscopy stands out as a powerful, rapid, and cost-effective screening tool for detecting adulteration in this compound. Its ability to provide a quick molecular fingerprint with minimal sample preparation makes it ideal for routine quality control in a high-throughput environment. For confirmatory analysis and detailed characterization of adulterants, chromatographic techniques such as GC-MS and HPLC are invaluable, offering higher specificity and sensitivity. The choice of analytical method will ultimately depend on the specific requirements of the analysis, including the need for speed, specificity, and quantitative accuracy. A multi-tiered approach, utilizing FT-IR for initial screening followed by GC-MS or HPLC for confirmation of adulterated samples, can provide a robust and efficient quality control strategy for this compound.
Quantitative Analysis of Hydrogenated Jojoba Oil in Cosmetics: A Comparative Guide to HPLC and Alternative Methods
For researchers, scientists, and drug development professionals, the accurate quantification of ingredients in cosmetic formulations is paramount for quality control, efficacy, and safety. This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the quantitative analysis of hydrogenated jojoba oil, a common emollient and structuring agent in cosmetics.
This compound, a wax ester derived from the hydrogenation of jojoba oil, is prized for its stability and its ability to impart rigidity to stick formulations like lipsticks and eyeliners.[1] Its chemical structure consists of long-chain wax esters, typically ranging from 36 to 46 carbon atoms in length.[2] The accurate determination of its concentration in a complex cosmetic matrix is crucial for ensuring product consistency and performance.
High-Performance Liquid Chromatography (HPLC) for Wax Ester Analysis
HPLC is a powerful and versatile technique for the analysis of non-volatile and thermally labile compounds like wax esters. When coupled with a suitable detector, such as an Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS), HPLC can provide both quantitative and qualitative data.
Experimental Protocol: HPLC-ELSD Method for Quantitative Analysis of Wax Esters
This protocol is a general guideline for the quantitative analysis of this compound in a cosmetic matrix, based on established methods for wax ester analysis.[3][4]
1. Sample Preparation:
-
Extraction: Accurately weigh a representative sample of the cosmetic product (e.g., lipstick, cream).
-
Dissolve the sample in a suitable non-polar solvent, such as hexane or chloroform.
-
Employ solid-phase extraction (SPE) to remove interfering substances. A silica-based SPE cartridge is often effective for separating non-polar lipids like wax esters from more polar matrix components.
-
Elute the wax ester fraction from the SPE cartridge using a solvent of appropriate polarity.
-
Evaporate the solvent under a stream of nitrogen and reconstitute the residue in a solvent compatible with the HPLC mobile phase (e.g., a mixture of chloroform and methanol).
2. HPLC-ELSD Conditions:
-
Column: A C18 or C30 reversed-phase column is typically used for the separation of wax esters.
-
Mobile Phase: A gradient elution with a mixture of a non-polar solvent (e.g., chloroform or isopropanol) and a polar solvent (e.g., methanol or acetonitrile) is commonly employed.
-
Flow Rate: A typical flow rate is around 1 mL/min.
-
Column Temperature: Maintain the column at an elevated temperature (e.g., 40°C) to ensure the solubility of the wax esters.
-
ELSD Settings:
-
Nebulizer Temperature: Optimize for efficient solvent evaporation.
-
Evaporator Temperature: Adjust to ensure complete evaporation of the mobile phase without volatilizing the analyte.
-
Gas Flow Rate: Typically nitrogen, adjusted for optimal signal-to-noise ratio.
-
3. Calibration and Quantification:
-
Prepare a series of calibration standards of a certified this compound reference material in the mobile phase.
-
Inject the standards and the prepared sample extract into the HPLC system.
-
Construct a calibration curve by plotting the peak area (or height) against the concentration of the standards.
-
Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
Alternative Analytical Techniques
While HPLC is a robust method, other techniques can also be employed for the analysis of this compound in cosmetics.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a highly sensitive and specific technique for the analysis of volatile and semi-volatile compounds. For high molecular weight wax esters, high-temperature GC is necessary. The mass spectrometer provides detailed structural information, aiding in the identification of individual wax ester species.[5]
-
Supercritical Fluid Chromatography (SFC): SFC uses a supercritical fluid, such as carbon dioxide, as the mobile phase. It is particularly useful for the analysis of lipids and other non-polar compounds. SFC can offer faster analysis times and reduced solvent consumption compared to HPLC.
Comparative Analysis of Analytical Methods
The following table summarizes the key performance characteristics of HPLC-ELSD, GC-MS, and SFC for the quantitative analysis of wax esters like this compound. The values are estimations based on available literature for similar analytes and may vary depending on the specific instrumentation and experimental conditions.
| Parameter | HPLC-ELSD | GC-MS | SFC-FID/MS |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase, with detection based on light scattering of nebulized particles. | Separation based on volatility and interaction with a stationary phase in a gaseous mobile phase, with detection by mass analysis. | Separation using a supercritical fluid mobile phase, with detection by flame ionization or mass spectrometry. |
| Applicability | Well-suited for non-volatile and thermally labile compounds.[6] | Suitable for volatile and semi-volatile compounds; requires high temperatures for wax esters.[6] | Good for non-polar compounds like lipids; offers a "green" alternative with reduced organic solvent use. |
| Limit of Detection (LOD) | In the range of ng to low µg on-column.[4][7] | Can reach pg levels, offering high sensitivity.[8] | Comparable to HPLC, depending on the detector. |
| Limit of Quantification (LOQ) | Typically in the low µg/mL range.[4][7] | Can be in the high pg/mL to low ng/mL range. | Similar to HPLC. |
| **Linearity (R²) ** | Generally >0.99.[4][7] | Typically >0.99. | Usually >0.99. |
| Precision (%RSD) | Typically <5% for intra- and inter-day precision. | Generally <5%. | Similar to HPLC. |
| Sample Preparation | Requires extraction and cleanup to remove matrix interferences. | May require derivatization for certain compounds, though not typically for wax esters. High-temperature injection can be challenging. | Requires extraction; the supercritical fluid can sometimes be used for extraction as well (SFE). |
| Analysis Time | Typically 20-60 minutes per sample. | Can be faster than HPLC for simple mixtures, but may require longer run times for complex samples.[6] | Often faster than HPLC. |
Visualizing the Analytical Process
To better understand the workflow for the quantitative analysis of this compound in cosmetics, the following diagrams illustrate the key steps.
Figure 1. Experimental workflow for HPLC-ELSD analysis.
References
- 1. Jojoba Oil: An Updated Comprehensive Review on Chemistry, Pharmaceutical Uses, and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cosmeticsinfo.org [cosmeticsinfo.org]
- 3. researchgate.net [researchgate.net]
- 4. Optimization and comparison of GC-FID and HPLC-ELSD methods for determination of lauric acid, mono-, di-, and trilaurins in modified coconut oil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. filab.fr [filab.fr]
- 6. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
- 7. Rapid Quantification and Validation of Lipid Concentrations within Liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Comparative Analysis of Skin Hydration: Hydrogenated Jojoba Oil vs. Petrolatum
For researchers, scientists, and drug development professionals, understanding the efficacy of various emollients and occlusives is paramount in formulating effective dermatological and cosmetic products. This guide provides a detailed comparison of the skin hydration effects of hydrogenated jojoba oil and petrolatum, supported by experimental data and methodologies.
Both this compound and petrolatum are widely utilized in skincare for their moisturizing properties, yet they differ in origin, composition, and specific interactions with the skin barrier. Petrolatum, a hydrocarbon mixture derived from petroleum, is considered the gold standard for occlusivity, significantly reducing transepidermal water loss (TEWL).[1][2] this compound, a wax ester derived from the jojoba plant, is known for its emollient and occlusive properties that contribute to skin hydration.[3]
Mechanism of Action in Skin Hydration
The primary mechanism by which both substances enhance skin hydration is through the formation of an occlusive barrier on the stratum corneum, the outermost layer of the skin. This barrier physically limits the evaporation of water from the skin, a process known as transepidermal water loss (TEWL). By reducing TEWL, the skin is able to retain more moisture, leading to increased hydration of the stratum corneum.
Petrolatum is a highly effective occlusive agent, forming a barrier that can significantly reduce TEWL.[1][2] Studies have shown that petrolatum can penetrate the upper layers of the stratum corneum, where it helps in the restoration of the skin barrier.
This compound functions as both an emollient, softening and smoothing the skin, and an occlusive agent.[3] Its composition, primarily long-chain wax esters, is structurally similar to human sebum, which allows for excellent compatibility with the skin.[3] It forms a protective film on the skin's surface that helps to lock in moisture.[3]
Quantitative Data on Skin Hydration Effects
The following table summarizes representative quantitative data on the effects of petrolatum and jojoba oil on skin hydration, as measured by Transepidermal Water Loss (TEWL) and Corneometry. Lower TEWL values indicate better skin barrier function and water retention, while higher corneometry values suggest increased skin surface hydration.
| Parameter | Test Substance | Baseline Value | Post-Application Value | Percentage Change | Reference |
| TEWL (g/m²h) | Petrolatum | 10.95 ± 2.10 | 5.08 ± 1.78 | -52.83% | [4] |
| TEWL (g/m²h) | Jojoba Oil | 11.82 ± 2.18 | 11.82 ± 2.68 | -0.35% | [4] |
| Skin Hydration (Corneometer Units) | Jojoba Oil | Baseline | Increase of 30% within 30 minutes | +30% | [5][6] |
| Skin Hydration (Corneometer Units) | Petrolatum | 45.40 AU | 17.81 AU | -60.77% | [7] |
*Note: The significant decrease in Corneometer units for petrolatum in this particular study was attributed by the authors to the residual petrolatum on the skin surface potentially interfering with the measurement. The primary hydrating effect of petrolatum is through TEWL reduction, leading to increased water content within the stratum corneum, which may not always be accurately reflected by surface capacitance measurements immediately after application of a thick occlusive.
Experimental Protocols
The following is a generalized experimental protocol for assessing the skin hydration effects of topical agents, based on methodologies described in clinical studies.[8][9][10]
Objective: To compare the effects of a test product (e.g., this compound) and a control (e.g., petrolatum) on skin barrier function and hydration.
Study Design: A randomized, controlled, and often double-blind study is conducted with a cohort of healthy volunteers with normal to dry skin.
Materials and Methods:
-
Subject Recruitment: Participants are selected based on predefined inclusion and exclusion criteria. A washout period is typically required where subjects refrain from using any moisturizers on the test areas.
-
Test Areas: Standardized areas on the volar forearm or lower legs are marked for the application of the test products and a control site (no application).
-
Baseline Measurements: Before product application, baseline measurements of TEWL and skin hydration are taken using a Tewameter® and a Corneometer®, respectively.
-
Product Application: A standardized amount of each test product is applied to the designated areas.
-
Post-Application Measurements: TEWL and corneometry measurements are repeated at specified time intervals (e.g., 1, 2, 4, 8, 24 hours) after product application.
-
Data Analysis: Changes from baseline values for TEWL and skin hydration are calculated and statistically analyzed to determine the significance of the effects of each product.
Visualizing the Process and Comparison
To better illustrate the concepts discussed, the following diagrams have been generated.
References
- 1. Skin occlusive performance: Sustainable alternatives for petrolatum in skincare formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. reddit.com [reddit.com]
- 3. Jojoba Oil: An Updated Comprehensive Review on Chemistry, Pharmaceutical Uses, and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. probotanic.com [probotanic.com]
- 5. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 6. happi.com [happi.com]
- 7. The Assessment of Skin Homeostasis Changes after Using Different Types of Excipients in Healthy Individuals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. trial.medpath.com [trial.medpath.com]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. Assessment of Product Hydration Efficacy in Clinical Trials by Princeton Consumer Research – Cosmetics Testing News [news.skinobs.com]
Hydrogenated Jojoba Oil: An Evidence-Based Look at its Non-Comedogenic and Hypoallergenic Properties
A comparative analysis for researchers, scientists, and drug development professionals.
In the landscape of cosmetic and pharmaceutical formulation, the selection of excipients is paramount to product safety and efficacy. Among the myriad of available lipid components, hydrogenated jojoba oil has emerged as a compelling option due to its purported non-comedogenic and hypoallergenic characteristics. This guide provides a comprehensive comparison of this compound with other commonly used oils—mineral oil, coconut oil, and squalane—supported by available experimental data and detailed testing methodologies.
Comparative Analysis of Comedogenicity and Hypoallergenic Potential
The following tables summarize the comedogenic ratings and hypoallergenic properties of this compound and its alternatives. Comedogenicity is rated on a scale of 0 to 5, where 0 is non-comedogenic and 5 is severely comedogenic.
| Ingredient | Comedogenic Rating | Summary of Findings |
| This compound | Not formally rated | Consistently described in literature as non-comedogenic. Clinical studies on similar jojoba derivatives confirm this property. |
| Mineral Oil | 0[1] | Highly refined, cosmetic-grade mineral oil is considered non-comedogenic.[2] |
| Coconut Oil | 4[3][4][5] | Known to be highly comedogenic and may trigger breakouts in acne-prone individuals.[3] |
| Squalane | 0-1[6][7] | Considered non-comedogenic and well-suited for a variety of skin types, including oily and acne-prone skin.[6][8] |
Table 1: Comedogenicity Comparison
| Ingredient | Hypoallergenic Properties | Summary of Findings |
| This compound | Low potential for sensitization | A Human Repeat Insult Patch Test (HRIPT) on this compound showed that out of a panel of subjects, only 2.04% exhibited a mild, transient reaction.[9] |
| Mineral Oil | Low potential for sensitization | Due to its inert chemical nature, highly refined mineral oil rarely causes allergic reactions and is often recommended for sensitive skin.[2][10] |
| Coconut Oil | Potential for sensitization | While less common than other allergens, coconut oil can cause contact dermatitis in some individuals.[11] |
| Squalane | Low potential for sensitization | As a substance bioidentical to a lipid produced by human skin, allergic reactions to pure squalane are extremely rare.[8] |
Table 2: Hypoallergenic Properties Comparison
Experimental Protocols
Comedogenicity Testing: The Rabbit Ear Assay
The Rabbit Ear Assay (REA) has historically been a standard method for evaluating the comedogenic potential of cosmetic ingredients.[12][13]
Principle: The follicles of a rabbit's ear are more sensitive than human skin and react more quickly to comedogenic substances, allowing for a faster assessment of follicular hyperkeratosis (the buildup of keratin in the hair follicle), which is a precursor to comedo formation.[13][14]
Protocol Outline:
-
Test Substance Application: The substance being tested is applied directly to the inner ear of a rabbit, typically at a concentration of 10% to 100%.[3]
-
Observation Period: The application site is monitored for a period of two to three weeks.[12]
-
Evaluation: The follicles are then examined for any changes in dilation or the formation of microcomedones. This can be done visually, microscopically, or through more objective methods like analyzing follicular orifice size.
-
Scoring: The degree of comedogenicity is then rated on a scale from 0 (non-comedogenic) to 5 (severely comedogenic).[3]
Hypoallergenic Testing: Human Repeat Insult Patch Test (HRIPT)
The Human Repeat Insult Patch Test (HRIPT) is a clinical, in-vivo study designed to assess the potential of a substance to cause skin irritation and sensitization (allergic contact dermatitis).
Principle: The test involves repeated application of a substance to the skin of human volunteers to determine if it will induce an allergic reaction.
Protocol Outline:
-
Induction Phase: A small amount of the test substance is applied to a patch, which is then affixed to the skin of the participants (typically on the back). This is repeated several times over a period of a few weeks to induce a potential allergic response.[15]
-
Rest Period: A rest period of approximately two weeks follows the induction phase, during which no patches are applied. This allows for the development of any delayed hypersensitivity.
-
Challenge Phase: After the rest period, a patch with the test substance is applied to a new, "naive" skin site.
-
Evaluation: The challenge site is then observed for signs of an allergic reaction, such as erythema (redness), edema (swelling), and papules, at specified time points (e.g., 24, 48, and 72 hours) after patch removal.
-
Results Interpretation: The absence of a significant reaction at the challenge site indicates a low potential for sensitization.
Conclusion
In comparison to other commonly used cosmetic oils, this compound presents a favorable safety profile, similar to that of highly refined mineral oil and squalane, and notably superior to coconut oil in terms of its non-comedogenic properties. For researchers, scientists, and drug development professionals, this compound represents a viable and safe option as a lipid component in formulations where minimizing the risk of comedogenicity and allergenicity is a primary concern.
References
- 1. beneficialbotanicals.com [beneficialbotanicals.com]
- 2. The Truth About Mineral Oil in Skincare: Pros and Cons | Authentic K-Beauty | Fast Worldwide Shipping [koreancosmetics.cy]
- 3. curology.com [curology.com]
- 4. frilliance.com [frilliance.com]
- 5. cleano2.ca [cleano2.ca]
- 6. moxskincare.com [moxskincare.com]
- 7. amalabeauty.com [amalabeauty.com]
- 8. Squalane Skin Benefits: Science-Backed Guide to This Powerhouse Moisturizer | Root Science [shoprootscience.com]
- 9. Volume 49 No 6 page 33 [library.scconline.org]
- 10. droracle.ai [droracle.ai]
- 11. Coconut oil and palm oil with multiple food allergies [aaaai.org]
- 12. cosmetic-labs.com [cosmetic-labs.com]
- 13. labmuffin.com [labmuffin.com]
- 14. skininc.com [skininc.com]
- 15. certifiedcosmetics.com [certifiedcosmetics.com]
A Comparative Evaluation of Hydrogenated Jojoba Oil and Synthetic Waxes in Sunscreen Formulations
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Performance, Aesthetics, and Skin Interaction
The selection of structuring agents in sunscreen formulations is a critical determinant of their efficacy, stability, and consumer appeal. This guide provides a comparative evaluation of hydrogenated jojoba oil, a natural wax ester, and common synthetic waxes used in the formulation of sun protection products. By examining key performance indicators such as Sun Protection Factor (SPF) enhancement, water resistance, and sensory characteristics, this document aims to equip researchers and formulators with the data necessary to make informed decisions in product development.
Performance Attributes: A Quantitative Comparison
The ability of a wax to form a uniform and durable film on the skin is paramount to a sunscreen's performance. This film-forming capability directly impacts the SPF value and the product's resistance to water. While direct comparative studies with identical formulations are limited, the available data for this compound derivatives and various synthetic waxes are summarized below.
| Feature | This compound / Esters | Synthetic Waxes (e.g., Polyethylene, Microcrystalline) |
| SPF Enhancement | Jojoba oil possesses an inherent SPF of approximately 4.[1] While not a primary UV filter, its inclusion can contribute to the overall SPF of a formulation. Waxes, in general, can boost SPF by creating a more uniform film of UV filters on the skin, increasing the optical path length of UV radiation.[2][3][4] | Synthetic waxes are recognized for their ability to enhance SPF by forming a continuous and even film, which optimizes the distribution of UV filters.[2][3][4] Specific quantitative data on the percentage of SPF boost varies depending on the wax type, concentration, and overall formulation. |
| Water Resistance | A study on a sunscreen formulation containing 5% hydrolyzed jojoba esters demonstrated a 28% higher SPF retention after 40 minutes of water immersion compared to a control formulation without the esters. | Synthetic waxes are known to impart water resistance to sunscreen formulations.[3][4][5][6][7] For example, polyethylene is noted for providing water resistance and a dry feel in sport sunscreen formulas.[8] Microcrystalline wax is also used to enhance water resistance in various cosmetic products.[3] Specific percentage improvements in water resistance are highly formulation-dependent. |
| Sensory Profile | This compound is known for its pleasant, non-greasy skin feel and good absorption properties.[9][10][11] Sensory evaluation of creams containing jojoba oil has indicated high consumer acceptance.[12][13] | Synthetic waxes can be tailored to provide a range of sensory experiences. Polyethylene wax, for instance, can impart a light, non-greasy feel.[8] The texture of products containing synthetic waxes is often described as smooth and silky.[14] However, some synthetic waxes may have the potential to clog pores in certain individuals.[7] |
| Source & Sustainability | Derived from the seeds of the jojoba plant, it is a natural, renewable, and biodegradable ingredient. | Typically derived from petroleum or natural gas, raising environmental concerns regarding their non-renewable origin and potential lack of biodegradability.[15] |
Experimental Protocols
To ensure accurate and reproducible data in the evaluation of sunscreen performance, standardized experimental protocols are essential.
In Vitro SPF Testing Protocol
In vitro SPF testing provides a reliable and ethical alternative to human testing for screening and development purposes. A common method involves the following steps:
-
Substrate Preparation: A roughened polymethylmethacrylate (PMMA) plate is used as the substrate to mimic the surface of the skin.[6]
-
Product Application: A precise amount of the sunscreen formulation (typically 0.75 to 1.3 mg/cm²) is applied evenly across the surface of the PMMA plate.[8] Automated spreading with a robotic arm is often used to ensure uniformity.
-
Drying/Incubation: The applied film is allowed to dry for a specified period (e.g., 15 minutes) in the dark at a controlled temperature.[8]
-
UV Transmittance Measurement: The UV transmittance of the sunscreen film is measured using a spectrophotometer across the UV spectrum (290-400 nm).[6][11]
-
SPF Calculation: The in vitro SPF is calculated from the transmittance data using a standardized equation that takes into account the erythemal action spectrum.[6]
In Vitro Water Resistance Testing Protocol (COLIPA-based)
This method assesses the ability of a sunscreen to retain its SPF value after water immersion.
-
Initial SPF Measurement: The in vitro SPF of the product is determined as described above.
-
Water Immersion: The PMMA plate with the sunscreen film is immersed in a water bath with controlled temperature and agitation for a specified duration (e.g., 40 or 80 minutes).[8][16][17]
-
Drying: After immersion, the plate is carefully removed and allowed to dry under controlled conditions.[8]
-
Post-Immersion SPF Measurement: The in vitro SPF of the water-exposed film is measured again.
-
Calculation of Water Resistance: The percentage of SPF retention is calculated. A product is typically considered water-resistant if it retains at least 50% of its initial SPF value.[17]
Descriptive Sensory Analysis Protocol
Descriptive sensory analysis provides a detailed characterization of the aesthetic properties of a sunscreen.
-
Panelist Training: A panel of trained assessors is familiarized with the specific sensory attributes to be evaluated (e.g., spreadability, oiliness, tackiness, smoothness) and the rating scales to be used.[2][18][19]
-
Product Application: A standardized amount of the product is applied to a specific area of the skin (e.g., the forearm).
-
Attribute Evaluation: Panelists evaluate the intensity of each sensory attribute at different time points (e.g., during application, immediately after, and after a set period) using a structured scale (e.g., a 0-10 scale).[2]
-
Data Analysis: The data from all panelists are collected and statistically analyzed to generate a sensory profile for each product.[4][12]
Visualizing Key Pathways and Processes
Understanding the biological and experimental frameworks is crucial for comprehensive product development.
Caption: UV-induced signaling cascade in skin cells.
Caption: Experimental workflow for sunscreen evaluation.
Conclusion
The choice between this compound and synthetic waxes in sunscreen formulations involves a trade-off between natural origin, specific performance benefits, and sensory characteristics. This compound and its derivatives offer a natural, biodegradable option with demonstrated efficacy in improving water resistance and providing a favorable skin feel. Synthetic waxes, while offering consistency and strong film-forming properties that can enhance SPF and water resistance, raise considerations regarding their petrochemical origin and environmental impact.
For formulators prioritizing natural and sustainable ingredients, this compound presents a compelling choice. For applications where cost-effectiveness and precise, reproducible film-forming are the primary drivers, synthetic waxes may be preferred. Further head-to-head studies with standardized formulations are warranted to provide more definitive quantitative comparisons. This guide serves as a foundational resource for researchers to navigate these choices, leveraging the available data to optimize sunscreen formulations for both performance and consumer preference.
References
- 1. assets.ctfassets.net [assets.ctfassets.net]
- 2. Sensory Evaluation in Cosmetics: Key Protocols and Best Practices – Cosmetics Testing News [news.skinobs.com]
- 3. Cosmetic waxes: emulsifier and texturing agents - Sophim [sophim.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. ulprospector.com [ulprospector.com]
- 7. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 8. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 9. researchgate.net [researchgate.net]
- 10. Differential Activation of Signaling Pathways by UVA and UVB Radiation in Normal Human Epidermal Keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Comparative sensory and instrumental analyses and principal components of commercial sunscreens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pepolska.pl [pepolska.pl]
- 15. researchgate.net [researchgate.net]
- 16. img.cosmeticsandtoiletries.com [img.cosmeticsandtoiletries.com]
- 17. ingentaconnect.com [ingentaconnect.com]
- 18. Sensory Characterization of Cosmetic Emulsions: Texture & After-Feel [onlytrainings.com]
- 19. SENSORIAL ANALYSIS | Inovapotek [inovapotek.com]
Assessing the Biocompatibility of Hydrogenated Jojoba Oil for Implantable Medical Devices: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The selection of materials for implantable medical devices is a critical process governed by stringent biocompatibility requirements. While traditional materials like titanium and medical-grade polymers are well-established, there is a growing interest in naturally derived, biodegradable alternatives. This guide provides a comparative analysis of hydrogenated jojoba oil and two common alternatives, beeswax and polylactic acid (PLA), for use in implantable medical devices. The information is intended to assist researchers in evaluating these materials for future applications.
Executive Summary
This compound, a wax ester derived from the jojoba plant, is widely used in cosmetics for its moisturizing and non-irritating properties. However, its biocompatibility in the context of implantable medical devices is not well-documented in publicly available research. In contrast, beeswax and polylactic acid (PLA) have been more extensively studied for in vivo applications. Beeswax has demonstrated good biocompatibility with minimal inflammatory response in animal models. PLA, a biodegradable polymer, is widely used in medical implants, though it can sometimes elicit a foreign body reaction. This guide presents a side-by-side comparison of these materials based on available data and outlines standard experimental protocols for biocompatibility assessment.
Data Presentation: Comparative Analysis of Biocompatible Materials
The following tables summarize the available data on the biocompatibility of this compound, beeswax, and polylactic acid. It is crucial to note the significant data gap for this compound concerning in vivo implantation studies.
Table 1: In Vitro Biocompatibility Data
| Parameter | This compound | Beeswax | Polylactic Acid (PLA) |
| Cytotoxicity (ISO 10993-5) | A mixture of Jojoba Oil and Hydrogenated Jojoba Wax was not mutagenic in the Ames assay.[1] No significant cytotoxicity was observed for jojoba oil on liver, kidney, and brain cells at a concentration of 0.01%.[2] | Data not readily available in reviewed literature. | Generally considered non-cytotoxic. In vitro studies show good cell viability and proliferation on PLA scaffolds.[3][4] |
| Hemocompatibility | A study on jojoba oil-based nanocapsules for parenteral administration suggests investigation into hemocompatibility.[5] | Data not readily available in reviewed literature. | Generally considered hemocompatible, but surface properties can influence protein adsorption and platelet adhesion. |
Table 2: In Vivo Biocompatibility Data (Animal Studies)
| Parameter | This compound | Beeswax | Polylactic Acid (PLA) |
| Implantation Site Reaction (ISO 10993-6) | No direct studies on subcutaneous or intramuscular implantation of pure this compound were found. Topical applications are non-irritating and non-sensitizing.[3] | Subcutaneous implantation in rats showed it to be an inert material that did not produce inflammation and promoted normal tissue regeneration.[6] Caused less tissue reaction compared to silicone implants at 9 months.[7] | Can elicit a foreign body reaction (FBR), characterized by the formation of a fibrous capsule.[7][8][9] The intensity of the FBR can be influenced by implant size, shape, and surface topography.[10] |
| Inflammatory Response | Jojoba oil has demonstrated anti-inflammatory properties in topical and ex vivo models, reducing edema and pro-inflammatory cytokines.[11][12] The in vivo inflammatory response to implanted this compound is uncharacterized. | Ectopic implantation in rats showed no inflammatory reaction.[6] | Can induce a mild to moderate inflammatory response, with the presence of macrophages and giant cells.[13] |
| Biodegradation | Expected to be biodegradable, but in vivo degradation rates for implants are unknown. | Studies have shown that beeswax implants can be retained in vivo for extended periods, with some remaining for over two years.[11][12][14][15][16][17] | Biodegradable, with a degradation rate that can be tailored by altering its molecular weight and crystallinity. Degradation products are lactic acid, which is metabolized by the body.[9][14] |
Experimental Protocols
The following are detailed methodologies for key experiments to assess the biocompatibility of materials for implantable medical devices, based on the ISO 10993 standards.
In Vitro Cytotoxicity - MTT Assay (based on ISO 10993-5)
Objective: To assess the potential of a material to cause cell death.
Methodology:
-
Material Extraction: The test material is extracted in a cell culture medium (e.g., MEM) at 37°C for 24 hours. The ratio of the material surface area to the volume of the medium is typically 3 cm²/mL.
-
Cell Culture: L929 mouse fibroblast cells (or other appropriate cell line) are seeded in 96-well plates and incubated until they form a near-confluent monolayer.
-
Exposure: The culture medium is replaced with the material extract at various concentrations (e.g., 100%, 50%, 25%, 12.5%). A negative control (culture medium only) and a positive control (e.g., organotin-stabilized PVC extract) are included.
-
Incubation: The cells are incubated with the extracts for 24-48 hours.
-
MTT Assay:
-
The extract-containing medium is removed.
-
A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
The plate is incubated for 2-4 hours, during which viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.
-
A solubilization solution (e.g., isopropanol with HCl) is added to dissolve the formazan crystals.
-
-
Data Analysis: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm. Cell viability is calculated as a percentage relative to the negative control. A material is considered cytotoxic if it causes a reduction in cell viability of more than 30%.[6][8]
In Vivo Implantation Study - Local Effects (based on ISO 10993-6)
Objective: To evaluate the local pathological effects on living tissue at both the macroscopic and microscopic levels after implantation of the material.[18]
Methodology:
-
Test Animals: Healthy, adult rabbits or rats are commonly used.[19][20]
-
Test Material and Control: The test material is prepared in a sterile form with a defined size and shape. A negative control material with a history of safe use (e.g., medical-grade polyethylene) is also prepared.
-
Implantation:
-
Observation Periods: The animals are observed for short-term (1-4 weeks) and long-term (12 weeks or more) responses.[21][22]
-
Macroscopic Evaluation: At the end of the observation period, the animals are euthanized, and the implantation sites are examined for signs of inflammation, encapsulation, hemorrhage, and necrosis.
-
Histopathological Evaluation:
-
The implant and surrounding tissue are carefully excised.
-
The tissue is fixed in formalin, embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E).
-
A pathologist examines the sections microscopically to evaluate the cellular response, including the presence and type of inflammatory cells, fibrosis (capsule formation), tissue degeneration, and material degradation.[21]
-
The tissue response is scored based on a standardized scale.
-
Mandatory Visualizations
The following diagrams illustrate key concepts and workflows relevant to the biocompatibility assessment of implantable medical devices.
Caption: Workflow for Biocompatibility Assessment of a Novel Biomaterial.
Caption: Simplified Signaling Pathway of the Foreign Body Reaction to an Implanted Biomaterial.
Conclusion
Based on the currently available scientific literature, this compound exhibits a favorable safety profile for topical applications. Its inherent properties, such as being non-irritating and having anti-inflammatory potential, suggest it could be a candidate for further investigation in the field of implantable medical devices. However, the lack of specific in vivo biocompatibility data for implanted this compound represents a significant knowledge gap.
In contrast, beeswax and polylactic acid have a more established, albeit not perfect, record of biocompatibility for in vivo applications. Beeswax appears to be highly inert, though its long-term persistence may be a concern for applications requiring biodegradation. PLA is a versatile biodegradable polymer, but its potential to induce a foreign body reaction necessitates careful consideration of its physical and chemical properties for a given application.
For researchers and drug development professionals considering this compound for implantable devices, a comprehensive biocompatibility assessment following ISO 10993 guidelines is imperative. The experimental protocols outlined in this guide provide a starting point for such an evaluation. Future research should focus on in vivo implantation studies to characterize the local tissue response, inflammatory potential, and degradation kinetics of this compound to fully ascertain its suitability for this demanding application.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Toxic or not toxic? The specifications of the standard ISO 10993-5 are not explicit enough to yield comparable results in the cytotoxicity assessment of an identical medical device - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro and in vivo bioactivity assessment of a polylactic acid/hydroxyapatite composite for bone regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. BS EN ISO 10993-6:2016 - TC | 31 Dec 2016 | BSI Knowledge [knowledge.bsigroup.com]
- 6. pacificbiolabs.com [pacificbiolabs.com]
- 7. researchgate.net [researchgate.net]
- 8. Histopathological observations of a polylactic acid-based device intended for guided bone/tissue regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Surface Topography of PLA Implants Defines the Outcome of Foreign Body Reaction: An In Vivo Study [mdpi.com]
- 11. biorxiv.org [biorxiv.org]
- 12. Unexpected long-term retention of subcutaneous beeswax implants and additional notes on dose and composition from four testosterone implant studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Local Foreign-Body Reaction to Commercial Biodegradable Implants: An In Vivo Animal Study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
- 15. research.monash.edu [research.monash.edu]
- 16. researchgate.net [researchgate.net]
- 17. biorxiv.org [biorxiv.org]
- 18. mddionline.com [mddionline.com]
- 19. Bone Implantation Testing | ISO 10993-6 Biocompatibility – NABI [nabi.bio]
- 20. Muscle Implantation Testing | ISO 10993-6 Biocompatibility – NABI [nabi.bio]
- 21. researchgate.net [researchgate.net]
- 22. mdcpp.com [mdcpp.com]
A Comparative Guide to Tablet Lubricants: Hydrogenated Jojoba Oil vs. Magnesium Stearate
For Researchers, Scientists, and Drug Development Professionals
In the realm of oral solid dosage form development, the selection of an appropriate lubricant is a critical step that significantly influences manufacturability and final product quality. Magnesium stearate has long been the industry standard, valued for its high lubrication efficiency. However, its well-documented drawbacks, such as decreased tablet hardness and potential for dissolution retardation, have prompted a search for viable alternatives. This guide provides a comprehensive comparison between magnesium stearate and a potential, though not extensively studied, alternative: hydrogenated jojoba oil.
Physicochemical Properties
A fundamental understanding of the physical and chemical properties of a lubricant is essential to predict its behavior during tablet manufacturing.
| Property | This compound | Magnesium Stearate |
| Chemical Structure | A hard, crystalline wax ester composed of straight-chain wax esters of 36 to 46 carbons in length.[1] | Magnesium salt of stearic acid, a fatty acid. |
| Melting Point | 68-70 °C[1] | Varies depending on the grade and moisture content, typically in the range of 88-140 °C. |
| Solubility | Insoluble in water.[2] | Practically insoluble in water. |
| Source | Botanical origin, derived from the hydrogenation of jojoba oil.[1][2] | Can be derived from vegetable or animal sources, or produced synthetically. |
| Moisture Content | Low, due to its waxy nature. | Can exist in anhydrous, monohydrate, and dihydrate forms, which can affect its performance. |
Performance as a Tablet Lubricant: A Data-Driven Look at Magnesium Stearate
The performance of magnesium stearate is highly dependent on its concentration and blending time. The following tables summarize findings from various studies on its impact on key tablet quality attributes.
Table 1: Effect of Magnesium Stearate Concentration on Tablet Properties
| Concentration (% w/w) | Tablet Hardness | Disintegration Time | Ejection Force | Dissolution Rate | Reference |
| Increasing from 0.2% to 1.5% | Decreased | Increased | Decreased | Decreased | [3] |
| 0.77% vs. 1.1% | Not specified | Not specified | Not specified | Slower with higher concentration | [4] |
| Increasing amounts | Decreased | Increased | Not specified | Not specified | [5] |
| Higher concentration | Greater reduction in tensile strength | Longer | Lesser reduction | Faster (in one study) | [6] |
Table 2: Effect of Blending Time with Magnesium Stearate on Tablet Properties
| Blending Time | Tablet Hardness | Disintegration Time | Ejection Force | Dissolution Rate | Reference |
| Longer blending | Reduced tensile strength | Shorter (in one study) | Not specified | Slower | [6] |
| Longer mixing | Lower | Quadratic relationship (optimal time exists) | Not specified | Not specified | [3] |
This compound: A Potential Alternative?
While specific data on its performance as a tablet lubricant is lacking, the properties of this compound suggest it could be a viable candidate. As a hard, crystalline wax ester, it may function as a boundary lubricant, forming a film on the surfaces of granules and tooling.[1] Its botanical origin and chemical stability are also advantageous properties.[1]
Experimental Protocols
To facilitate a direct comparison, the following experimental protocols are proposed:
Preparation of Lubricated Blends
A base formulation of a model active pharmaceutical ingredient (API) and common excipients (e.g., microcrystalline cellulose as a filler, croscarmellose sodium as a disintegrant) should be prepared. This base blend is then divided into portions, and each lubricant (magnesium stearate and this compound) is added at varying concentrations (e.g., 0.25%, 0.5%, 1.0%, and 2.0% w/w). The lubricant is blended with the base formulation for controlled periods (e.g., 2, 5, and 10 minutes) in a suitable blender (e.g., a V-blender or Turbula blender). A control blend with no lubricant should also be prepared.
Tablet Compression
Tablets of a defined weight and diameter are compressed from each lubricated blend using an instrumented tablet press. Key compression parameters to control and monitor include:
-
Compression Force: Applied consistently across all batches (e.g., 10 kN).
-
Ejection Force: The force required to eject the tablet from the die, a direct measure of lubrication efficiency.[7][8][9][10]
-
Detachment Force (Take-off Force): The force needed to separate the tablet from the lower punch face.[7]
Tablet Property Testing
The compressed tablets are then evaluated for the following quality attributes:
-
Hardness (Breaking Force): Measured using a tablet hardness tester. A decrease in hardness with increasing lubricant concentration is a common observation with magnesium stearate.[3][5]
-
Friability: Assessed to determine the tablet's durability.
-
Disintegration Time: Measured in a standard disintegration apparatus. Hydrophobic lubricants can prolong disintegration time.[3][6]
-
Dissolution Rate: Evaluated using a USP dissolution apparatus to determine the rate at which the API is released from the tablet.
Visualizing the Process and Mechanisms
Caption: Experimental workflow for comparing tablet lubricants.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. specialchem.com [specialchem.com]
- 3. roquette.com [roquette.com]
- 4. Effect of magnesium stearate concentration on dissolution properties of ranitidine hydrochloride coated tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. tabletscapsules.com [tabletscapsules.com]
- 8. pharmaexcipients.com [pharmaexcipients.com]
- 9. A mechanistic study on tablet ejection force and its sensitivity to lubrication for pharmaceutical powders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. gamlentableting.com [gamlentableting.com]
in-depth comparison of skin penetration enhancement: jojoba oil vs. other vegetable oils
An In-Depth Comparison of Skin Penetration Enhancement: Jojoba Oil vs. Other Vegetable Oils
For researchers, scientists, and drug development professionals, optimizing the delivery of active ingredients through the skin's formidable barrier, the stratum corneum, is a critical challenge. Vegetable oils are widely investigated as natural, safe, and effective penetration enhancers. This guide provides an objective, data-driven comparison of the skin penetration enhancement properties of jojoba oil versus other common vegetable oils, supported by experimental evidence.
Introduction to Skin Penetration and Vegetable Oils
The stratum corneum (SC), the outermost layer of the epidermis, is a complex, brick-and-mortar structure composed of corneocytes (bricks) embedded in an intercellular lipid matrix (mortar). This lipid matrix, rich in ceramides, cholesterol, and free fatty acids, is the primary barrier to the percutaneous absorption of most molecules.
Penetration enhancers are substances that reversibly disrupt the highly ordered structure of the SC, thereby increasing the permeability of the skin to active compounds. Vegetable oils, rich in fatty acids and other lipophilic compounds, can interact with the SC lipids to enhance drug delivery. Their mechanism often involves fluidizing the intercellular lipid bilayers, creating pathways for molecules to traverse the skin barrier.[1][2]
Jojoba oil is unique among plant-derived oils as it is not a triglyceride-based oil but a liquid wax ester.[3][4] Its chemical structure is remarkably similar to that of human sebum, a characteristic that underpins its distinct interaction with the skin.[3][5]
Jojoba Oil: A Sebum-Mimicking Wax Ester
Jojoba oil is composed almost entirely of long-chain wax esters, primarily esters of eicosenoic acid, erucic acid, and oleic acid with C20 and C22 fatty alcohols.[4][6] This composition is fundamentally different from that of other vegetable oils, which are triglycerides (esters of glycerol and three fatty acids).
Mechanism of Penetration Enhancement: The proposed mechanism for jojoba oil's enhancement effect is linked to its similarity to human sebum.[3][5] It is hypothesized that jojoba oil can integrate into and fluidize the sebaceous lipids present on the skin and within the upper layers of the SC.[3][5] This action may create small, transient channels within the lipid barrier, facilitating the passive diffusion of dissolved lipophilic active ingredients.[3][7] Studies using confocal Raman microscopy have shown that jojoba oil can disrupt the lamellar and lateral packing of the intercellular lipids at depths of 30% and 70-90% within the stratum corneum.[8]
Other Vegetable Oils: The Role of Fatty Acid Composition
The penetration-enhancing capability of triglyceride-based vegetable oils is largely determined by their fatty acid profile, specifically the ratio of monounsaturated fatty acids (like oleic acid) to polyunsaturated fatty acids (like linoleic acid).[1][9]
-
Oleic Acid: Generally considered a potent penetration enhancer, oleic acid disrupts the SC lipid barrier, increasing its fluidity.[1] Oils with a high oleic acid content, such as olive oil, are often effective enhancers.[1][2] However, repeated application can lead to barrier disruption and irritation.[1]
-
Linoleic Acid: An essential fatty acid, linoleic acid is crucial for maintaining skin barrier integrity. Unlike oleic acid, it tends to repair and strengthen the barrier.[1] Sunflower seed oil, rich in linoleic acid, has been shown to preserve SC integrity, improve hydration, and accelerate barrier recovery.[1][10][11] This effect is partly attributed to its role as an agonist for the peroxisome proliferator-activated receptor-alpha (PPAR-α), which promotes keratinocyte proliferation and lipid synthesis.[1]
Therefore, a dichotomy exists: oils rich in oleic acid tend to be better penetration enhancers at the potential cost of barrier disruption, while oils rich in linoleic acid support barrier function, which may be counterintuitive for penetration enhancement but beneficial for overall skin health.
Data Presentation: Quantitative Comparison
The following tables summarize the chemical composition and experimentally determined penetration enhancement effects of jojoba oil compared to other vegetable oils.
Table 1: Predominant Fatty Acid/Wax Ester Composition of Selected Oils
| Oil | Key Components (Approx. %) | Type | Reference(s) |
|---|---|---|---|
| Jojoba Oil | Eicosenoic Acid (C20:1): 65-80%, Erucic Acid (C22:1): 10-20%, Oleic Acid (C18:1): 5-15% | Wax Ester | [6][12] |
| Olive Oil | Oleic Acid (C18:1): 55-83%, Linoleic Acid (C18:2): 3.5-21%, Palmitic Acid (C16:0): 7.5-20% | Triglyceride | [1][13] |
| Sunflower Oil | Linoleic Acid (C18:2): 48-74%, Oleic Acid (C18:1): 14-40% | Triglyceride | [1] |
| Almond Oil | Oleic Acid (C18:1): 62-86%, Linoleic Acid (C18:2): 20-30% | Triglyceride | [2] |
| Soybean Oil | Linoleic Acid (C18:2): 50-57%, Oleic Acid (C18:1): 19-30%, Linolenic Acid (C18:3): 5-11% | Triglyceride | [10] |
| Corn Oil | Linoleic Acid (C18:2): 34-62%, Oleic Acid (C18:1): 20-42% | Triglyceride | [14] |
| Groundnut Oil | Oleic Acid (C18:1): 35-69%, Linoleic Acid (C18:2): 13-43% | Triglyceride |[14] |
Table 2: Comparative Skin Penetration Enhancement Data
| Active Ingredient | Oil Enhancer (Concentration) | Skin Model | Enhancement Metric | Result | Reference(s) |
|---|---|---|---|---|---|
| Retinol (1.0%) | Jojoba Oil (10%) | Skin-PAMPA | Permeation (AUC) | ~40-fold increase (AUC from 7 to 285) | [3][15] |
| Olanzapine | Jojoba Oil | Rat Skin | Flux Enhancement Factor | 1.9 | [14] |
| Olanzapine | Corn Oil | Rat Skin | Flux Enhancement Factor | 7.06 | [14] |
| Olanzapine | Groundnut Oil | Rat Skin | Flux Enhancement Factor | 5.31 | [14] |
| Benzoyl Peroxide | Jojoba Oil | N/A | Permeation | More effective than wheat germ & almond oil | [8][16] |
| Curcumin | Jojoba Oil | N/A | Permeation | More effective than almond oil, paraffin oil, petrolatum | [8] |
| Risperidone | Jojoba Oil | Rat Skin | Permeation | Less effective than olive oil | [2] |
| Ketorolac | Olive Oil | N/A | Permeation | More effective than linseed & sunflower oil | [2] |
| Lidocaine HCl | Jojoba Oil-based Microemulsion | Rat Skin | % Permeated (24h) | 90.3% - 96.5% | [17] |
| Ketorolac | Jojoba Oil-based Microemulsion | Rat Skin | Flux (µg/cm²/h) | 13.43 ± 1.21 |[17] |
Experimental Protocols
A variety of in vitro, ex vivo, and in vivo models are used to assess skin penetration. Understanding these methodologies is crucial for interpreting the data.
In Vitro Permeation Study (Franz Diffusion Cell)
This is a standard method for quantifying the permeation of a substance across a skin sample.
-
Skin Preparation: Excised skin (human or animal, e.g., rat) is mounted on a Franz diffusion cell, separating the donor and receptor compartments. The stratum corneum faces the donor compartment.
-
Formulation Application: The formulation containing the active ingredient and the test oil is applied to the skin surface in the donor compartment.
-
Sampling: The receptor compartment is filled with a physiological solution (e.g., phosphate-buffered saline). At predetermined time intervals, samples are withdrawn from the receptor fluid.
-
Analysis: The concentration of the active ingredient in the samples is quantified using an analytical technique like High-Performance Liquid Chromatography (HPLC).
-
Data Calculation: Parameters such as steady-state flux (Jss), permeability coefficient (Kp), and enhancement ratio (ER = Jss with enhancer / Jss without enhancer) are calculated.
Skin Parallel Artificial Membrane Permeation Assay (Skin-PAMPA)
This is a high-throughput in vitro model that mimics the skin barrier.
-
Model Setup: A filter plate is coated with a lipid solution (e.g., a mixture of cholesterol, free fatty acids, and ceramides in dodecane) to form an artificial membrane. This plate is placed on top of a 96-well acceptor plate containing a buffer solution.
-
Application: The test formulation is added to the donor wells of the filter plate.
-
Incubation: The entire assembly is incubated for a set period (e.g., 16 hours at 37°C).[3][15]
-
Analysis: The concentration of the active in the acceptor solution is measured, typically by HPLC, to determine the extent of permeation.[3][15]
In Vivo Laser Scanning Microscopy (LSM)
This non-invasive technique visualizes the penetration depth of substances in real-time.
-
Labeling: The test oil is labeled with a fluorescent dye (e.g., Nile red).
-
Application: The labeled oil is applied to a specific area of a volunteer's skin.
-
Imaging: The LSM scans the application site at various depths, creating cross-sectional images that show the distribution of the fluorescently labeled oil within the layers of the stratum corneum.[18][19]
Mandatory Visualization
References
- 1. Anti-Inflammatory and Skin Barrier Repair Effects of Topical Application of Some Plant Oils - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Systematic Review on the Effectiveness of Essential and Carrier Oils as Skin Penetration Enhancers in Pharmaceutical Formulations [mdpi.com]
- 3. Passive Enhancement of Retinol Skin Penetration by Jojoba Oil Measured Using the Skin Parallel Artificial Membrane Permeation Assay (Skin-PAMPA): A Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemical Compositions and Essential Fatty Acid Analysis of Selected Vegetable Oils and Fats | MDPI [mdpi.com]
- 5. happi.com [happi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Natural Ingredients of Transdermal Drug Delivery Systems as Permeation Enhancers of Active Substances through the Stratum Corneum - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 11. researchgate.net [researchgate.net]
- 12. truemoringa.com [truemoringa.com]
- 13. A Comprehensive Review of Plant-Based Cosmetic Oils (Virgin Coconut Oil, Olive Oil, Argan Oil, and Jojoba Oil): Chemical and Biological Properties and Their Cosmeceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Passive Enhancement of Retinol Skin Penetration by Jojoba Oil Measured Using the Skin Parallel Artificial Membrane Permeation Assay (Skin-PAMPA): A Pilot Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Jojoba oil-based microemulsion for transdermal drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 18. probotanic.com [probotanic.com]
- 19. In vivo investigations on the penetration of v... - Pergamos [pergamos.lib.uoa.gr]
Safety Operating Guide
Proper Disposal Procedures for Hydrogenated Jojoba Oil
Hydrogenated jojoba oil, a wax-like substance derived from jojoba oil, is generally not classified as a hazardous material.[1][2] It is considered biodegradable and non-toxic.[3] However, proper disposal is crucial to prevent environmental contamination and ensure workplace safety. Disposal procedures must always comply with local, state, and federal regulations.[1][4]
Key Properties for Handling and Disposal
The following table summarizes the key physical and chemical properties of this compound relevant to its safe handling and disposal.
| Property | Value | Significance for Disposal & Safety |
| Appearance | White waxy micro-spheres | Solid at room temperature, which can make it easier to handle than liquid oils. |
| Odor | Slight to none | Low odor reduces inhalation concerns under normal handling conditions. |
| Melting Point | 67 - 72°C (153 - 162°F) | Will become liquid if heated; appropriate containment is necessary. |
| Flash Point | >290°C (>554°F) | High flash point indicates a low fire hazard under normal conditions.[1] |
| Solubility in Water | Insoluble | Will not mix with water, which is important for spill cleanup and preventing waterway pollution.[1] |
| Biodegradability | Biodegradable | Being biodegradable means it can be broken down by natural processes.[3] |
| Hazard Classification | Not classified as hazardous | Simplifies disposal requirements, though local regulations must still be followed.[1][2] |
Standard Disposal Protocol
This protocol outlines the step-by-step procedure for the disposal of this compound and contaminated materials.
1. Assessment and Preparation:
-
Evaluate the Waste: Determine if the this compound is unused or contaminated. Contaminated materials may have specific disposal requirements based on the nature of the contaminant.
-
Consult Regulations: Always check with your institution's Environmental Health and Safety (EHS) department and review local, state, and federal waste disposal regulations.[1]
-
Gather PPE: Before handling the material, put on the appropriate Personal Protective Equipment (see PPE section below).
2. Disposal of Unused or Non-Recyclable Product:
-
Small Quantities: For small amounts, absorb the molten material with an inert substance like sand, earth, or vermiculite.[2] Place the absorbed material into a designated, labeled waste container.
-
Large Quantities: Significant quantities of waste should not be disposed of down the drain or in regular trash.[2] It is recommended to contact a licensed waste disposal contractor for proper disposal or potential recycling.[2][5]
-
Recovery: Whenever possible, recover and reuse the material in accordance with safety guidelines.[6]
3. Disposal of Contaminated Materials and Packaging:
-
Spill Residues: Absorbent materials used to clean up spills should be collected and placed in a suitable, sealed container for disposal.[1]
-
Contaminated Clothing: Remove any clothing that has come into contact with the oil and wash it thoroughly before reuse.[1]
-
Empty Containers: Do not reuse containers that held this compound for other purposes without proper cleaning.[4] Empty containers should be managed as per the product itself or taken to an approved waste handling site for recycling or disposal after being thoroughly cleaned with water and detergent.[6][7]
Personal Protective Equipment (PPE)
When handling this compound for disposal, the following PPE is recommended:
-
Eye Protection: Wear tightly sealed safety goggles, especially when handling the molten product or if there is a risk of splashing.[1]
-
Hand Protection: Use protective gloves to prevent skin contact.[1]
-
Body Protection: If there is a likelihood of skin contact or clothing contamination, wear protective clothing.[1]
Emergency Spill Procedures
In the event of a spill, follow these steps:
-
Ensure Safety: Eliminate any ignition sources in the vicinity.[7] Ensure the area is well-ventilated.
-
Contain the Spill: Prevent the material from entering sewers, drains, or public waters.[1][2] Use an inert absorbent material such as sand, earth, or diatomaceous earth to dike and contain the spill.[4]
-
Clean-Up: Once contained, collect the spilled material and the absorbent into a suitable, labeled container for disposal.[1]
-
Decontaminate the Area: Clean the spill surface thoroughly to remove any residual contamination.[7]
-
Report: Notify the relevant authorities, such as your institution's EHS department, if the spill enters public waters or sewers.[1]
Disposal Decision Workflow
The following diagram illustrates the logical steps for determining the appropriate disposal path for this compound.
Caption: Disposal decision workflow for this compound.
References
- 1. docs.newdirectionsaromatics.com [docs.newdirectionsaromatics.com]
- 2. m.media-amazon.com [m.media-amazon.com]
- 3. Jojoba Wax: A Sustainable Alternative to Petroleum Waxes - Alphawax [alphawax.com]
- 4. docs.thesage.com [docs.thesage.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. ecoflores.eu [ecoflores.eu]
- 7. avenalab.com [avenalab.com]
Personal protective equipment for handling HYDROGENATED JOJOBA OIL
For laboratory professionals, including researchers, scientists, and drug development experts, a comprehensive understanding of safety protocols for handling chemical substances is paramount. This guide provides essential, immediate safety and logistical information for the handling of hydrogenated jojoba oil, ensuring operational integrity and personnel safety.
This compound, also known as jojoba wax or jojoba esters, is generally not classified as a hazardous substance.[1][2][3] However, adherence to good industrial hygiene and safety practices is crucial to minimize any potential risks. Prolonged contact may cause minor skin irritation, and direct contact can lead to eye irritation.[1][3][4]
Personal Protective Equipment (PPE)
When handling this compound, particularly in research and development settings, the following personal protective equipment is recommended to ensure a safe working environment.
| PPE Category | Recommendation | Specific Guidance |
| Eye/Face Protection | Safety glasses, goggles, or face shield | Tightly sealed goggles should be used to prevent any eye contact.[1] In situations with a higher risk of splashing, a face shield is advisable. |
| Skin Protection | Chemical-resistant/impervious gloves and protective clothing | Nitrile or other chemical-resistant gloves are recommended.[5][6] A lab coat or overalls should be worn to prevent skin contact.[1][2][6] |
| Respiratory Protection | Generally not required under normal conditions | In well-ventilated areas, respiratory protection is not typically necessary.[3][4][5] However, if aerosols, mists, or vapors are generated, especially at elevated temperatures, an approved respirator for organic vapors and particulates should be used.[5][6][7] |
Operational and Disposal Plans
Handling and Storage:
-
Wash hands thoroughly after handling and before eating, drinking, or smoking.[1][2]
-
Keep containers tightly closed when not in use.[5]
-
Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[1][9][10] The recommended storage temperature is between 15–25°C.[5]
-
Avoid contact with strong oxidizing agents, strong acids, and strong alkalis.[2][4][7]
Spill Management:
-
For small spills, absorb the material with an inert substance like sand or earth and place it in a suitable container for disposal.[6][11]
-
For large spills, dike the area to prevent spreading and recover the product.[9][11]
-
Be aware that spilled material can create a slip hazard.[6]
Disposal:
-
Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations.[1]
-
This substance is not typically considered a hazardous waste.[4]
Quantitative Data
The following table summarizes key physical and chemical properties of this compound, which are essential for safe handling and storage.
| Property | Value |
| Appearance | White waxy micro-spheres or soft semi-solid |
| Odor | Slight to none |
| Melting Point | 67 - 72°C |
| Boiling Point | > 225 °C[1][4] |
| Flash Point | > 290°C[1][4] |
| Relative Density | 0.86 @ 25 °C |
| Solubility | Insoluble in water[1][2] |
Procedural Workflow for Handling this compound
The following diagram illustrates the decision-making process for ensuring safety when working with this compound.
References
- 1. docs.newdirectionsaromatics.com [docs.newdirectionsaromatics.com]
- 2. docs.newdirectionsaromatics.com [docs.newdirectionsaromatics.com]
- 3. ecooil.com.ar [ecooil.com.ar]
- 4. purcelljojoba.com [purcelljojoba.com]
- 5. carlroth.com [carlroth.com]
- 6. redox.com [redox.com]
- 7. nhrorganicoils.com [nhrorganicoils.com]
- 8. opella.se [opella.se]
- 9. eshop.lazenskakava.cz [eshop.lazenskakava.cz]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. praannaturals.com [praannaturals.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
